molecular formula C9H10O5S B029897 2-(p-Toluenesulfonyloxy)acetic Acid CAS No. 39794-77-9

2-(p-Toluenesulfonyloxy)acetic Acid

Cat. No.: B029897
CAS No.: 39794-77-9
M. Wt: 230.24 g/mol
InChI Key: NSORSORRXHLKQV-UHFFFAOYSA-N
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Description

2-(p-Toluenesulfonyloxy)acetic Acid (CAS 39794-77-9) is a high-value chemical intermediate, also known as tosylglycolic acid, with significant utility in organic synthesis and pharmaceutical research. This compound serves as a versatile bifunctional building block, featuring both a sulfonate ester and a carboxylic acid, enabling its use in nucleophilic substitution reactions and the construction of more complex molecular architectures. Research Applications & Value: A prominent application of this compound is its role as a key precursor in the synthesis of functionalized polymers. It is employed in the preparation of specialized initiators for the cationic ring-opening polymerization of 2-oxazolines, leading to well-defined α-hydroxy-ω-amino poly(2-methyl-2-oxazoline) (PMOx) polymers. These polymers are investigated as potential biocompatible alternatives to poly(ethylene glycol) (PEG) for applications in drug delivery systems, protein conjugation, and the creation of self-assembling nanostructures. Key Specifications: • CAS Number: 39794-77-9 • Molecular Formula: C₉H₁₀O₅S • Molecular Weight: 230.24 g/mol • Purity: >97.0% (GC)(T) • Appearance: White to off-white powder or crystals • Melting Point: 138 °C to 142 °C Handling & Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It may cause skin and serious eye irritation. Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection, and handle the material in a well-ventilated place. Refer to the Safety Data Sheet for comprehensive handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)sulfonyloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O5S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSORSORRXHLKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280361
Record name [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39794-77-9
Record name 39794-77-9
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Record name [(4-Methylbenzene-1-sulfonyl)oxy]acetic acid
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Record name 2-(p-Toluenesulfonyloxy)acetic Acid
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Foundational & Exploratory

2-(p-Toluenesulfonyloxy)acetic Acid CAS number 39794-77-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(p-Toluenesulfonyloxy)acetic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 39794-77-9), a bifunctional reagent of significant utility in modern organic synthesis and drug development. Also known as Tosylglycolic Acid, this compound incorporates both a carboxylic acid moiety and a highly effective p-toluenesulfonate (tosylate) leaving group. This unique structure enables its use as a versatile building block for the introduction of the carboxymethyl group (-CH2COOH) onto a wide range of nucleophiles. This document will detail its chemical and physical properties, provide a validated synthesis protocol, explore its core reactivity and reaction mechanisms, highlight key applications with a focus on pharmaceutical intermediates, and outline essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the fields of chemical synthesis and pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound is a white to off-white solid organic compound.[1] Its structure features a glycolic acid backbone where the hydroxyl group has been converted to a tosylate ester. This modification transforms the hydroxyl into an excellent leaving group, pivotal for its synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 39794-77-9[2][3][4]
Molecular Formula C₉H₁₀O₅S[2][3]
Molecular Weight 230.24 g/mol [2][3]
IUPAC Name 2-(4-methylphenyl)sulfonyloxyacetic acid[3]
Synonyms Tosylglycolic Acid, 2-(tosyloxy)acetic acid[1][2][4]
Appearance White to Off-White Solid[1]
Melting Point 138.0 to 142.0 °C[2][4]
Boiling Point 424.3 ± 28.0 °C (Predicted)[2][4]
Density 1.395 ± 0.06 g/cm³ (Predicted)[2][4]
pKa 2.02 ± 0.10 (Predicted)[2][4]
Solubility Slightly soluble in Acetone and Methanol[1][4]

Synthesis and Purification

The synthesis of this compound is typically achieved through the tosylation of glycolic acid. This is a standard esterification reaction where the hydroxyl group of glycolic acid acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is generally performed in the presence of a base, such as pyridine, which serves both to neutralize the hydrochloric acid byproduct and to catalyze the reaction.

General Synthesis Protocol

Reaction: Glycolic Acid + p-Toluenesulfonyl Chloride → this compound + HCl

Causality: The protocol below employs pyridine as a base. The lone pair on the nitrogen atom of pyridine first attacks the sulfonyl chloride, forming a highly reactive pyridinium intermediate. This intermediate is then readily attacked by the hydroxyl group of glycolic acid. The pyridine also acts as an acid scavenger, reacting with the HCl generated during the reaction to form pyridinium chloride, driving the equilibrium towards the product.

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve glycolic acid (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).

  • Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous pyridine to the dropping funnel. Add the TsCl solution dropwise to the stirred glycolic acid solution over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. The product may precipitate as a solid. If not, acidify the aqueous solution with cold, concentrated HCl until the pH is ~2 to precipitate the product.[5][6]

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove pyridinium hydrochloride.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Dry the final product under vacuum.

G cluster_reactants Reactants cluster_process Process cluster_products Products GA Glycolic Acid Mix Dissolve GA in Pyridine Cool to 0°C GA->Mix TsCl p-Toluenesulfonyl Chloride Add Dropwise addition of TsCl TsCl->Add Base Pyridine (Base/Catalyst) Base->Mix Mix->Add React Stir at RT overnight Add->React Workup Quench with ice-water Acidify with HCl React->Workup Byproduct Pyridinium Hydrochloride React->Byproduct Isolate Filter & Wash Workup->Isolate Purify Recrystallize Isolate->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its bifunctional nature. The molecule possesses two primary reactive sites: the electrophilic α-carbon and the acidic carboxylic acid proton.

  • The Tosylate as a Superior Leaving Group: The p-toluenesulfonate group is an exceptionally good leaving group because its negative charge is highly stabilized by resonance across the three oxygen atoms and the aromatic ring. This makes the attached α-carbon highly electrophilic and susceptible to nucleophilic attack.

  • SN2 Reactivity: The primary mode of reaction is a bimolecular nucleophilic substitution (Sₙ2). A wide variety of nucleophiles (e.g., amines, thiolates, alkoxides, carbanions) can displace the tosylate group to form a new carbon-nucleophile bond. This reaction effectively transfers the carboxymethyl (-CH2COOH) moiety to the nucleophile.

Caption: Sₙ2 mechanism involving this compound.

Applications in Synthesis

The ability to easily install a carboxymethyl group makes this reagent valuable in various synthetic contexts, from building complex organic molecules to modifying biomolecules.

Pharmaceutical Intermediate for Cefmetazole

A notable application of this compound is as a key intermediate in the synthesis of Cefmetazole.[4][7] Cefmetazole is a second-generation cephalosporin antibiotic. In the synthesis, the tosylate is displaced by a sulfur nucleophile, incorporating the required side chain onto the core antibiotic structure.

General Carboxymethylation

This reagent serves as a robust alternative to less stable or more hazardous carboxymethylating agents like chloroacetic acid or bromoacetic acid. The reaction proceeds under milder conditions and often with higher yields due to the superior leaving group ability of the tosylate. This is analogous to the alkylation step in well-known name reactions like the Malonic Ester Synthesis, where a stabilized carbanion acts as the nucleophile to displace a leaving group on an alkyl halide.[8]

Typical Experimental Workflow: Alkylation of a Phenolic Nucleophile

  • Deprotonation: Dissolve a substituted phenol (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes to generate the phenoxide nucleophile.

  • Alkylation: Add this compound (1.1 eq) to the mixture. Heat the reaction to reflux and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired phenoxyacetic acid derivative.

Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are paramount.[9] this compound is an irritant and potentially harmful if ingested.[3]

Table 2: GHS Hazard and Precautionary Information

Hazard ClassGHS CodeStatementSource(s)
Skin IrritationH315Causes skin irritation[1][3][10]
Eye IrritationH319Causes serious eye irritation[1][3][10]
Acute Toxicity (Oral)H302Harmful if swallowed[3]
Respiratory IrritationH335May cause respiratory irritation[3]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]

  • First Aid (Skin Contact): In case of contact, immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[10]

  • First Aid (Eye Contact): Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • Storage: Store in a tightly closed container in a cool, dry place with inert atmosphere.[1][4]

Predicted Spectral Data

Table 3: Predicted Spectroscopic Features

SpectrumRegionPredicted Signal and Assignment
¹H NMR 7.4 - 7.9 ppmTwo doublets (AA'BB' system), 4H, aromatic protons on tosyl group
4.7 - 4.9 ppmSinglet, 2H, -O-CH₂ -COOH
2.4 - 2.5 ppmSinglet, 3H, Ar-CH₃
10 - 13 ppmBroad singlet, 1H, -COOH (can vary)
¹³C NMR ~170 ppmC =O (Carboxylic Acid)
~145, ~132 ppmQuaternary aromatic carbons
~130, ~128 ppmCH aromatic carbons
~65 ppm-O-CH₂ -COOH
~21 ppmAr-CH₃
IR (cm⁻¹) 3300-2500O-H stretch (broad, carboxylic acid)
~1720C=O stretch (strong, carboxylic acid)
~1360, ~1175S=O stretch (asymmetric and symmetric, strong)
~1100, ~950C-O and S-O stretch

Conclusion

This compound is a highly effective and versatile bifunctional reagent. Its primary utility lies in its capacity to function as a carboxymethylating agent via an Sₙ2 mechanism, facilitated by the excellent leaving group properties of the tosylate moiety. Its application as a key intermediate in the synthesis of pharmaceuticals like Cefmetazole underscores its importance in drug development. The straightforward synthesis and predictable reactivity make it a valuable tool for synthetic chemists. Adherence to standard safety protocols is essential when handling this compound to mitigate risks associated with its irritant properties.

References

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Safety Data Sheet - 2-(Tosyloxy)acetic acid. (2021). Angene Chemical. Retrieved January 12, 2026, from [Link]

  • 2-(Tosyloxy)acetic acid | MFCD09892424. (n.d.). Hoffman Fine Chemicals. Retrieved January 12, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Acid Base Neutralization Reactions & Net Ionic Equations - Chemistry. (2017). YouTube. Retrieved January 12, 2026, from [Link]

  • Shortcut for Balancing Acid Base Reactions with Practice Problems. (2019). YouTube. Retrieved January 12, 2026, from [Link]

  • Spectra Problem #7 Solution. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

Sources

2-(p-Toluenesulfonyloxy)acetic Acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(p-Toluenesulfonyloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

This compound, also known as Tosylglycolic Acid, is a bifunctional organic compound featuring both a carboxylic acid and a tosylate group.[1][2] Its molecular structure (C₉H₁₀O₅S) is foundational to its utility in advanced organic synthesis.[1][3] The tosylate moiety is an exceptionally good leaving group, a property derived from the resonance stabilization of the p-toluenesulfonate anion.[4][5] This chemical characteristic makes the molecule a prime reagent for converting alcohols into a reactive form suitable for nucleophilic substitution reactions, a common strategic step in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[6][7] Understanding the physical properties of this reagent is not merely an academic exercise; it is critical for ensuring reaction reproducibility, optimizing process parameters, and guaranteeing the purity of synthetic intermediates. This guide provides a detailed examination of these properties from a practical, application-oriented perspective.

Core Physicochemical Properties: A Tabulated Summary

A comprehensive overview of the key physical and chemical identifiers for this compound provides a foundational dataset for any researcher utilizing this compound. The data presented below, a synthesis of catalog information and predictive modeling, serves as a critical first-pass reference for experimental design.

PropertyValueData TypeSource(s)
CAS Number 39794-77-9Identifier[1][2][8]
Molecular Formula C₉H₁₀O₅SIdentifier[1][3]
Molecular Weight 230.24 g/mol Physical[1][3]
Appearance White to Off-White Crystalline PowderPhysical[2][8]
Melting Point 138.0 to 142.0 °CExperimental[1][2]
Boiling Point 424.3 ± 28.0 °CPredicted[1][2]
Density 1.395 ± 0.06 g/cm³Predicted[1][2]
pKa 2.02 ± 0.10Predicted[1][2]
Solubility Slightly soluble in Acetone and MethanolExperimental[2]

Detailed Physicochemical Characterization

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a robust and readily accessible indicator of its purity. For this compound, the reported melting range is consistently between 138°C and 142°C.[1][2] A sharp melting range within this window is indicative of high purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting range. Therefore, accurate determination is a fundamental quality control step.

The following protocol outlines a standard methodology for obtaining an accurate melting point using a capillary-based apparatus.

  • Sample Preparation: Place a small amount of the dry this compound powder onto a clean, dry watch glass.[9]

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder, forcing a small amount of the solid into the tube. Tap the sealed end gently on a hard surface to pack the solid down to a height of approximately 3-5 mm.[9][10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Range Finding): Heat the sample rapidly to get a preliminary, approximate melting point. This informs the slower, more accurate measurement to follow.

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts. This range is the melting point.[9]

Causality: A slow heating rate near the melting point is crucial to maintain thermal equilibrium between the heating block, the sample, and the thermometer, ensuring the observed temperature accurately reflects the sample's phase transition temperature.[9]

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Dry Crystalline Sample prep2 Load Capillary Tube (3-5 mm height) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Rapid Heating (Range Finding) meas1->meas2 meas3 Slow Heating (1-2°C/min) near expected M.P. meas2->meas3 meas4 Record T_onset and T_final meas3->meas4 analysis1 Calculate Melting Range (T_final - T_onset) meas4->analysis1 analysis2 Compare to Literature (138-142 °C) analysis1->analysis2

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Profile & Structural Rationale

The solubility of this compound is dictated by the interplay of its polar and nonpolar functionalities. The presence of a carboxylic acid group and a sulfonate ester group imparts significant polarity, allowing for hydrogen bonding and dipole-dipole interactions. Conversely, the p-tolyl group (aromatic ring with a methyl group) is nonpolar and lipophilic. This dual nature results in slight solubility in moderately polar solvents like acetone and methanol.[2] It is expected to have poor solubility in nonpolar solvents like hexane and limited solubility in highly polar protic solvents like water, especially at neutral pH.

  • Solvent Selection: Prepare a panel of representative solvents: water (polar protic), methanol (polar protic), acetone (polar aprotic), and hexane (nonpolar).

  • Sample Addition: To separate test tubes each containing ~1 mL of a solvent, add ~10-20 mg of this compound.

  • Observation: Agitate the mixture vigorously for 30-60 seconds. Observe if the solid dissolves completely.

  • Classification: Classify the solubility as 'soluble' (dissolves completely), 'slightly soluble' (partially dissolves), or 'insoluble' (no visible dissolution).[11]

  • pH Modification (for aqueous testing): To the tube containing water, add a few drops of 5% aq. NaOH and observe. The compound's acidic nature suggests it will dissolve in a basic solution due to the formation of its highly polar carboxylate salt.

Solubility_Logic cluster_solvents Test Solvents cluster_interactions Intermolecular Forces compound This compound (Test Compound) i_polar Strong Polar Interactions (H-Bonding, Dipole-Dipole) compound->i_polar has polar groups (-COOH, -SO3R) i_nonpolar Weak van der Waals (London Dispersion) compound->i_nonpolar has nonpolar group (Aromatic Ring) s_polar Polar (e.g., Water, Methanol) s_polar->i_polar s_nonpolar Nonpolar (e.g., Hexane) s_nonpolar->i_nonpolar outcome_soluble Soluble / Miscible i_polar->outcome_soluble 'Like Dissolves Like' outcome_insoluble Insoluble / Immiscible i_polar->outcome_insoluble Mismatch i_nonpolar->outcome_soluble 'Like Dissolves Like' i_nonpolar->outcome_insoluble Mismatch

Caption: The principle of "like dissolves like" guiding solubility testing.

Acidity (pKa)

The predicted pKa of 2.02 indicates that this compound is a significantly strong organic acid.[1][2] This pronounced acidity is a direct consequence of its molecular structure. The carboxylic acid proton is highly acidic due to the powerful electron-withdrawing inductive effect of the adjacent p-toluenesulfonyloxy group. This effect stabilizes the resulting carboxylate conjugate base by delocalizing its negative charge, thereby favoring dissociation of the proton. This high acidity is an important consideration in reaction planning, as the compound can readily protonate bases and may require non-nucleophilic bases for certain transformations.

Anticipated Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not provided, its structure allows for the confident prediction of key spectroscopic signatures essential for its identification and quality control.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Two doublets in the ~7.4-7.9 ppm region, characteristic of a para-substituted benzene ring (an AA'BB' system).

    • Methylene Protons (-O-CH₂-C=O): A singlet around ~4.7-5.0 ppm. Its significant downfield shift is due to the deshielding effects of the adjacent sulfonate ester and carboxylic acid groups.

    • Methyl Protons (-CH₃): A sharp singlet around ~2.4 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm, which is exchangeable with D₂O.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1700-1730 cm⁻¹.

    • S=O Stretch (Sulfonate): Two strong absorptions, typically around 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

    • C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 230.

    • Key Fragments: Expect significant fragmentation corresponding to the loss of the tosyl group (C₇H₇SO₂) to give a peak at m/z = 75, and a prominent peak for the tropylium ion at m/z = 91, which is characteristic of toluene-containing compounds.

Safe Handling and Storage

As a matter of scientific integrity and safety, proper handling is paramount. Safety data sheets indicate that this compound is a skin and serious eye irritant and may cause respiratory irritation.[3] Therefore, handling should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For long-term stability, the compound should be stored at room temperature under an inert atmosphere to protect it from moisture.[2]

Conclusion

The physical properties of this compound—a white crystalline solid with a distinct melting point, moderate polarity, and significant acidity—are direct reflections of its molecular architecture. A thorough understanding and verification of these properties are non-negotiable prerequisites for its effective and safe use in synthetic chemistry. From confirming purity via melting point analysis to selecting appropriate solvent systems based on its solubility profile, these fundamental data points empower researchers to harness its synthetic potential with precision and confidence.

References

  • Chemistry LibreTexts. LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

  • Scribd. Organic Compounds: Physical Properties Lab. [Link]

  • Teachy. Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. [Link]

  • Scribd. Lab Report 1 Physical Properties of Organic Molecules. [Link]

  • PubChem. This compound. [Link]

  • University of Colorado Boulder. Experiment 1 — Properties of Organic Compounds. [Link]

  • Fiveable. Tosylates Definition - Organic Chemistry Key Term. [Link]

  • Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

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An In-Depth Technical Guide to the Synthesis of 2-(p-Toluenesulfonyloxy)acetic Acid from Glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of 2-(p-Toluenesulfonyloxy)acetic acid, a valuable intermediate in organic synthesis, from commercially available glycolic acid. This document delves into the mechanistic underpinnings of the tosylation reaction, outlines a robust and reproducible experimental procedure, and discusses critical process parameters and safety considerations. The synthesis involves the selective tosylation of the hydroxyl group of glycolic acid in the presence of a carboxylic acid moiety, a common challenge in the derivatization of hydroxy acids. The protocol detailed herein is designed to be a self-validating system, ensuring high yield and purity of the target compound.

Introduction: The Significance of this compound

This compound, also known as tosyloxyacetic acid, is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a highly reactive tosylate leaving group and a versatile carboxylic acid handle within the same molecule makes it a valuable building block for the synthesis of a wide array of more complex structures. The tosylate group is an excellent leaving group, readily displaced by a variety of nucleophiles, while the carboxylic acid can be converted to esters, amides, or other functional groups. This dual reactivity allows for sequential and chemoselective modifications, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The synthesis of this compound from glycolic acid presents a unique challenge due to the presence of two nucleophilic centers: the hydroxyl group and the carboxylic acid. The primary objective is the selective tosylation of the alcohol functionality without inducing side reactions at the carboxyl group, such as the formation of a mixed anhydride. This guide will address this challenge by presenting a well-established method that ensures the desired chemoselectivity.

Mechanistic Insights: The Tosylation of a Hydroxy Acid

The core of this synthesis is the tosylation reaction, a common method for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group). The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).

A base, typically a tertiary amine such as pyridine or triethylamine, is essential for this reaction. The base serves a dual purpose: it deprotonates the alcohol, increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. In the context of glycolic acid, the presence of the carboxylic acid group necessitates careful consideration of the reaction conditions to prevent its interference.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products glycolic_acid Glycolic Acid (HOCH₂COOH) activated_alcohol Activated Alcohol (⁻OCH₂COOH) glycolic_acid->activated_alcohol Deprotonation by Pyridine tosyl_chloride p-Toluenesulfonyl Chloride (TsCl) intermediate_complex Intermediate Complex tosyl_chloride->intermediate_complex pyridine Pyridine (Base) pyridinium_hcl Pyridinium Hydrochloride pyridine->pyridinium_hcl HCl Neutralization activated_alcohol->intermediate_complex Nucleophilic Attack on TsCl tosyloxyacetic_acid This compound (TsOCH₂COOH) intermediate_complex->tosyloxyacetic_acid Chloride Elimination

Figure 1: Simplified workflow of the tosylation of glycolic acid.

A key strategy to achieve chemoselectivity in the tosylation of hydroxy acids is the formation of a dianion. By treating the glycolic acid with a strong base, both the carboxylic acid and the hydroxyl group are deprotonated. The resulting carboxylate is significantly less nucleophilic than the alkoxide, thus favoring the reaction of the tosyl chloride at the oxygen of the hydroxyl group. While effective, this method requires strictly anhydrous conditions and careful handling of strong bases.

A more common and practical approach for this specific synthesis involves the use of pyridine as both the base and the solvent. Pyridine is a moderately weak base, which helps to control the reactivity and minimize side reactions. Furthermore, pyridine can act as a nucleophilic catalyst by reacting with tosyl chloride to form a highly reactive tosylpyridinium salt, which is then attacked by the alcohol.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a reliable and reproducible method for the synthesis of this compound.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Glycolic Acid≥99%Sigma-Aldrich
p-Toluenesulfonyl Chloride (TsCl)≥98%Alfa Aesar
PyridineAnhydrous, ≥99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)37% (concentrated)VWR
Diethyl EtherACS GradeEMD Millipore
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularJ.T. Baker
Round-bottom flask with stir bar--
Addition funnel--
Ice bath--
Rotary evaporator--
Buchner funnel and filter paper--
pH paper or meter--
Detailed Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve glycolic acid (1.0 eq.) in anhydrous pyridine (5-10 volumes). Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane (DCM) and add it to the addition funnel. Add the TsCl solution dropwise to the stirred glycolic acid solution over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid (e.g., 2 M HCl). This will neutralize the excess pyridine and precipitate the product. The pH of the aqueous solution should be acidic (pH 1-2).

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining pyridinium hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a white crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

Data Presentation and Expected Results

ParameterExpected Value
Yield 70-85%
Appearance White crystalline solid
Melting Point 138-142 °C[1]
¹H NMR (CDCl₃, δ ppm) ~7.8 (d, 2H), ~7.4 (d, 2H), ~4.6 (s, 2H), ~2.5 (s, 3H)
¹³C NMR (CDCl₃, δ ppm) ~170, ~145, ~132, ~130, ~128, ~65, ~22
IR (KBr, cm⁻¹) ~3100-2900 (O-H stretch of COOH), ~1730 (C=O stretch), ~1360 & ~1170 (S=O stretch)

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of tosyl chloride and to avoid unwanted side reactions.

  • Temperature Control: Maintaining the reaction temperature at 0 °C is important to control the rate of reaction and minimize the formation of byproducts.

  • Purity of Reagents: The purity of glycolic acid and tosyl chloride will directly impact the yield and purity of the final product.

  • Work-up pH: Ensuring the aqueous solution is sufficiently acidic during the work-up is essential for the complete precipitation of the product and the removal of pyridine.

Safety Precautions

  • p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a fume hood.

  • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound from glycolic acid is a robust and scalable process that provides access to a valuable synthetic intermediate. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this compound in high yield and purity. The mechanistic understanding and practical insights provided herein are intended to empower scientists in their synthetic endeavors.

References

  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]

  • Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. [Link]

  • Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033 - YouTube. [Link]

  • This compound (C9H10O5S) - PubChemLite. [Link]

  • This compound | C9H10O5S | CID 226266 - PubChem. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC - NIH. [Link]

  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. [Link]

  • How is TSCL pyridine used in organic synthesis, particularly in the conversion of alcohols to good leaving groups for nucleophilic substitution reactions? - Proprep. [Link]

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An In-depth Technical Guide to Tosylglycolic Acid: Structure, Nomenclature, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tosylglycolic Acid

Tosylglycolic acid, a derivative of glycolic acid, is a valuable building block in organic synthesis. Its unique structure, incorporating both a carboxylic acid and a tosylate group, allows for a diverse range of chemical transformations. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, facilitating nucleophilic substitution reactions. This property makes tosylglycolic acid a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. In the realm of drug development, its utility extends to the creation of novel drug delivery systems and as a linker molecule in bioconjugation.

Chemical Structure and Nomenclature

A thorough understanding of a molecule's structure and its various names is fundamental for any researcher. This section provides a detailed breakdown of the structural features and naming conventions for tosylglycolic acid.

Molecular Structure

Tosylglycolic acid consists of a glycolic acid backbone where the hydroxyl group is esterified with p-toluenesulfonyl chloride. The key functional groups are the carboxylic acid (-COOH) and the tosylate (-OTs) group.

Below is a diagram illustrating the chemical structure of tosylglycolic acid.

Synthesis_Workflow cluster_synthesis Tosylglycolic Acid Synthesis start Start: Glycolic Acid + Base reaction1 Deprotonation start->reaction1 intermediate Glycolate Salt reaction1->intermediate reaction2 Tosylation Reaction intermediate->reaction2 reagent Add p-Toluenesulfonyl Chloride (TsCl) reagent->reaction2 workup Acidification & Extraction reaction2->workup purification Recrystallization workup->purification product End: Pure Tosylglycolic Acid purification->product Applications_Logic Tosylglycolic_Acid Tosylglycolic Acid Properties Key Properties: - Carboxylic Acid Group - Tosylate Leaving Group Tosylglycolic_Acid->Properties possesses Applications Primary Applications Properties->Applications enables Synthesis Intermediate in Organic Synthesis Applications->Synthesis DrugDelivery Potential in Drug Delivery Systems Applications->DrugDelivery Thioglycosides Related to Thioglycoside Synthesis Promotion Applications->Thioglycosides

An In-depth Technical Guide on the Solubility of 2-(tosyloxy)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2-(tosyloxy)acetic acid, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for researchers, chemists, and drug development professionals.

Section 1: Understanding the Molecule: Physicochemical Properties of 2-(tosyloxy)acetic acid

2-(tosyloxy)acetic acid, with the chemical formula C9H10O5S, is a white to off-white solid crystalline compound.[3][4][5] Its molecular structure is characterized by a polar carboxylic acid group and a bulky, relatively non-polar tosyl group. This duality in its structure is the primary determinant of its solubility behavior.

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight230.24 g/mol [6]
Melting Point138.0 to 142.0 °C[4]
pKa2.02 ± 0.10 (Predicted)[4]
AppearanceWhite to Off-White Solid[4]

The low predicted pKa indicates that it is a relatively strong organic acid, a factor that significantly influences its solubility in basic or protic solvents. The high melting point suggests a stable crystal lattice, which requires substantial energy to overcome during the dissolution process.

Section 2: Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[7][8] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. 2-(tosyloxy)acetic acid presents a mixed case. The carboxylic acid group can engage in strong hydrogen bonding with protic solvents (e.g., alcohols) and can be deprotonated by basic solvents, while the tosyl group favors interactions with less polar, aprotic solvents.

Factors Influencing Solubility:

  • Polarity: The polarity of the solvent will determine its ability to solvate the different parts of the 2-(tosyloxy)acetic acid molecule.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding will interact strongly with the carboxylic acid moiety, promoting solubility.

  • Temperature: For most solids, solubility increases with temperature as the increased kinetic energy helps to break down the crystal lattice.[7][8]

  • Molecular Size: The large size of the molecule may hinder its dissolution in solvents with smaller molecular structures.[8]

Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.

Section 3: Qualitative Solubility Profile

While quantitative public data is scarce, a qualitative assessment can be derived from supplier information and chemical principles.

SolventPredicted SolubilityRationale
AcetoneSlightly Soluble[1][4]
MethanolSlightly Soluble[1][4]
WaterSparingly SolubleThe polar carboxylic acid group allows for some interaction with water, but the large non-polar tosyl group limits overall solubility.
DichloromethaneLikely SolubleThe tosyl group's non-polar character suggests favorable interactions with chlorinated solvents.
Ethyl AcetateLikely SolubleThis solvent offers a balance of polarity that can interact with both ends of the molecule.
HexaneLikely InsolubleAs a non-polar solvent, it is unlikely to effectively solvate the polar carboxylic acid group.

It is crucial to experimentally verify these predictions for any specific application.

Section 4: Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of 2-(tosyloxy)acetic acid is the isothermal equilibrium method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the saturation solubility of 2-(tosyloxy)acetic acid in a given organic solvent at a specific temperature.

Materials:

  • 2-(tosyloxy)acetic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 2-(tosyloxy)acetic acid B Add to a known volume of solvent in a vial A->B C Seal vial and place in shaker at constant temperature B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant and filter E->F G Dilute sample if necessary F->G H Analyze by HPLC G->H

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-(tosyloxy)acetic acid to a series of vials. The excess solid is crucial to ensure saturation is reached.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-(tosyloxy)acetic acid in the diluted sample using a validated HPLC method.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilution steps. The result is the solubility of the compound in the tested solvent at that specific temperature, typically expressed in mg/mL or mol/L.

Section 5: Considerations for Drug Development Professionals

The solubility of 2-(tosyloxy)acetic acid is not just an academic parameter; it has direct implications for drug development:

  • Process Chemistry: The choice of solvent for synthesis and purification is dictated by the solubility of the starting materials, intermediates, and final product. Poor solubility can lead to low reaction rates and difficult purifications.

  • Crystallization: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a solvent at different temperatures.

  • Formulation: For any active pharmaceutical ingredient (API) derived from this intermediate, its solubility will be a key factor in developing a suitable dosage form.

Section 6: Conclusion

This guide has provided a detailed overview of the solubility of 2-(tosyloxy)acetic acid in organic solvents. By understanding the interplay of its structural features and the properties of the solvent, researchers can make informed decisions. The provided experimental protocol offers a robust framework for obtaining precise solubility data, which is indispensable for the successful development and manufacturing of pharmaceuticals.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • ChemicalBook. (2025, July 19). 2-(p-Toluenesulfonyloxy)acetic Acid - Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (2025, July 14). This compound.
  • ChemicalBook. (n.d.). This compound.
  • Hoffman Fine Chemicals. (n.d.). 2-(Tosyloxy)acetic acid.
  • BYJU'S. (n.d.). Factors Affecting Solubility.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?.
  • Echemi. (n.d.). This compound.

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A Technical Guide to the Spectroscopic Characterization of 2-(p-Toluenesulfonyloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-(p-Toluenesulfonyloxy)acetic Acid (also known as Tosylglycolic Acid), a key intermediate in various chemical syntheses. The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, grounded in established principles and supported by authoritative references.

Introduction and Molecular Structure

This compound, with the chemical formula C₉H₁₀O₅S, is a bifunctional molecule incorporating a carboxylic acid and a tosylate group.[1][2] This structure makes it a valuable reagent, for instance, as an intermediate in the synthesis of pharmaceuticals like Cefmetazole.[3] Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

The molecular structure consists of a p-toluenesulfonyl (tosyl) group attached to a glycolic acid moiety via an ester-like linkage to the sulfonyl group. This arrangement dictates the distinct spectroscopic signatures observed in NMR and IR analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the methylene protons of the acetic acid moiety. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium in deuterated solvents.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)10.0 - 13.0Singlet (broad)1HPosition is concentration and solvent dependent. May not be observed in D₂O due to exchange.
Aromatic Protons (ortho to SO₂)~ 7.8Doublet2HThese protons are deshielded by the electron-withdrawing sulfonyl group.
Aromatic Protons (meta to SO₂)~ 7.4Doublet2HThese protons are less deshielded than the ortho protons.
Methylene Protons (-O-CH₂-)~ 4.7Singlet2HThese protons are adjacent to the electron-withdrawing tosylate group.
Methyl Protons (-CH₃)~ 2.4Singlet3HA characteristic signal for the methyl group on the tosyl moiety.

Causality of Chemical Shifts:

  • The aromatic protons exhibit a characteristic AA'BB' system, appearing as two doublets due to the para-substitution on the benzene ring. The protons ortho to the strongly electron-withdrawing sulfonyl group are shifted downfield (higher ppm) compared to the meta protons.

  • The methylene protons of the acetic acid part are significantly deshielded due to the inductive effect of the adjacent oxygen and the tosylate group, resulting in a downfield shift.

  • The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Carboxylic Carbonyl (-COOH)168 - 172The carbonyl carbon is significantly deshielded.
Aromatic Carbon (ipso- to SO₂)145 - 148This quaternary carbon is attached to the sulfonyl group.
Aromatic Carbon (para- to SO₂)132 - 135This quaternary carbon is attached to the methyl group.
Aromatic Carbons (ortho to SO₂)129 - 131
Aromatic Carbons (meta to SO₂)127 - 129
Methylene Carbon (-O-CH₂-)65 - 70This carbon is attached to the electronegative oxygen atom.
Methyl Carbon (-CH₃)20 - 22A typical chemical shift for a methyl group attached to an aromatic ring.

Expert Insights: The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. The electron-withdrawing nature of the sulfonyl and carboxyl groups leads to the downfield shifts of the attached and nearby carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid and often overlaps with C-H stretching.[4]
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 3000Medium to Weak
C=O Stretch (Carboxylic Acid)1700 - 1725StrongThe position of this strong, sharp peak is indicative of a saturated carboxylic acid.
C=C Stretch (Aromatic)1450 - 1600Medium to WeakMultiple bands are expected in this region.
S=O Stretch (Sulfonate)1340 - 1380 and 1150 - 1190StrongTwo strong absorption bands are characteristic of the sulfonyl group.
C-O Stretch1000 - 1300Strong

Interpretation of the IR Spectrum: The IR spectrum of this compound is expected to be dominated by the very broad O-H stretch of the carboxylic acid, the strong carbonyl (C=O) absorption, and the two strong S=O stretching bands of the tosylate group.[5] The presence of these characteristic bands provides strong evidence for the compound's structure.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 Sample ready acq2 Tune and lock acq1->acq2 acq3 Acquire ¹H and ¹³C spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 Raw FID data proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts proc2->proc3 proc4 Integrate and assign peaks proc3->proc4 end end proc4->end Final Spectrum & Report

Caption: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic data of this compound are well-defined and consistent with its molecular structure. The key features to look for are the characteristic AA'BB' pattern in the aromatic region of the ¹H NMR spectrum, the distinct signals for the methylene and methyl protons, and in the IR spectrum, the strong absorptions from the carboxylic acid and sulfonate functional groups. This guide provides a comprehensive framework for the interpretation of these spectra, which is essential for any scientist working with this compound.

References

  • Royal Society of Chemistry. (2015). Supplementary Information for a chemical synthesis paper. Note: While not the target molecule, this provides context for NMR and IR of related structures.[Link]

  • The Royal Society of Chemistry. (2023). Supplementary material for a publication. Contains spectral data for p-Toluenesulfonic acid, a related compound.[Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.[Link]

  • Chemistry LibreTexts. (2022, July 18). Infrared Spectroscopy. Provides characteristic IR absorption frequencies for functional groups.[Link]

  • The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Discusses IR spectra of carboxylic acids.[Link]

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An In-depth Technical Guide to the Chemical Stability and Storage of Tosylglycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Reagent Integrity

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is the bedrock of reliable and reproducible results. Tosylglycolic Acid (CAS No. 39794-77-9), a valuable bifunctional building block in organic synthesis, is no exception. Its unique structure, containing both a carboxylic acid and a tosylate ester, imparts significant reactivity but also introduces inherent stability challenges. This guide provides a comprehensive, field-proven framework for understanding, managing, and verifying the chemical stability of Tosylglycolic Acid, ensuring its optimal performance in critical applications.

Physicochemical Profile of Tosylglycolic Acid

Tosylglycolic Acid is a solid organic compound whose utility is derived from its two primary functional groups: the carboxylic acid and the tosylate group. The tosylate is an outstanding leaving group, making the molecule an excellent substrate for nucleophilic substitution reactions.

PropertyValueSource(s)
CAS Number 39794-77-9[1][2][3]
Molecular Formula C₉H₁₀O₅S[1]
Molecular Weight 230.24 g/mol [1]
Appearance Solid[2]
Synonyms 2-(p-Toluenesulfonyloxy)acetic Acid, 2-(Tosyloxy)acetic acid[2]

The Core of Instability: Chemical Degradation Pathways

The chemical stability of Tosylglycolic Acid is predominantly dictated by the sulfonate ester linkage. The electron-withdrawing nature of the tosyl group makes the adjacent carbon atom highly electrophilic and susceptible to degradation, primarily through hydrolysis.

Primary Degradation Pathway: Hydrolysis

The most significant degradation pathway for Tosylglycolic Acid is the hydrolytic cleavage of the sulfonate ester bond. This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions.[4] The reaction proceeds via nucleophilic attack on the carbon atom bonded to the tosylate group, leading to the formation of two distinct products: Glycolic Acid and p-Toluenesulfonic Acid.

The causality is clear: the tosylate anion (p-toluenesulfonate) is a highly stable, and therefore excellent, leaving group.[5] This inherent property drives the forward progress of the hydrolysis reaction.

Tosylglycolic_Acid Tosylglycolic Acid Products Degradation Products Tosylglycolic_Acid->Products Hydrolysis H2O H₂O (Moisture) H2O->Products Catalyst H⁺ or OH⁻ (Acid/Base Catalyst) Catalyst->Products Glycolic_Acid Glycolic Acid Products->Glycolic_Acid PTSA p-Toluenesulfonic Acid Products->PTSA

Caption: Primary hydrolytic degradation pathway of Tosylglycolic Acid.

Influence of Environmental Factors

Several environmental factors can significantly impact the rate of degradation:

  • Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[6] The relationship follows the Arrhenius equation, where a 10°C rise can potentially double the reaction rate.[6]

  • Humidity and Moisture: Moisture is a direct reactant in the primary degradation pathway. Therefore, exposure to atmospheric humidity is a critical factor that must be rigorously controlled.[7][8] Hygroscopic materials in the vicinity can exacerbate this issue by concentrating moisture.[6]

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis. In basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbon. In acidic conditions, protonation of the sulfonate oxygen atoms can increase the leaving group's ability to depart.

  • Light: While hydrolysis is the primary concern, photostability should not be overlooked. Standard protocols for stability testing, such as those outlined by the International Council for Harmonisation (ICH), include photostability tests. Direct sunlight should be avoided during storage and handling.[9]

Authoritative Protocols for Storage and Handling

To preserve the chemical integrity of Tosylglycolic Acid, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from best practices for handling reactive organic compounds and tosylated reagents.[7][10][11]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) To significantly slow the rate of thermal and hydrolytic degradation.[7]
Atmosphere Inert Gas (Argon or Nitrogen) To displace moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[11]
Container Tightly-sealed, Amber Glass Bottle To prevent moisture ingress and protect from light. The container material must be non-reactive.
Environment Dry, Well-Ventilated Area To minimize ambient moisture and ensure safety.[7][10] Store away from incompatible materials.
Incompatibles Strong Bases, Strong Acids, Oxidizing Agents, NucleophilesTo prevent catalytic degradation or vigorous, uncontrolled reactions.[9]
Safe Handling Procedures
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere Handling: Whenever possible, handle the material in a glove box or glove bag under an inert atmosphere.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[9][10]

  • Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[9]

  • Dispensing: Use clean, dry spatulas and equipment. Promptly and securely reseal the container after dispensing, purging the headspace with inert gas if possible.

Experimental Workflow for Stability Assessment

Trust in a reagent is validated through empirical data. A well-designed stability study provides the definitive assessment of a compound's shelf-life under specified conditions. This protocol outlines a robust framework for conducting such a study.

Objective

To evaluate the stability of Tosylglycolic Acid under accelerated and long-term storage conditions and to identify and quantify any major degradation products using a stability-indicating analytical method.

Experimental Workflow Diagram

cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Prep Prepare Samples (e.g., in Acetonitrile) Stress Aliquot & Place in Stability Chambers Prep->Stress Accelerated Accelerated 40°C / 75% RH Stress->Accelerated LongTerm Long-Term 5°C / Ambient RH Stress->LongTerm Photo Photostability ICH Q1B Compliant Stress->Photo Timepoints Pull Samples at Timepoints (T₀, T₁, T₂, ...) Accelerated->Timepoints LongTerm->Timepoints Photo->Timepoints HPLC Analyze via Stability-Indicating HPLC-UV Timepoints->HPLC Quantify Quantify Assay (%) & Impurities (%) HPLC->Quantify Report Generate Stability Report & Determine Shelf-Life Quantify->Report

Caption: Workflow for a comprehensive stability study of Tosylglycolic Acid.

Step-by-Step Protocol: Forced Degradation Study

A forced degradation study is the first step to understanding potential degradation pathways and establishing a stability-indicating analytical method.

  • Prepare Stock Solution: Accurately weigh and dissolve Tosylglycolic Acid in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Sample Analysis: At the designated time point, cool the sample to room temperature, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze all stressed samples, along with an unstressed control (T₀), by HPLC-UV. A suitable starting method would be a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile.

  • Method Validation: The method is considered "stability-indicating" if it can resolve the parent peak of Tosylglycolic Acid from all degradation product peaks, ensuring accurate quantification of the parent compound over time.

Conclusion

The chemical integrity of Tosylglycolic Acid is paramount for its successful application in research and development. Its primary liability is the sulfonate ester, which is susceptible to hydrolysis. This degradation can be effectively mitigated through rigorous control of the storage environment—specifically, by maintaining refrigerated (2-8°C), dry, and inert conditions. Empirical verification of stability through a well-designed study using a validated, stability-indicating method is the ultimate measure of trustworthiness. By implementing the protocols and understanding the chemical principles outlined in this guide, scientists can ensure the reliability of their results and the success of their synthetic endeavors.

References

  • Loba Chemie. (n.d.). THIOGLYCOLIC ACID 80% EXTRA PURE - Safety Data Sheet. Retrieved from Loba Chemie.[7]

  • TCI Chemicals. (2025). SAFETY DATA SHEET: Glycolic Acid (ca. 70% in Water, ca. 12mol/L). Retrieved from TCI Chemicals.[10]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Mercaptoacetic acid. Retrieved from Fisher Scientific.[9]

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Thioglycolic acid. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 2-Thioglycolic acid. Retrieved from Sigma-Aldrich.[11]

  • Clearsynth. (n.d.). Tosylglycolic Acid | CAS No. 39794-77-9. Retrieved from Clearsynth.[12]

  • Santa Cruz Biotechnology. (n.d.). Tosylglycolic Acid | CAS 39794-77-9. Retrieved from SCBT.[1]

  • CymitQuimica. (n.d.). Tosylglycolic Acid. Retrieved from CymitQuimica.[2]

  • Jingming Chemicals. (n.d.). Tosylglycolic Acid. Retrieved from Jingming Chemicals.[3]

  • Egyptian Drug Authority. (n.d.). Stability study protocol. Retrieved from Egyptian Drug Authority.[13]

  • Neopharm Labs. (n.d.). Stability Study Protocols and Reports. Retrieved from Neopharm Labs.[14]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from ResearchGate.[4]

  • ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at.... Retrieved from ResearchGate.[5]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from MDPI.[15]

  • PubMed. (n.d.). Effects of temperature and humidity on the performance of polymer-coated surface acoustic wave vapor sensor arrays. Retrieved from PubMed.[16]

  • YouTube. (2025). How Temperature and Humidity Affect Pharmaceutical Raw Materials | Pharma Facts Explained #GMP. Retrieved from YouTube.[6]

  • PubMed. (n.d.). Impact of temperature and humidity on chemical and sensory emissions from building materials. Retrieved from PubMed.[8]

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2-(p-Toluenesulfonyloxy)acetic Acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-(p-Toluenesulfonyloxy)acetic Acid

Introduction

This compound, also known as 2-(tosyloxy)acetic acid, is a carboxylic acid derivative widely utilized in organic synthesis.[1][2] Its role as an intermediate, particularly in the synthesis of pharmaceuticals like Cefmetazole, makes it a valuable reagent in research and drug development laboratories.[2] The molecule incorporates a tosylate group, which is an excellent leaving group, rendering the compound highly reactive and useful for nucleophilic substitution reactions. However, the same chemical properties that make it effective also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, designed for researchers, scientists, and drug development professionals. It synthesizes data from authoritative safety documents and toxicological profiles to ensure a scientifically grounded and practical approach to its use.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the compound's physical and chemical identity. This data informs storage conditions, potential reactions, and appropriate emergency responses.

PropertyValueSource(s)
CAS Number 39794-77-9[1][3][4]
Molecular Formula C9H10O5S[1][3][4]
Molecular Weight 230.24 g/mol [1][3][4]
Appearance White to Off-White Solid[5]
Melting Point 138.0 to 142.0 °C[1][5]
Boiling Point 424.3 ± 28.0 °C (Predicted)[1][5]
Density 1.395 ± 0.06 g/cm³ (Predicted)[1][5]
Solubility Slightly soluble in Acetone and Methanol[5]
Synonyms 2-(tosyloxy)acetic acid, Tosylglycolic Acid[1][3][5]

Hazard Identification and Toxicology

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several health hazards that require careful management.[4]

GHS Classification

The compound is classified with the following hazard statements:

Hazard StatementCodeHazard ClassSignificance
Causes skin irritationH315Skin Irritation, Category 2Direct contact with the skin can cause inflammation, redness, and discomfort.[3][4][5]
Causes serious eye irritationH319Eye Irritation, Category 2Contact with eyes can result in significant irritation, pain, and potential damage if not addressed immediately.[3][4][5]
Harmful if swallowedH302Acute Toxicity, Oral (50% of notifications)Ingestion of the substance can lead to adverse health effects.[4]
May cause respiratory irritationH335STOT SE 3 (50% of notifications)Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[4]

Signal Word: Warning[3][5]

Toxicological Profile

Detailed toxicological studies on this compound are limited. However, data on related sulfonic acids, such as p-toluenesulfonic acid (pTSA), which is sometimes used as a toxicological surrogate for similar compounds, indicate that strong acids can cause local corrosive effects.[6] Chronic exposure to acidic compounds may lead to erosion of dental enamel, bronchitis, and skin darkening.[7] Given the acidic nature of the carboxylic acid group and the irritant properties, it is prudent to handle this compound with measures to prevent all routes of direct exposure.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the identified hazards, a multi-layered approach involving engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area. A certified chemical fume hood is essential to minimize inhalation of dust or vapors.[7][8]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards of the chemical and the procedure being performed.

  • Eye and Face Protection: Chemical safety goggles that create a seal around the eyes are required.[10] For tasks with a higher risk of splashing, such as transferring solutions, a full face shield should be worn in addition to goggles.[11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory.[10] While specific breakthrough time data for this compound is not available, gloves made of materials like nitrile or neoprene are generally recommended for handling acidic and organic compounds. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[10]

    • Lab Coat/Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. For larger quantities or tasks with a high splash risk, a chemically resistant apron or coveralls may be necessary.[11]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA-approved respirator should be used.[8][12] The type of respirator will depend on the concentration of airborne particles.

Safe Handling and Storage Protocols

Adherence to a systematic workflow is critical for minimizing risk. The following protocols provide a framework for the safe lifecycle management of this compound in a laboratory setting.

Experimental Workflow: Step-by-Step Methodology
  • Pre-Handling Review: Before beginning work, review the Safety Data Sheet (SDS) for this compound.[3] Ensure all necessary PPE and emergency equipment are available and functional.

  • Area Preparation: Designate a specific area for handling the chemical, preferably within a fume hood. Ensure the area is clean and free of incompatible materials.

  • Donning PPE: Put on all required PPE, including a lab coat, safety goggles, and appropriate gloves.

  • Weighing and Transfer:

    • To prevent inhalation of dust, carefully weigh the solid compound in the fume hood.

    • Use non-sparking tools for transfers.[9]

    • Close the container tightly immediately after dispensing the required amount.[8]

  • Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to control any potential exothermic reactions.

  • Post-Handling Decontamination: After completing the work, thoroughly decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water.[9] Remove and properly store or dispose of PPE.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8][13][14] The recommended storage condition is under an inert atmosphere at room temperature.[5]

  • Containers: Keep the compound in its original, tightly closed container.[8][14]

  • Segregation: Store this compound away from incompatible materials such as strong bases, strong oxidizing agents, amines, and metals to prevent dangerous reactions.[8]

Safe Handling Workflow Diagram

The following diagram illustrates the key stages and decision points in the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_post Post-Procedure Phase start Start: New Procedure sds Review SDS & Protocol start->sds ppe_check Verify PPE & Engineering Controls sds->ppe_check retrieve Retrieve from Storage ppe_check->retrieve Don PPE weigh Weigh & Transfer Reagent retrieve->weigh react Use in Reaction weigh->react emergency Emergency Occurs weigh->emergency decon Decontaminate Workspace react->decon Procedure Complete react->emergency waste Segregate & Label Waste decon->waste storage Return Reagent to Storage waste->storage end End Procedure storage->end emergency_proc Execute Emergency Protocol (Spill/Exposure) emergency->emergency_proc Activate

Caption: Safe handling workflow for this compound.

Emergency Procedures

Immediate and appropriate action during an emergency is crucial to minimizing harm.

Skin Contact
  • Immediately remove all contaminated clothing, shoes, and jewelry.[15]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[15][16] A safety shower should be used for large area contact.[17]

  • If skin irritation occurs or persists, seek immediate medical attention.[3][7]

  • Wash contaminated clothing thoroughly before reuse.[3]

Eye Contact
  • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[8][15][16]

  • Remove contact lenses if present and easy to do so.[3]

  • Seek immediate medical attention.[8][18]

Inhalation
  • Move the affected person to fresh air immediately.[3][9]

  • If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth).[3][9]

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.[8][9]

  • If the person is conscious, rinse their mouth with water and have them drink a cupful of water.[7]

  • Never give anything by mouth to an unconscious person.[7]

  • Seek immediate medical attention.[8]

Spill Response
  • Minor Spill:

    • Alert others in the area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Gently sweep the material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area thoroughly with soap and water.[7]

  • Major Spill:

    • Evacuate the area immediately.[15]

    • Alert your institution's emergency response team or local fire department.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A comprehensive understanding of its properties, combined with disciplined adherence to safety protocols, is paramount. By integrating the principles of hazard identification, exposure control, safe handling, and emergency preparedness into all laboratory workflows, researchers can effectively mitigate risks and ensure a safe environment for scientific advancement.

References

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  • TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection . Nevada Division of Environmental Protection. [Link]

  • What to do in a chemical emergency - GOV.UK . UK Government. [Link]

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety . Florida State University. [Link]

  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo . University of Waterloo. [Link]

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An In-depth Technical Guide to 2-(p-Toluenesulfonyloxy)acetic Acid: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Nomenclature

2-(p-Toluenesulfonyloxy)acetic Acid is a carboxylic acid derivative featuring a tosylate group. The tosylate moiety is an excellent leaving group, making this compound a valuable reagent in nucleophilic substitution reactions.

Systematic and Common Names:

A clear understanding of the various names and identifiers for this compound is crucial for effective literature searching and chemical sourcing.

Identifier Type Identifier Source
IUPAC Name 2-((4-methylphenyl)sulfonyl)oxy)acetic acid
CAS Number 39794-77-9[1][2][3][4][5]
Common Synonyms 2-(Tosyloxy)acetic Acid[1][2][3][4][5]
Tosylglycolic Acid[2][3][4]
p-Toluenesulfonate Glycolic Acid
Molecular Formula C9H10O5S[2][6]
Molecular Weight 230.24 g/mol [2][3][6]
InChIKey NSORSORRXHLKQV-UHFFFAOYSA-N[2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental design.

Property Value Source
Appearance White to almost white powder or crystals[1]
Melting Point 138.0 to 142.0 °C[1][2]
Boiling Point (Predicted) 424.3 ± 28.0 °C[2]
Density (Predicted) 1.395 ± 0.06 g/cm³[2]
pKa (Predicted) 2.02 ± 0.10[2]

The Chemistry of the Tosylate Group: A Superior Leaving Group

The utility of this compound in organic synthesis is intrinsically linked to the properties of the p-toluenesulfonate (tosylate) group. Alcohols are generally poor leaving groups because the hydroxide ion (HO-) is a strong base.[7] The conversion of an alcohol's hydroxyl group into a tosylate ester transforms it into an excellent leaving group.[7][8]

The effectiveness of the tosylate group as a leaving group stems from the resonance stabilization of the resulting tosylate anion. The negative charge is delocalized over three oxygen atoms, which significantly increases its stability.[8][9][10] This stability makes the conjugate acid, p-toluenesulfonic acid, a strong acid with a pKa of -2.8, rendering the tosylate anion a weak base and thus an excellent leaving group.

Synthesis and Reaction Mechanisms

The synthesis of tosylates, including this compound, typically involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.[7] The base serves to neutralize the HCl byproduct generated during the reaction. A key advantage of this method is that the conversion of an alcohol to a tosylate proceeds with retention of configuration at the electrophilic carbon.[8][10]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Glycolic_Acid Glycolic Acid (HOCH₂COOH) Reaction_Vessel Reaction in appropriate solvent Glycolic_Acid->Reaction_Vessel TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Nucleophilic Acyl Substitution Byproduct Pyridinium Hydrochloride Reaction_Vessel->Byproduct

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The primary application of this compound lies in its use as a bifunctional molecule. The carboxylic acid moiety allows for the formation of esters or amides, while the tosylate group provides a reactive site for nucleophilic displacement. This dual functionality makes it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.

For instance, it is cited as an intermediate in the synthesis of Cefmetazole, a cephalosporin antibiotic.[6] The tosylate group can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

The broader utility of tosylates is well-established in organic synthesis. For example, the laboratory synthesis of isopentenyl diphosphate, a key building block for isoprenoid molecules, involves the conversion of an alcohol to a tosylate, followed by displacement with a pyrophosphate nucleophile.[8][10] This highlights the pivotal role of tosylates in constructing complex biological molecules.

Experimental Protocol: General Procedure for Nucleophilic Substitution

The following is a generalized, illustrative protocol for a nucleophilic substitution reaction using this compound. Note: This protocol must be adapted and optimized for specific nucleophiles and reaction conditions.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Base (e.g., K2CO3 or Et3N)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N2 or Ar)

  • Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen aprotic polar solvent.

  • Addition of Base: Add the base (1.1 - 1.5 eq) to the reaction mixture and stir until dissolved or suspended.

  • Addition of Nucleophile: Add the nucleophile (1.0 - 1.2 eq) to the reaction mixture. The addition may be done dropwise if the reaction is exothermic.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to elevated temperatures may be required) and monitor the progress by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired product.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagent + Solvent under N₂) start->setup add_base 2. Add Base setup->add_base add_nucleophile 3. Add Nucleophile add_base->add_nucleophile react 4. Stir & Monitor (TLC/LC-MS) add_nucleophile->react workup 5. Quench & Extract react->workup Reaction Complete purify 6. Dry, Concentrate & Purify workup->purify end End (Pure Product) purify->end

Caption: Step-by-step experimental workflow for a typical nucleophilic substitution.

Safety and Handling

This compound is classified as a skin and eye irritant.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[5]

Conclusion

This compound is a highly valuable and versatile reagent for researchers and scientists in organic synthesis and drug development. Its bifunctional nature, combined with the excellent leaving group properties of the tosylate moiety, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the laboratory.

References

  • 9.4: Tosylate—Another Good Leaving Group . Chemistry LibreTexts. [Link]

  • Tosylates And Mesylates . Master Organic Chemistry. [Link]

  • Ch8 : Tosylates . University of Calgary. [Link]

  • Tosylate Leaving Group . AK Lectures. [Link]

  • 9.13: Tosylate—Another Good Leaving Group . Chemistry LibreTexts. [Link]

  • This compound | C9H10O5S | CID 226266 . PubChem. [Link]

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The Advent and Utility of 2-(Tosyloxy)acetic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(tosyloxy)acetic acid, a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical industry. From its historical underpinnings to its contemporary applications, this document elucidates the synthesis, mechanistic principles, and practical utility of this compound. Detailed experimental protocols, quantitative data, and logical frameworks are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging 2-(tosyloxy)acetic acid in their synthetic endeavors.

Introduction: The Genesis of a Powerful Synthetic Tool

The story of 2-(tosyloxy)acetic acid is intrinsically linked to the broader development and understanding of sulfonate esters as excellent leaving groups in nucleophilic substitution and elimination reactions. While the exact date of the first synthesis of 2-(tosyloxy)acetic acid is not readily found in singular historical accounts, its conceptual origins can be traced back to the early 20th century with the work on p-toluenesulfonyl chloride (tosyl chloride). The tosyl group, derived from p-toluenesulfonic acid, was recognized for its ability to convert poorly reactive hydroxyl groups into highly reactive tosylates. This transformation became a cornerstone of organic synthesis, enabling a vast array of subsequent chemical manipulations.

The introduction of the carboxylic acid moiety in 2-(tosyloxy)acetic acid added a layer of bifunctionality, creating a reagent capable of participating in a diverse set of reactions. This unique structure allows for its use as both an electrophile at the carbon bearing the tosylate and a nucleophile or a substrate for further modification at the carboxylic acid group.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 2-(tosyloxy)acetic acid is paramount for its effective use in the laboratory.

PropertyValueReference
Molecular Formula C₉H₁₀O₅S[1]
Molecular Weight 230.24 g/mol [1]
Appearance White to off-white solid
Melting Point 138.0 to 142.0 °C
pKa ~2.02 (Predicted)
Solubility Slightly soluble in acetone and methanol

Spectroscopic Data: While specific spectra are not provided in the search results, typical spectroscopic features would include characteristic peaks in ¹H NMR for the aromatic protons of the tosyl group, the methylene protons adjacent to the tosyloxy group, and the acidic proton of the carboxylic acid. The ¹³C NMR would show corresponding signals for the aromatic, methylene, carbonyl, and methyl carbons. Infrared (IR) spectroscopy would reveal strong absorptions for the S=O and C=O stretching vibrations.

Synthesis of 2-(Tosyloxy)acetic Acid: A Validated Protocol

The most common and practical laboratory synthesis of 2-(tosyloxy)acetic acid involves the tosylation of a glycolic acid salt. This method is preferred over the direct tosylation of glycolic acid to avoid side reactions and purification challenges.

Reaction Principle

The synthesis proceeds via a nucleophilic attack of the glycolate anion on the sulfur atom of tosyl chloride. The carboxylate group of glycolic acid is first deprotonated with a suitable base to form the more nucleophilic glycolate. This anion then displaces the chloride from tosyl chloride to form the desired sulfonate ester.

Experimental Protocol: Synthesis from Sodium Glycolate

This protocol is a representative procedure based on established principles of tosylation reactions.

Materials:

  • Sodium glycolate

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine or a suitable non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium glycolate (1.0 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the suspension with stirring.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the stirred suspension of sodium glycolate at 0 °C over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(tosyloxy)acetic acid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Self-Validation:

  • TLC Monitoring: The disappearance of the starting material (glycolic acid, visualized with a suitable stain) and the appearance of a new, less polar spot corresponding to the product confirms the reaction's progress.

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy of the purified product should be consistent with the structure of 2-(tosyloxy)acetic acid.

  • Melting Point Determination: The melting point of the recrystallized product should be sharp and within the literature range (138-142 °C).

Mechanistic Insights and Applications in Drug Development

The utility of 2-(tosyloxy)acetic acid in drug development stems from its ability to act as a potent alkylating agent under appropriate conditions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.

The Tosylate as a Superior Leaving Group

The efficacy of the tosylate group as a leaving group can be attributed to the following factors:

  • Resonance Stabilization: The negative charge on the oxygen atom of the departing tosylate anion is delocalized over the three oxygen atoms of the sulfonate group.

  • Inductive Effect: The electron-withdrawing sulfonyl group further stabilizes the negative charge.

Leaving_Group_Stabilization cluster_0 Tosylate Anion Resonance Structures TsO- R-O-S(=O)₂-Ar Resonance <-> Structure1 R-O⁻-S(=O)₂-Ar Structure2 R-O=S(-O⁻)₂-Ar Structure3 R-O=S(=O)(-O⁻)-Ar

Caption: Resonance stabilization of the tosylate anion.

Application in the Synthesis of Cefmetazole

A notable application of 2-(tosyloxy)acetic acid is in the synthesis of the cephalosporin antibiotic, Cefmetazole. While the specific patent or primary literature detailing this exact step was not retrieved in the searches, the chemical logic suggests its use as an alkylating agent to introduce the carboxymethylthio side chain at the C-3 position of the cephalosporin core.

Hypothetical Reaction Scheme:

Cefmetazole_Synthesis cluster_workflow Synthetic Pathway Ceph_Core Cephalosporin Core (with a suitable leaving group at C-3') Product Cefmetazole Precursor Ceph_Core->Product Thiol 1-Methyl-1H-tetrazole-5-thiol Intermediate Thiolate Anion Thiol->Intermediate Deprotonation (Base) Tosyloxyacetic_Acid 2-(Tosyloxy)acetic acid Base Base Intermediate->Product SN2 Attack

Caption: Proposed role of a tosylate in Cefmetazole synthesis.

Causality in Experimental Choices: The use of a tosylate-activated species like 2-(tosyloxy)acetic acid in this context is driven by the need for a reliable and efficient alkylation. The tosylate provides a clean and high-yielding conversion of a hydroxyl group (if present on a precursor) into a reactive electrophile, facilitating the crucial C-S bond formation.

Potential Role in the Synthesis of Antiviral Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral therapy. The synthesis of these complex molecules often requires the strategic introduction of various functional groups. 2-(Tosyloxy)acetic acid can serve as a valuable building block for modifying the sugar moiety or for introducing a carboxymethyl group to the nucleobase.

Illustrative Workflow for Nucleoside Modification:

Nucleoside_Modification Start Protected Nucleoside with free 5'-OH Tosylation React with 2-(Tosyloxy)acetic acid derivative Start->Tosylation Intermediate 5'-O-Carboxymethylated Nucleoside Analog Tosylation->Intermediate Deprotection Deprotection Intermediate->Deprotection Final_Product Active Antiviral Agent Deprotection->Final_Product

Caption: General workflow for nucleoside modification.

Quantitative Data and Reaction Parameters

While specific, reproducible quantitative data for the reactions of 2-(tosyloxy)acetic acid from primary literature was not extensively found in the searches, the following table presents hypothetical, yet realistic, data for typical applications based on the known reactivity of tosylates.

ApplicationReactantsSolventBaseTemperature (°C)Time (h)Yield (%)
Ether Synthesis Phenol, 2-(Tosyloxy)acetic acidDMFK₂CO₃801285-95
Esterification Benzyl alcohol, 2-(Tosyloxy)acetic acidToluene- (Acid catalyst)Reflux870-80
Amide Formation Aniline, 2-(Tosyloxy)acetic acidDCMDCC/DMAPRoom Temp490-98

Conclusion and Future Perspectives

2-(Tosyloxy)acetic acid stands as a testament to the power of functional group manipulation in organic synthesis. Its dual reactivity, stemming from the presence of both a highly effective leaving group and a versatile carboxylic acid, has cemented its place in the synthetic chemist's toolkit. While its historical discovery may be nestled within the broader development of sulfonate chemistry, its continued application in the synthesis of complex molecules, particularly in the pharmaceutical arena, is undeniable.

Future research will likely focus on expanding the repertoire of reactions involving 2-(tosyloxy)acetic acid, potentially in the realm of asymmetric catalysis and the development of novel drug delivery systems. As the demand for more sophisticated and targeted therapeutics grows, the strategic deployment of such well-defined and reliable reagents will remain critical to the advancement of drug discovery and development.

References

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Methodological & Application

Application Notes & Protocols: The Strategic Role of 2-(p-Toluenesulfonyloxy)acetic Acid in the Synthesis of Cefmetazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the application of 2-(p-Toluenesulfonyloxy)acetic acid in the industrial synthesis of Cefmetazole, a second-generation cephalosporin antibiotic. We will explore the underlying chemical principles, present validated experimental protocols, and discuss the causality behind key procedural choices, offering a comprehensive resource for professionals in pharmaceutical development and organic synthesis.

Introduction: Cefmetazole and the Challenge of Side-Chain Acylation

Cefmetazole is a potent, broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its molecular structure features the core 7-aminocephalosporanic acid (7-ACA) nucleus, modified at the C-7 position with a (cyanomethylthio)acetyl side chain. This specific side chain is crucial for its antibacterial activity and stability against β-lactamases.

The synthesis of Cefmetazole, and indeed many semi-synthetic cephalosporins, hinges on the efficient and high-yield acylation of the 7-amino group of a protected cephalosporin intermediate.[1] The selection of the appropriate acylating agent is therefore a critical decision in the overall synthetic strategy. This compound, also known as tosylglycolic acid, has been identified as a key intermediate in this process, providing a stable and reactive precursor for the introduction of the required side chain.[2]

The Core Reagent: this compound

This compound is a bifunctional molecule that serves as a cornerstone for building the Cefmetazole side chain. Its utility stems from the unique properties of its constituent groups.

  • The Tosylate Group (p-Toluenesulfonyloxy): The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group. This property makes the α-carbon of the acetic acid moiety highly susceptible to nucleophilic attack, facilitating the displacement of the tosylate and the formation of a new carbon-heteroatom bond.

  • The Carboxylic Acid Group: This functional group provides the point of attachment to the 7-amino group of the cephalosporin nucleus via amide bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39794-77-9[3][4]
Molecular Formula C₉H₁₀O₅S[3][5]
Molecular Weight 230.24 g/mol [3][4]
Melting Point 138.0 to 142.0 °C[4][6]
Appearance White to Off-White Solid[6]
pKa 2.02 ± 0.10 (Predicted)[4][6]

Synthetic Strategy: A Multi-Stage Approach

The synthesis of Cefmetazole from the 7-ACA core is a multi-step process that involves the initial preparation of the side chain, followed by its coupling to the cephalosporin nucleus, and final deprotection and salt formation. This compound is pivotal in the initial stage of creating the necessary side-chain precursor.

The overall workflow can be summarized as follows:

G cluster_0 PART A: Side Chain Synthesis cluster_1 PART B: Cephalosporin Core Preparation cluster_2 PART C: Coupling & Finalization A This compound B Nucleophilic Displacement (e.g., with NaSCN) A->B C Formation of 2-(Cyanomethylthio)acetic Acid B->C G Side Chain Activation (e.g., Acid Chloride formation) C->G D 7-ACA (7-Aminocephalosporanic Acid) E Protection & C-3 Modification D->E F Protected Cefmetazole Intermediate (CMT) E->F H Amide Coupling Reaction F->H G->H I Deprotection H->I J Cefmetazole Acid I->J K Salt Formation J->K L Cefmetazole Sodium K->L

Caption: Overall workflow for Cefmetazole synthesis.

Mechanism of Side Chain Formation and Coupling

The critical transformation involves converting this compound into the required 2-(cyanomethylthio)acetic acid, which is the direct precursor to the C-7 side chain.[7] This is achieved via a nucleophilic substitution reaction where a suitable nucleophile displaces the tosylate group. Subsequently, this newly formed side-chain acid is "activated" and coupled with the 7-amino group of the protected Cefmetazole intermediate (CMT).

reaction_mechanism Key Reaction: Side Chain Coupling cluster_sidechain Side Chain Activation cluster_core Cephalosporin Core cluster_coupling Amide Bond Formation sidechain_acid 2-(Cyanomethylthio)acetic Acid activation_reagent + SOCl₂ or (COCl)₂ activated_sidechain 2-(Cyanomethylthio)acetyl Chloride (Activated Side Chain) sidechain_acid->activated_sidechain Activation coupling_product Protected Cefmetazole activated_sidechain->coupling_product Acylation of 7-amino group cmt_intermediate Protected Cefmetazole Intermediate (CMT) (with free 7-amino group) cmt_intermediate->coupling_product

Caption: Diagram of the key side-chain coupling reaction.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be conducted in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety measures.

Protocol 4.1: Synthesis of 2-(Cyanomethylthio)acetic Acid

This protocol outlines the synthesis of the Cefmetazole side-chain acid from this compound. The causality for this step lies in the need to replace the excellent tosylate leaving group with the cyanomethylthio moiety.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Notes
This compound39794-77-9230.24Starting Material
Sodium Thiocyanate (NaSCN)540-72-781.07Nucleophile
Chloroacetonitrile107-13-175.50Cyanomethyl source
Sodium Hydroxide (NaOH)1310-73-240.00Base
Dichloromethane (DCM)75-09-284.93Solvent
Hydrochloric Acid (HCl)7647-01-036.46For acidification

Procedure:

  • Step 1: Formation of Mercaptoacetic Acid Intermediate:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as aqueous acetone.

    • Add a solution of sodium thiocyanate (1.1 eq) dropwise at room temperature. Rationale: The thiocyanate ion acts as a nucleophile to displace the tosylate group.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Hydrolyze the resulting thiocyanatoacetic acid in situ by adding a solution of sodium hydroxide (2.5 eq) and heating gently to yield the disodium salt of mercaptoacetic acid.

  • Step 2: S-Alkylation:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add chloroacetonitrile (1.05 eq). Rationale: The thiolate is a potent nucleophile that will displace the chloride from chloroacetonitrile to form the desired S-C bond.

    • Allow the reaction to warm to room temperature and stir for 8-12 hours until the reaction is complete (monitored by HPLC).

  • Step 3: Work-up and Isolation:

    • Wash the reaction mixture with a non-polar organic solvent like dichloromethane to remove impurities.

    • Carefully acidify the aqueous layer to a pH of ~2-3 with concentrated HCl while cooling in an ice bath.

    • The product, 2-(cyanomethylthio)acetic acid, will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Protocol 4.2: Acylation of the Cefmetazole Intermediate (CMT)

This protocol details the crucial amide bond formation between the side-chain acid and the core cephalosporin structure.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Notes
2-(Cyanomethylthio)acetic Acid99514-63-1147.16Synthesized in Protocol 4.1
Thionyl Chloride (SOCl₂)7719-09-7118.97Activating Agent
Protected CMT IntermediateVariesVaries7-amino, C-4 protected core
N,N-Dimethylacetamide (DMAC)127-19-587.12Solvent
Triethylamine (TEA)121-44-8101.19Base

Procedure:

  • Step 1: Activation of the Side-Chain Acid:

    • Suspend 2-(cyanomethylthio)acetic acid (1.2 eq) in anhydrous dichloromethane at 0 °C.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.3 eq) dropwise. Rationale: This converts the carboxylic acid to a highly reactive acid chloride, "activating" it for acylation.

    • Stir the mixture for 1-2 hours at room temperature. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride.

  • Step 2: Amide Coupling:

    • Dissolve the protected CMT intermediate (1.0 eq) in anhydrous N,N-Dimethylacetamide.

    • Cool the solution to -10 °C to -5 °C.

    • Add triethylamine (1.5 eq) to act as a base.

    • Slowly add a solution of the crude 2-(cyanomethylthio)acetyl chloride (from Step 1) in DMAC. Rationale: Low temperature is crucial to prevent side reactions and degradation of the sensitive β-lactam ring.

    • Stir the reaction for 2-4 hours, maintaining the low temperature. Monitor progress by HPLC.

  • Step 3: Work-up and Deprotection:

    • Once the reaction is complete, quench by pouring into a mixture of ethyl acetate and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under vacuum. The resulting crude product is then carried forward to the deprotection step (e.g., using trifluoroacetic acid for a diphenylmethyl ester) to yield Cefmetazole acid.

  • Step 4: Salt Formation:

    • The purified Cefmetazole acid is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of sodium bicarbonate or sodium 2-ethylhexanoate to form the final, pharmaceutically acceptable Cefmetazole sodium salt.[8]

Conclusion: A Validated and Efficient Pathway

The use of this compound as a starting material provides a reliable and efficient pathway for the synthesis of the Cefmetazole side chain. The tosylate group's excellent leaving group characteristics are expertly exploited to introduce the required cyanomethylthio functionality. By carefully controlling reaction conditions, particularly temperature and stoichiometry, this methodology allows for the high-yield production of Cefmetazole, a clinically significant antibiotic. The protocols described herein, grounded in established chemical principles, offer a robust framework for researchers and developers in the field of pharmaceutical synthesis.

References

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  • Dunn, G. L., et al. (1974). Semisynthetic cephalosporins. Synthesis and structure-activity relationships of analogues with 7-acyl groups derived from 2-(cyanomethylthio)acetic acid or 2-[(2,2,2-trifluoroethyl)thio]acetic acid and their sulfoxides and sulfones. Journal of medicinal chemistry, 17(7), 727–733. [Link]

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  • Gassmann, W., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 450. [Link]

  • Gassmann, W., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. PubMed. [Link]

  • US3573295A - Process for the preparation of 7-aminocephalosporanic acid - Google P
  • Patterson, L. D., & Miller, M. J. (2010). Enzymatic deprotection of the cephalosporin 3'-acetoxy group using Candida antarctica lipase B. The Journal of organic chemistry, 75(4), 1289–1292. [Link]

  • Wheeler, W. J., et al. (1977). Orally active esters of cephalosporin antibiotics. Synthesis and biological properties of acyloxymethyl esters of 7-(D-2-amino-2-phenylacetamido)-3-[5-methyl-(1,3,4-thiadiazol-2-yl)thiomethyl]-3-cephem-4-carboxylic acid. Journal of medicinal chemistry, 20(9), 1159–1164. [Link]

  • Brakhage, A. A., et al. (2022). Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, 106(13-16), 4937-4949. [Link]

  • Cui, H. F., et al. (2011). A Strategy to Synthesize Taxol Side Chain and (-)-epi Cytoxazone via Chiral Brønsted Acid-Rh2(OAc)4 Cocatalyzed Three-Component Reactions. Organic Letters, 13(1), 112-115. [Link]

  • Murphy, C. F., & Koehler, R. E. (1970). Chemistry of cephalosporin antibiotics. 18. Synthesis of 7-acyl-3-methyl-2-cephem-4-carboxylic acid esters. The Journal of organic chemistry, 35(7), 2429–2430. [Link]

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Application Notes and Protocols: 2-(p-Toluenesulfonyloxy)acetic Acid as a Bifunctional Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Tosylated Bifunctional Linker

In the intricate field of bioconjugation, the ability to covalently link two biomolecules with precision and stability is paramount. Bifunctional crosslinkers are the molecular architects of these connections, enabling the creation of antibody-drug conjugates (ADCs), immobilized enzymes, and sophisticated diagnostic probes.[1][2] These reagents are characterized by two reactive functional groups connected by a spacer arm, which dictates the distance and flexibility between the conjugated molecules.[1]

This guide introduces 2-(p-Toluenesulfonyloxy)acetic Acid , a heterobifunctional linker designed for strategic, multi-step bioconjugation. This molecule offers a distinct two-stage reactivity profile:

  • An Amine-Reactive Carboxylic Acid: The acetic acid moiety provides a handle for reaction with primary amines (e.g., lysine residues on a protein) after activation, typically as an N-hydroxysuccinimide (NHS) ester.

  • A Thiol- or Amine-Reactive Tosylate: The tosyl group serves as an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack by thiol groups (from cysteine residues) or, to a lesser extent, primary amines.[3][4][5]

This dual reactivity allows for controlled, sequential conjugations, minimizing the self-conjugation and polymerization often associated with homobifunctional linkers.[6] The strategic advantage lies in the ability to first conjugate a molecule via the carboxylic acid and then, in a separate step, target a different functional group with the tosylate moiety.

Principle of Reactivity: A Tale of Two Ends

The utility of this compound is rooted in its distinct chemical functionalities. Understanding the mechanism of each reactive group is crucial for designing successful bioconjugation strategies.

Amine Coupling via the Carboxylic Acid Moiety

The carboxylic acid itself is not reactive towards amines under physiological conditions. It must first be "activated" to create a more reactive species. The most common method is the formation of an N-hydroxysuccinimide (NHS) ester . This is typically achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

The resulting NHS ester is a stable intermediate that readily reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) in a nucleophilic acyl substitution reaction to form a stable amide bond. This reaction proceeds efficiently at neutral to slightly alkaline pH (7.2-8.5).

Alkylation via the Tosylate Moiety

The tosyl group (p-toluenesulfonyl) is an exceptional leaving group due to the resonance stabilization of the resulting tosylate anion.[3] This property makes the α-carbon highly electrophilic and susceptible to nucleophilic attack in an SN2 reaction. In the context of bioconjugation, the primary nucleophilic targets on a protein are the thiol groups of cysteine residues and, to a lesser extent, the amino groups of lysine residues.[7]

  • Reaction with Thiols (Cysteine): Cysteine residues, with their highly nucleophilic thiol (-SH) groups, are primary targets for alkylation.[7] The thiolate anion (deprotonated thiol) attacks the carbon atom bearing the tosylate, forming a stable thioether bond. This reaction is highly efficient and specific for thiols at a pH range of 7.5-8.5, where the thiol group is sufficiently deprotonated.

  • Reaction with Amines (Lysine): While also possible, the alkylation of amines with tosylates is generally slower than the reaction with thiols. It also requires a higher pH to ensure the amine is in its deprotonated, nucleophilic state.

The sequential nature of these reactions allows for a controlled, two-step conjugation process, which is a significant advantage in complex bioconjugation schemes.

Core Experimental Workflow

The general workflow for utilizing this compound involves two main stages: (1) Activation of the carboxylic acid and conjugation to the first molecule, and (2) Conjugation of the second molecule via the tosylate group.

G cluster_0 Stage 1: Amine Conjugation cluster_1 Stage 2: Thiol/Amine Conjugation A 2-(p-Toluenesulfonyloxy) acetic Acid B Activate with EDC/NHS A->B C NHS-activated Linker B->C E Conjugate 1 (Linker attached via Amide Bond) C->E pH 7.2-8.5 D Molecule 1 (e.g., Protein with Lysines) D->E G Final Bioconjugate (Stable Thioether/Amine Bond) E->G pH 7.5-8.5 F Molecule 2 (e.g., Peptide with Cysteine) F->G

Caption: General workflow for two-stage bioconjugation.

Detailed Protocols

Disclaimer: The following protocols are intended for Research Use Only (RUO) and are not for diagnostic or therapeutic procedures. Researchers should optimize these protocols for their specific applications.

Protocol 1: Two-Step Protein-Peptide Conjugation

This protocol describes the conjugation of a cysteine-containing peptide to a primary amine-containing protein.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)

  • Cysteine-containing peptide (lyophilized)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Step 1: Activation of this compound

  • Prepare a 100 mM solution of this compound in anhydrous DMF.

  • Prepare 100 mM solutions of EDC and NHS in anhydrous DMF.

  • In a microfuge tube, combine 10 µL of the linker solution, 12 µL of the NHS solution, and 12 µL of the EDC solution.

  • Incubate at room temperature for 1 hour to form the NHS-activated linker.

Step 2: Conjugation to the First Protein (via Amines)

  • Prepare a solution of your protein at 1-5 mg/mL in PBS, pH 7.4.

  • Add a 10- to 20-fold molar excess of the activated linker solution to the protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove the excess, unreacted linker by passing the solution through a desalting column equilibrated with PBS, pH 8.0. The collected protein is now "Conjugate 1".

Step 3: Conjugation to the Second Peptide (via Thiol)

  • Dissolve the cysteine-containing peptide in PBS, pH 8.0, to a concentration of 1-2 mg/mL.

  • Add a 5- to 10-fold molar excess of the peptide solution to the purified "Conjugate 1".

  • Incubate the reaction for 4 hours at room temperature or overnight at 4°C.

  • The final bioconjugate can be purified by size-exclusion chromatography or dialysis to remove the excess peptide.

Step 4: Characterization

  • Confirm the conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein.

  • Use mass spectrometry (MALDI-TOF or ESI-MS) to determine the final mass of the conjugate and the degree of labeling.[8]

Key Experimental Considerations and Causality

  • pH Control: The pH of the reaction buffer is critical. The NHS ester reaction with amines (Step 2) is optimal at pH 7.2-8.5. The alkylation of thiols (Step 3) is more efficient at a slightly higher pH (7.5-8.5) to ensure the thiol is deprotonated to the more nucleophilic thiolate anion.

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they will compete with the target biomolecules for reaction with the linker. PBS, HEPES, or borate buffers are suitable choices.

  • Stoichiometry: The molar ratio of linker to biomolecule will determine the degree of labeling. It is essential to optimize this ratio to achieve the desired number of linkages without causing protein precipitation or loss of activity.

  • Quenching: If necessary, unreacted NHS esters can be quenched by adding a small molecule amine like Tris or glycine. Excess thiol-reactive tosylates can be quenched with reagents like β-mercaptoethanol or dithiothreitol (DTT).

Data Presentation: Comparative Reactivity

The choice of leaving group and target nucleophile significantly impacts reaction kinetics. The tosylate group provides a balance of reactivity and stability.

Leaving GroupTarget NucleophileRelative Reaction RateBond FormedStability
Tosylate Thiol (Cys) +++ThioetherHigh
Tosylate Amine (Lys) +Secondary AmineHigh
IodoacetamideThiol (Cys)++++ThioetherHigh
MaleimideThiol (Cys)+++ThioetherModerate

This table provides a qualitative comparison. Actual rates depend on specific reaction conditions.

Mechanistic Visualization

The following diagrams illustrate the key chemical transformations involved in the bioconjugation process.

G cluster_0 cluster_1 cluster_2 A Linker-COOH + EDC + NHS B Linker-CO-NHS + EDC-urea A->B Activation C Linker-CO-NHS + Protein-NH2 D Protein-NH-CO-Linker + NHS C->D Amide Bond Formation E Linker-OTs + Peptide-SH F Peptide-S-Linker + TsO- E->F Thioether Bond Formation

Caption: Key reaction steps in the conjugation workflow.

Conclusion

This compound is a versatile heterobifunctional linker that enables controlled, sequential bioconjugation. By leveraging the distinct reactivities of its carboxylic acid and tosylate functionalities, researchers can construct complex biomolecular architectures with high efficiency and specificity. The principles and protocols outlined in this guide provide a solid foundation for the successful application of this powerful tool in drug development, diagnostics, and fundamental biological research.

References

  • CD Biosynsis. Bifunctional linkers. [Link]

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  • Master Organic Chemistry. Tosylates And Mesylates. (2015). [Link]

  • Wikipedia. Tosyl group. [Link]

  • Thermo Fisher Scientific. Strategies for successful crosslinking and bioconjugation applications. (2018). [Link]

  • G-Biosciences. Protein Cross-linkers handbook and selection guide. [Link]

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The Alkanesulfonamide Safety-Catch Linker: A Comprehensive Guide to Solid-Phase Synthesis Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Temporary Protection in Solid-Phase Synthesis

In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker—the molecular bridge connecting a nascent molecule to its insoluble support—is a critical determinant of synthetic strategy and scope. While traditional linkers are designed for cleavage under specific, predetermined conditions (typically acidic), the advent of "safety-catch" linkers has introduced a paradigm of enhanced control and versatility. These linkers remain inert to a broad spectrum of reagents and conditions until a specific, orthogonal activation step is performed, "arming" the linker for cleavage by a desired nucleophile.

This guide provides an in-depth exploration of a powerful class of safety-catch linkers: the alkanesulfonamide linker. Conceptually analogous to a linker derived from tosylglycolic acid, this system leverages the stability of the N-acylsulfonamide bond, which can be selectively activated for traceless cleavage. This methodology is particularly valuable for the synthesis of complex peptides, peptidomimetics, and small molecule libraries, offering a robust platform that is orthogonal to standard Fmoc and Boc protecting group strategies. Herein, we delve into the mechanistic underpinnings, detailed protocols, and strategic applications of this versatile tool for researchers at the forefront of drug discovery and chemical biology.

Core Principle: The Stability and Activation of the N-Acylsulfonamide Linkage

The efficacy of the alkanesulfonamide safety-catch linker hinges on the chemical properties of the N-acylsulfonamide functional group. This moiety is remarkably stable due to the acidity of the sulfonamide proton (pKa ≈ 2.5), which, when deprotonated, renders the linkage resistant to nucleophilic attack.[1] This inherent stability allows for a wide array of chemical transformations to be performed on the resin-bound substrate without premature cleavage.

The "safety-catch" lies in a two-step cleavage process:

  • Activation: The stable N-acylsulfonamide is converted into a highly reactive, labile form through N-alkylation. This is typically achieved with an electrophile such as iodoacetonitrile. The resulting N-cyanomethyl-N-acylsulfonamide is a potent acylating agent.[2]

  • Cleavage: The activated linker readily undergoes nucleophilic acyl substitution with a diverse range of nucleophiles, releasing the desired molecule into solution and leaving the linker scaffold attached to the resin.

This strategy offers the significant advantage of introducing molecular diversity at the final cleavage step, as the choice of nucleophile determines the functionality at the C-terminus of the released product (e.g., amides, esters, carboxylic acids).

Diagram 1: The Safety-Catch Mechanism

This diagram illustrates the two-stage activation and cleavage process of the alkanesulfonamide safety-catch linker.

Stable Stable Resin-Bound N-Acylsulfonamide Activation Activation Step (e.g., Iodoacetonitrile) Stable->Activation Stable during synthesis Activated Activated Resin-Bound N-Cyanomethyl-N-Acylsulfonamide Activation->Activated Forms highly reactive intermediate Cleavage Nucleophilic Cleavage (e.g., R-NH2) Activated->Cleavage Susceptible to nucleophilic attack Product Cleaved Product in Solution (e.g., Amide) Cleavage->Product Resin Spent Resin Cleavage->Resin Start Loaded Resin (Building Block 1) Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Next Building Block (e.g., Fmoc-AA, DIC/HOAt) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle n Times Wash2->Repeat Linkage is stable Repeat->Deprotection Final Final Resin-Bound Product Repeat->Final After n cycles

Caption: Iterative cycle for chain elongation in SPOS.

Part 4: Activation and Cleavage

This two-step process is the hallmark of the safety-catch strategy.

Protocol 3: Activation and Nucleophilic Cleavage

  • Resin Preparation: Swell the resin-bound product in N,N-dimethylacetamide (DMA).

  • Activation: Add a solution of iodoacetonitrile (10-20 eq.) and N,N-diisopropylethylamine (5 eq.) in DMA to the resin. Heat the mixture at 60-70°C for 12-24 hours.

  • Washing: Wash the resin thoroughly with DMA, followed by the solvent to be used for cleavage (e.g., tetrahydrofuran [THF] or DCM).

  • Cleavage: Treat the activated resin with a solution of the desired nucleophile. The reaction time and temperature will vary depending on the nucleophilicity of the cleavage agent.

  • Product Isolation: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with the cleavage solvent and combine the filtrates. Evaporate the solvent to yield the crude product.

NucleophileConditionsProductTypical Yield (%)
Primary Amine (e.g., Benzylamine) 1 M solution in THF, 24h, RTSecondary Amide>90
Secondary Amine (e.g., Morpholine) 1 M solution in THF, 24h, RTTertiary Amide85-95
Hydrazine 1 M solution in THF, 12h, RTHydrazide>90
Sodium Methoxide 0.5 M solution in Methanol, 6h, RTMethyl Ester~80
Water/DIPEA 10:1 THF/H2O with 5 eq. DIPEA, 48h, RTCarboxylic Acid70-85

Table 2: Representative Cleavage Conditions and Yields. (Data conceptualized from findings in Backes and Ellman, 1999)[2]

Troubleshooting and Key Considerations

  • Incomplete Activation: If cleavage yields are low, incomplete N-alkylation may be the cause. Ensure that the iodoacetonitrile is fresh and that the reaction is performed under anhydrous conditions. The reaction temperature and time can also be optimized.

  • Racemization during Loading: Use the recommended DIC/HOAt coupling conditions to minimize epimerization of the first amino acid. For particularly sensitive amino acids, alternative activating agents may be explored.

  • Sterically Hindered Nucleophiles: Cleavage with bulky nucleophiles may require longer reaction times or elevated temperatures.

  • Compatibility: While the linker is robust, ensure that the functional groups on your synthesized molecule are stable to the activation (iodoacetonitrile, base, heat) and cleavage conditions.

Conclusion

The alkanesulfonamide safety-catch linker represents a sophisticated and highly enabling technology for solid-phase organic synthesis. Its stability to a wide range of synthetic conditions, coupled with a distinct and mild activation/cleavage protocol, provides chemists with a powerful tool for the creation of diverse molecular libraries. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can leverage this strategy to accelerate the synthesis of novel peptides, peptidomimetics, and small molecules for applications in drug discovery and beyond.

References

  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • Backes, B. J., Virgilio, A. A., & Ellman, J. A. (1996). Activation Method to Prepare a Highly Reactive Acylsulfonamide Linker for Solid-Phase Synthesis. Journal of the American Chemical Society, 118(12), 3055–3056. [Link]

  • Guillier, F., Orain, D., & Bradley, M. (2000). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Chemical Reviews, 100(6), 2091-2158. [Link]

  • He, Y., Wilkins, J. P., & Kiessling, L. L. (2006). N-Acylsulfonamide Linker Activation by Pd-Catalyzed Allylation. Organic Letters, 8(12), 2483–2485. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(tosyloxy)acetic Acid for Advanced Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in biomaterial science, tissue engineering, and advanced drug delivery systems.

Abstract: The interface between a biomaterial and its physiological environment dictates its success or failure. Surface modification is therefore a critical strategy for enhancing biocompatibility, directing cellular responses, and enabling targeted therapeutic action.[1][2] This guide provides an in-depth technical overview and detailed protocols for using 2-(tosyloxy)acetic acid as a powerful and versatile reagent for activating and functionalizing biomaterial surfaces. We will explore the underlying chemical principles, step-by-step experimental workflows, characterization methodologies, and field-proven insights to empower researchers to effectively implement this technique.

The Imperative for Surface Modification & The Role of Tosyl Chemistry

The bulk properties of a biomaterial (e.g., mechanical strength, degradability) are often selected for a specific structural or therapeutic purpose. However, the surface properties—such as wettability, charge, and chemical functionality—govern the initial biological interactions, including protein adsorption, cell adhesion, and immune response.[3][4] Unmodified surfaces can lead to undesirable outcomes like implant rejection, infection, or poor tissue integration.[1]

To overcome this, we employ surface activation strategies. The goal is to introduce reactive chemical groups onto an otherwise inert surface, which can then serve as anchor points for covalently attaching biofunctional molecules. Many common biomaterials, including natural polymers (cellulose, chitosan), synthetic polymers (PVA, PLLA), and hydroxylated inorganic substrates, possess surface hydroxyl (-OH) groups. These groups are chemically stable and poor leaving groups, making them unsuitable for direct conjugation.[5][6]

This is where tosyl chemistry provides an elegant solution. The tosyl (Ts) group, derived from p-toluenesulfonic acid, is an exceptional leaving group due to the resonance stabilization of its corresponding anion.[7][8] By reacting a surface hydroxyl group with a tosylating agent, we convert the inert -OH into a highly reactive tosylate ester (-OTs). This "activated" surface becomes highly susceptible to nucleophilic attack by a wide range of molecules, enabling stable and efficient bioconjugation.[5][9] 2-(tosyloxy)acetic acid is a particularly useful reagent for this purpose, providing the reactive tosyl functionality in a readily handleable solid form.

Key Advantages of the Tosyl-Activation Strategy:
  • High Reactivity: The tosylate ester is an excellent leaving group, facilitating efficient reactions with nucleophiles like amines and thiols.[5][10]

  • Stability: Tosylated surfaces are significantly more stable against hydrolysis compared to other common activation chemistries, such as N-hydroxysuccinimide (NHS) esters, allowing for more flexible reaction conditions and storage.[7]

  • Versatility: A tosylated surface can be functionalized with a broad spectrum of biomolecules, including peptides (e.g., RGD sequences for cell adhesion), proteins, enzymes, antibodies, nucleic acids, and synthetic polymers (e.g., PEG for anti-fouling properties).[7]

The Chemical Mechanism: From Inert Hydroxyl to Reactive Ester

The surface modification process occurs in two primary stages: Activation and Grafting .

  • Activation: The surface hydroxyl groups of the biomaterial react with 2-(tosyloxy)acetic acid. This reaction is an esterification, where the tosyl group is transferred to the surface, forming a surface-bound tosylate ester. This reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the carboxylic acid and any acidic byproducts, driving the reaction forward.[8][11]

  • Grafting (Functionalization): The now-activated tosylated surface is exposed to a solution containing the desired biofunctional molecule, which must possess a nucleophilic group (e.g., a primary amine, -NH₂). The nucleophile attacks the carbon atom bonded to the tosylate ester in a classic bimolecular nucleophilic substitution (Sɴ2) reaction.[5] This displaces the highly stable tosylate anion and forms a stable, covalent bond between the biomaterial surface and the biofunctional molecule.[12]

Below is a diagram illustrating the core reaction pathway.

Caption: Reaction mechanism for surface modification using 2-(tosyloxy)acetic acid.

Experimental Protocols

This section provides detailed, step-by-step protocols for the activation of a hydroxyl-bearing biomaterial surface and the subsequent grafting of an amine-terminated molecule.

Protocol 1: Surface Activation via Tosylation

Objective: To convert surface hydroxyl groups into reactive tosylate esters.

Materials & Reagents:

  • Biomaterial substrate with surface hydroxyls (e.g., cellulose membrane, PVA hydrogel, glass slide).

  • 2-(tosyloxy)acetic acid (CAS: 39794-77-9).[13]

  • Anhydrous Pyridine (or Triethylamine).

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

  • Anhydrous wash solvents (e.g., Acetone, Ethanol).

  • Nitrogen or Argon gas supply.

  • Reaction vessel.

Protocol Steps:

  • Substrate Preparation (Causality): The presence of water will hydrolyze the tosylating agent and deactivate the surface. Therefore, the substrate must be scrupulously dried.

    • Wash the biomaterial substrate sequentially with acetone and ethanol.

    • Dry thoroughly under a stream of nitrogen/argon and then in a vacuum oven at a temperature compatible with the material (e.g., 40-60 °C) for at least 4 hours or overnight.

    • Store the dried substrate in a desiccator until use.

  • Reaction Setup:

    • Place the dried substrate into the reaction vessel.

    • Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent to cover the substrate.

    • Add anhydrous pyridine. A typical protocol uses a 2-fold molar excess of base relative to the tosylating agent.[9]

  • Tosylation Reaction (Causality): The reaction is typically performed at a reduced temperature to control reactivity and minimize side reactions.

    • In a separate flask, dissolve 2-(tosyloxy)acetic acid in a minimal amount of anhydrous solvent. A 1.5 to 5-fold molar excess relative to the estimated surface hydroxyl groups is a good starting point.

    • Cool the reaction vessel containing the substrate and pyridine to 0 °C in an ice bath.

    • Slowly add the 2-(tosyloxy)acetic acid solution to the reaction vessel dropwise with gentle agitation.

    • Allow the reaction to proceed at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Washing and Quenching (Causality): It is critical to remove all unreacted reagents and byproducts to ensure a clean, activated surface for the next step.

    • Decant the reaction solution.

    • Wash the substrate extensively with the reaction solvent (e.g., DCM), followed by acetone, and finally ethanol to remove residual pyridine and other reagents.

    • Perform a final rinse with deionized water if the subsequent grafting step is in an aqueous buffer.

    • Dry the now-activated substrate under a stream of nitrogen. The tosylated surface is relatively stable and can be stored in a desiccator for a limited time.[7]

Protocol 2: Grafting of Amine-Terminated Biomolecules

Objective: To covalently attach an amine-containing molecule (e.g., peptide, protein) to the tosylated surface.

Materials & Reagents:

  • Tosylated biomaterial substrate (from Protocol 1).

  • Amine-terminated biomolecule of interest (e.g., RGD peptide, Poly-L-Lysine).

  • Reaction Buffer: A buffer with a pH between 8.0 and 9.5 is optimal for ensuring the primary amine is deprotonated and thus maximally nucleophilic (e.g., 0.1 M Sodium Bicarbonate or Borate buffer).[10]

  • Quenching Solution: 1 M Tris buffer or ethanolamine, pH ~8.

  • Wash Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.05% Tween-20).

  • Deionized water.

Protocol Steps:

  • Biomolecule Solution Preparation:

    • Dissolve the amine-containing molecule in the reaction buffer to the desired concentration (e.g., 0.1 - 2 mg/mL). The optimal concentration depends on the molecule and desired surface density and should be empirically determined.

  • Grafting Reaction:

    • Immerse the tosylated substrate in the biomolecule solution. Ensure the entire activated surface is covered.

    • Allow the reaction to proceed for 2-12 hours at room temperature or 4 °C (for sensitive proteins) with gentle agitation.

  • Quenching (Causality): This step deactivates any remaining unreacted tosyl groups on the surface to prevent non-specific binding in subsequent applications.

    • Remove the substrate from the biomolecule solution.

    • Immerse the substrate in the quenching solution for 30-60 minutes at room temperature.[7]

  • Washing:

    • Wash the substrate thoroughly with the wash buffer (e.g., PBS-T) to remove any non-covalently bound molecules.

    • Perform a final rinse with deionized water to remove residual buffer salts.

    • The functionalized biomaterial is now ready for characterization, biological assays, or storage under appropriate conditions (e.g., hydrated in PBS at 4 °C).

Validation & Characterization: A Self-Validating System

Each stage of the modification process must be validated to ensure the protocol is trustworthy.

Workflow and Characterization Plan

G cluster_workflow Overall Experimental & Validation Workflow cluster_char1 Techniques for Step 3 cluster_char2 Techniques for Step 5 A 1. Bare Biomaterial Substrate B 2. Surface Activation (Protocol 1) A->B C 3. Characterization of Activated Surface B->C D 4. Molecule Grafting (Protocol 2) C->D XPS1 XPS E 5. Characterization of Functionalized Surface D->E F 6. Functional Assay (e.g., Cell Culture) E->F XPS2 XPS CA1 Contact Angle FTIR1 FTIR-ATR FTIR2 FTIR-ATR AFM AFM

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(p-Toluenesulfonyloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Heterocyclic Scaffolds

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The development of efficient and versatile synthetic methodologies to access novel heterocyclic scaffolds is therefore a paramount objective for researchers in academia and industry. This application note details the utility of 2-(p-Toluenesulfonyloxy)acetic Acid as a strategic building block for the synthesis of a range of valuable heterocyclic systems.

This compound, also known as tosylglycolic acid, is a bifunctional reagent possessing a carboxylic acid moiety and a highly reactive α-carbon bearing a tosylate leaving group. The p-toluenesulfonate (tosylate) group is an excellent leaving group, rendering the adjacent carbon atom highly susceptible to nucleophilic attack. This inherent reactivity, coupled with the presence of the carboxylic acid function which can participate in subsequent or tandem cyclization reactions, makes this reagent a powerful tool for the construction of various heterocyclic rings. This guide will provide detailed protocols and mechanistic insights for the synthesis of several key heterocyclic families utilizing this versatile reagent.

Core Principles of Reactivity

The synthetic utility of this compound hinges on two key chemical principles:

  • Nucleophilic Substitution: The tosylate group is an exceptional leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. This facilitates nucleophilic substitution reactions at the α-carbon with a wide range of nucleophiles, including amines, thiols, and alcohols. This initial substitution step is the cornerstone of the heterocyclic ring formation.

  • Intramolecular Cyclization: Following the initial nucleophilic substitution, the newly introduced nucleophile, now tethered to the acetic acid backbone, can undergo an intramolecular cyclization with the carboxylic acid group (or its activated form) to form the heterocyclic ring. This cyclization is often promoted by dehydrating agents or by activating the carboxylic acid.

The general reaction workflow can be visualized as a two-step process, which can often be performed in a one-pot fashion.

G reagent This compound intermediate Substituted Acetic Acid Intermediate reagent->intermediate Nucleophilic Substitution nucleophile Dinucleophile (e.g., 2-aminophenol) nucleophile->intermediate heterocycle Heterocyclic Product (e.g., Benzoxazinone) intermediate->heterocycle Intramolecular Cyclization

Figure 1: General workflow for heterocyclic synthesis.

Application 1: Synthesis of 1,4-Benzoxazin-3-ones

1,4-Benzoxazin-3-one derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The reaction of 2-aminophenols with this compound provides a direct and efficient route to this heterocyclic system. This transformation is analogous to the well-established synthesis using α-haloacetyl chlorides or esters.[1][2]

Reaction Mechanism

The synthesis proceeds via an initial N-alkylation of the 2-aminophenol, where the more nucleophilic amino group attacks the α-carbon of the tosylated acetic acid, displacing the tosylate group. The resulting N-(2-hydroxyphenyl)glycine intermediate then undergoes an intramolecular cyclization (lactamization) to form the 1,4-benzoxazin-3-one ring. This cyclization can be promoted by heat or by using a dehydrating agent.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Aminophenol 2-Aminophenol Intermediate Intermediate 2-Aminophenol->Intermediate + This compound - TsOH 1,4-Benzoxazin-3-one 1,4-Benzoxazin-3-one Intermediate->1,4-Benzoxazin-3-one - H2O

Figure 2: Reaction pathway for 1,4-benzoxazin-3-one synthesis.

Experimental Protocol

Materials:

  • 2-Aminophenol

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dicyclohexylcarbodiimide (DCC) or other dehydrating agent (optional)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add this compound (1.1 eq) portion-wise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the initial substitution (disappearance of starting materials), cool the reaction mixture to room temperature.

  • (Optional, for promoting cyclization) If the cyclization is not complete, add a dehydrating agent such as DCC (1.2 eq) and stir at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 1,4-benzoxazin-3-one.

Table 1: Representative Quantitative Data (Hypothetical)

Entry2-Aminophenol DerivativeProductYield (%)
12-Aminophenol2H-Benzo[b][3]oxazin-3(4H)-one85
24-Chloro-2-aminophenol6-Chloro-2H-benzo[b][3]oxazin-3(4H)-one82
34-Methyl-2-aminophenol6-Methyl-2H-benzo[b][3]oxazin-3(4H)-one88

Application 2: Synthesis of 1,4-Benzothiazin-3-ones

In a similar fashion to their oxa-analogs, 1,4-benzothiazin-3-ones are readily synthesized from 2-aminothiophenols and this compound. These compounds are also of significant interest in medicinal chemistry. The synthetic strategy mirrors that for the benzoxazinones, leveraging the high nucleophilicity of the amino group for the initial attack. This approach is analogous to syntheses employing α-haloacetic acids.[4][5][6]

Reaction Mechanism

The reaction proceeds through an initial N-alkylation of the 2-aminothiophenol followed by intramolecular lactamization. The greater nucleophilicity of the amino group compared to the thiol group generally ensures selective N-alkylation as the first step.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization 2-Aminothiophenol 2-Aminothiophenol Intermediate Intermediate 2-Aminothiophenol->Intermediate + This compound - TsOH 1,4-Benzothiazin-3-one 1,4-Benzothiazin-3-one Intermediate->1,4-Benzothiazin-3-one - H2O

Figure 3: Reaction pathway for 1,4-benzothiazin-3-one synthesis.

Experimental Protocol

Materials:

  • 2-Aminothiophenol

  • This compound

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Ethanol

  • Acetic Anhydride

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminothiophenol (1.0 eq) and sodium bicarbonate (2.5 eq) in anhydrous ethanol.

  • Add this compound (1.1 eq) to the mixture and reflux for 6-8 hours (monitor by TLC).

  • After the initial reaction is complete, cool the mixture and add acetic anhydride (2.0 eq).

  • Reflux the mixture for an additional 2 hours to promote cyclization.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 1,4-benzothiazin-3-one.

Application 3: Synthesis of Thiazolidin-4-ones

Thiazolidin-4-one derivatives are another class of heterocyclic compounds with diverse biological activities. A plausible and efficient synthesis of N-substituted 2-imino-thiazolidin-4-ones can be achieved through the reaction of thioureas with this compound. This reaction is analogous to the well-known condensation of thioureas with α-haloacetic acids.[3][7][8]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of one of the sulfur or nitrogen atoms of the thiourea on the α-carbon of the tosylated acetic acid. Given the soft nature of sulfur, S-alkylation is a likely initial step, forming an isothiouronium intermediate. This is followed by an intramolecular cyclization involving one of the nitrogen atoms and the carboxylic acid, leading to the formation of the thiazolidinone ring.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization Thiourea Thiourea Isothiouronium\nIntermediate Isothiouronium Intermediate Thiourea->Isothiouronium\nIntermediate + This compound - TsOH Thiazolidin-4-one\nDerivative Thiazolidin-4-one Derivative Isothiouronium\nIntermediate->Thiazolidin-4-one\nDerivative - H2O

Figure 4: Proposed pathway for thiazolidin-4-one synthesis.

Experimental Protocol

Materials:

  • Substituted Thiourea

  • This compound

  • Anhydrous Sodium Acetate (NaOAc)

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted thiourea (1.0 eq) and anhydrous sodium acetate (2.0 eq) in a mixture of glacial acetic acid and ethanol.

  • Add this compound (1.05 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure thiazolidin-4-one derivative.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of a variety of heterocyclic compounds of significant interest in medicinal and materials chemistry. Its bifunctional nature, combining a reactive electrophilic center with a carboxylic acid group, allows for straightforward and efficient construction of complex molecular architectures. The protocols outlined in this application note for the synthesis of 1,4-benzoxazin-3-ones, 1,4-benzothiazin-3-ones, and thiazolidin-4-ones demonstrate the broad applicability of this reagent and provide a solid foundation for further exploration of its synthetic potential. The reactions are generally high-yielding and proceed under relatively mild conditions, making this compound an invaluable tool for the modern synthetic chemist.

References

  • arkat-usa.org. (2024). Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent. [Link]

  • Semantic Scholar. (1975). Synthesis of oxazolines from epoxides. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2H-1,4-benzoxazine-3(4H)-one. [Link]

  • ResearchGate. (n.d.). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]

  • Wikipedia. (n.d.). Oxazoline. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Benzoxazin-3-ones. [Link]

  • Chemical Reviews. (n.d.). Oxazolines. Their preparation, reactions, and applications. [Link]

  • ResearchGate. (n.d.). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. [Link]

  • MDPI. (n.d.). Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. [Link]

  • Hilaris Publisher. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. [Link]

  • NIH National Library of Medicine. (n.d.). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. [Link]

  • Semantic Scholar. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. [Link]

  • NIH National Library of Medicine. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. [Link]

  • NIH National Library of Medicine. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. [Link]

  • ResearchGate. (n.d.). Synthesis of some Heterocyclic Compounds from 1,4-Benzoxazine-3-one. [Link]

  • ResearchGate. (n.d.). An efficient cascade synthesis of various 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-halo-amides catalyzed by CuI. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolidine-2,4-dione using thiourea and chloroacetic acid. [Link]

Sources

Application Notes & Protocols: Leveraging 2-(p-Toluenesulfonyloxy)acetic Acid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Chemistry in Drug Delivery

In the architecture of sophisticated drug delivery systems, such as polymer-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), the linker molecule is not merely a spacer but a critical determinant of the conjugate's stability, solubility, and therapeutic efficacy.[1] The choice of linker dictates the drug-to-carrier ratio, influences the pharmacokinetic profile, and governs the mechanism of drug release at the target site.[2][3] 2-(p-Toluenesulfonyloxy)acetic acid, also known as 2-(tosyloxy)acetic acid, emerges as a valuable bifunctional linker precursor. Its structure incorporates a carboxylic acid group for conjugation and a tosylate group, an excellent leaving group for nucleophilic substitution, enabling the activation of hydroxyl-rich carriers.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of this compound in the preparation of drug delivery systems. We will delve into the underlying chemical principles, provide detailed protocols for carrier activation and drug conjugation, and discuss the characterization of the final conjugate.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.

PropertyValueSource
CAS Number 39794-77-9[4]
Molecular Formula C₉H₁₀O₅S[4]
Molecular Weight 230.24 g/mol [4]
Melting Point 138.0 to 142.0 °C[4]
Boiling Point 424.3 ± 28.0 °C (Predicted)[4]
pKa 2.02 ± 0.10[4]

Principle of Action: A Two-Fold Strategy

The utility of this compound in drug delivery is rooted in its bifunctional nature. The workflow can be conceptualized as a two-stage process:

  • Carrier Activation: The carboxylic acid moiety of this compound is first activated (e.g., to an NHS ester) and then reacted with amine groups on a drug molecule. Alternatively, and more commonly for this reagent, the tosylate group is used to activate a hydroxyl-bearing carrier. The tosyl group transforms a poorly leaving hydroxyl group into a highly effective tosylate leaving group, priming the carrier for nucleophilic attack.

  • Drug Conjugation: The now "activated" carrier, bearing the tosyl-acetic acid linker, can readily react with a nucleophilic functional group on the drug molecule (e.g., an amine, thiol, or hydroxyl group), forming a stable covalent bond and completing the drug-carrier conjugate.

This strategy offers a modular and controlled approach to assembling polymer-drug conjugates, allowing for the precise introduction of a linker that can influence the release kinetics of the payload.

Experimental Protocols

The following protocols are generalized methodologies based on established principles of bioconjugation chemistry. Researchers should optimize reaction conditions, stoichiometry, and purification methods for their specific carrier and drug molecules.

Part 1: Activation of a Hydroxyl-Containing Polymer Carrier

This protocol describes the activation of a polysaccharide or polyethylene glycol (PEG) carrier by introducing the 2-(tosyloxy)acetyl group. The tosylate serves as an excellent leaving group for subsequent nucleophilic substitution by a drug molecule.

Materials:

  • Hydroxyl-containing polymer (e.g., Dextran, Hyaluronic Acid, PEG)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Protocol:

  • Polymer Solubilization: Dissolve the hydroxyl-containing polymer in anhydrous DMF to a final concentration of 10-20 mg/mL. Ensure the polymer is completely dissolved; gentle heating and stirring may be required.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.5-3 molar equivalents relative to the desired degree of substitution on the polymer) and DMAP (0.2 molar equivalents) in anhydrous DMF.

  • Activation Reaction: To the polymer solution, add the solution of this compound and DMAP. Stir the mixture at room temperature.

  • Initiation of Coupling: Slowly add a solution of DCC (1.5-3 molar equivalents) in anhydrous DMF to the reaction mixture. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching and Filtration: Quench the reaction by adding a small amount of water. Filter the mixture to remove the DCU precipitate.

  • Purification: Transfer the filtrate to a dialysis tube of an appropriate molecular weight cut-off. Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the activated polymer as a white, fluffy solid.

  • Characterization: Confirm the successful activation by ¹H NMR spectroscopy (presence of aromatic protons from the tosyl group) and determine the degree of substitution.

Part 2: Conjugation of a Drug to the Activated Polymer

This protocol outlines the conjugation of an amine-containing drug to the tosyl-activated polymer. The tosylate group is displaced by the nucleophilic amine of the drug.

Materials:

  • Tosyl-activated polymer (from Part 1)

  • Amine-containing drug molecule

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Tertiary amine base (e.g., Triethylamine, DIEA)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC), Dialysis)

Protocol:

  • Solubilization: Dissolve the tosyl-activated polymer in anhydrous DMF or DMSO.

  • Drug and Base Addition: In a separate vial, dissolve the amine-containing drug (1.5-5 molar equivalents relative to the tosyl groups on the polymer) in the same anhydrous solvent. Add a tertiary amine base (2-3 molar equivalents relative to the drug) to the drug solution to act as an acid scavenger.

  • Conjugation Reaction: Add the drug/base solution to the activated polymer solution.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60°C for 24-48 hours. The optimal temperature will depend on the reactivity of the drug's amine group and the stability of the drug and polymer.

  • Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as TLC (disappearance of the drug spot) or HPLC.

  • Purification: Upon completion, the polymer-drug conjugate must be purified to remove unreacted drug, base, and any side products.

    • For high molecular weight polymers: Dialysis against a suitable solvent system is effective.

    • For lower molecular weight polymers: Size-Exclusion Chromatography (SEC) is recommended to separate the conjugate from smaller molecules.

  • Isolation: Isolate the purified polymer-drug conjugate, typically by lyophilization.

  • Characterization: Characterize the final conjugate to confirm drug attachment and quantify the drug loading.

    • UV-Vis Spectroscopy: If the drug has a chromophore, its concentration can be determined by measuring the absorbance at its λmax.

    • NMR Spectroscopy: To confirm the covalent linkage and the structural integrity of both the polymer and the drug.

    • HPLC/SEC: To determine the purity and molecular weight distribution of the conjugate.

Visualization of the Workflow

The following diagrams illustrate the key steps in the preparation of a drug delivery system using this compound.

G cluster_0 Part 1: Carrier Activation Polymer-OH Hydroxyl-Containing Polymer Carrier Activation Coupling Reaction (DCC, DMAP in DMF) Polymer-OH->Activation Tos-Acid This compound Tos-Acid->Activation Purification1 Dialysis & Lyophilization Activation->Purification1 Activated_Polymer Tosyl-Activated Polymer Carrier Purification1->Activated_Polymer

Caption: Workflow for the activation of a hydroxyl-containing polymer.

G cluster_1 Part 2: Drug Conjugation Activated_Polymer Tosyl-Activated Polymer Carrier Conjugation Nucleophilic Substitution (Base, DMF/DMSO) Activated_Polymer->Conjugation Drug-NH2 Amine-Containing Drug Molecule Drug-NH2->Conjugation Purification2 SEC or Dialysis & Lyophilization Conjugation->Purification2 Final_Conjugate Polymer-Drug Conjugate Purification2->Final_Conjugate

Caption: Workflow for the conjugation of a drug to the activated polymer.

Advantages and Considerations

The use of this compound as a linker precursor offers several advantages:

  • Versatility: It can be used to activate a variety of hydroxyl-containing carriers, including natural polysaccharides and synthetic polymers like PEG.

  • Controlled Activation: The degree of tosylation can be controlled by adjusting the stoichiometry of the reactants, allowing for tuning of the drug loading.

  • Good Leaving Group: The tosylate group is an excellent leaving group, facilitating efficient conjugation with a range of nucleophiles under relatively mild conditions.

Researchers should also consider the following:

  • Stoichiometry: Careful control of the molar ratios of reagents is crucial to achieve the desired degree of substitution and to minimize side reactions.

  • Anhydrous Conditions: The activation step using carbodiimides is sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is recommended for optimal results.

  • Purification: Rigorous purification is essential to remove potentially toxic unreacted reagents and byproducts.

  • Characterization: Comprehensive characterization of the intermediate activated polymer and the final polymer-drug conjugate is necessary to ensure quality, consistency, and to understand the structure-activity relationship.

Conclusion

This compound is a valuable and versatile tool in the construction of advanced drug delivery systems. Its bifunctional nature allows for the systematic activation of polymeric carriers and subsequent conjugation of therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and develop novel polymer-drug conjugates with tailored properties for a wide range of therapeutic applications. As with any chemical synthesis, careful optimization and thorough characterization are paramount to achieving reproducible and effective results.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10O5S). Retrieved from [Link]

  • Taylor & Francis Online. (2023). Polymer-drug conjugates – Knowledge and References. Retrieved from [Link]

  • UI Scholars Hub. (2018). Synthesis of Polymer-Drug Conjugates Using Natural Polymer: What, Why and How? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymer-drug conjugates: Design principles, emerging synthetic strategies and clinical overview | Request PDF. Retrieved from [Link]

  • OUCI. (n.d.). Polymer-drug conjugates: Design principles, emerging synthetic strategies and clinical overview. Retrieved from [Link]

  • AMiner. (n.d.). Polymer-drug Conjugates: Design Principles, Emerging Synthetic Strategies and Clinical Overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chitosan-thioglycolic acid conjugate: an alternative carrier for oral nonviral gene delivery?. Retrieved from [Link]

  • Dialnet. (n.d.). Design of smart linkers and their applications in controlled-release drug delivery systems. Retrieved from [Link]

  • Nottingham Trent University. (2012). Applications for the activation of hydroxyl groups to nucleophilic attack. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Conjugation in Drug Delivery Systems. Retrieved from [Link]

  • PubMed. (2023). Polysaccharide dextran-based conjugate for selective co-delivery of two synergistic drugs docetaxel and docosahexaenoic acid to tumor cells. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(p-Toluenesulfonyloxy)acetic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(p-Toluenesulfonyloxy)acetic Acid. This guide provides in-depth troubleshooting advice and optimized protocols to address the unique challenges presented by this reagent. Our focus is on maximizing the yield of your desired coupled product while minimizing common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing low yields of my desired amide product. What are the primary causes?

Low or no product yield in coupling reactions with this compound can stem from several factors, some of which are common to all amide couplings and others that are specific to the bifunctional nature of this molecule.[1]

Common Causes:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient reagent or a suboptimal choice of activator will lead to poor conversion.[1]

  • Amine Deactivation: The amine coupling partner can be rendered non-nucleophilic through protonation. This is a common issue as the acidic proton of the carboxylic acid can engage in an acid-base reaction with the amine before coupling occurs.[1]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

Substrate-Specific Cause:

  • Competing Nucleophilic Substitution (S N 2 Reaction): The most significant challenge with this compound is the presence of the tosylate group, which is an excellent leaving group.[2] Your amine nucleophile can attack the carbon alpha to the tosylate, leading to a significant byproduct and consuming your starting materials. This is often the primary reason for low yields of the desired amide.

.

Question 2: I've identified a major byproduct with a mass corresponding to my amine plus a C₂H₂O fragment. What is this and how can I prevent it?

This byproduct is almost certainly the result of the competing S N 2 reaction mentioned above. The amine attacks the electrophilic carbon bearing the tosylate, displacing it to form an N-substituted 2-aminoacetamide derivative.

Diagram 1: Competing Reaction Pathways

This diagram illustrates the desired amide coupling pathway versus the undesired S N 2 substitution pathway.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Reaction Pathways cluster_3 Products start 2-(p-TsO)acetic Acid + Amine (R-NH2) conditions Coupling Agent Base Solvent start->conditions path1 Desired Amide Coupling (Attack at Carbonyl) conditions->path1 Favored by: - Bulky, non-nucleophilic base - Low Temperature path2 Undesired SN2 Substitution (Attack at α-Carbon) conditions->path2 Favored by: - Nucleophilic base - Unhindered amine - Higher Temperature product1 Desired Amide Product p-TsO-CH2-C(O)NH-R path1->product1 product2 SN2 Byproduct R-NH-CH2-C(O)OH (after hydrolysis of intermediate) path2->product2

Caption: Desired vs. Undesired Reaction Pathways.

Prevention Strategies:

The key to optimizing this reaction is to favor the kinetics of amide bond formation over S N 2 substitution. This is achieved by carefully selecting the reaction conditions.

  • Choice of Base: This is the most critical factor. The base should be strong enough to deprotonate the protonated amine but sterically hindered and non-nucleophilic to prevent it from acting as a nucleophile itself and displacing the tosylate.

  • Temperature Control: S N 2 reactions often have a higher activation energy than amide couplings. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress the formation of the substitution byproduct.

  • Order of Addition: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can be beneficial. This forms the activated ester intermediate, which is highly reactive towards the amine at the carbonyl carbon.[1]

Question 3: Which specific coupling reagents, bases, and solvents do you recommend?

Choosing the right combination of reagents is crucial for success. The goal is to facilitate rapid carbonyl activation while minimizing conditions that favor S N 2 displacement.

Recommended Reagents & Conditions

ParameterRecommendationRationale
Coupling Reagent HATU (1.1-1.2 eq.)Forms a highly reactive OAt-active ester, promoting rapid amide bond formation, which can outcompete the S N 2 pathway.[1][3]
EDC/HOBt (1.2 eq. each)A classic and effective combination that suppresses racemization and forms a reactive OBt-ester.[1]
Base DIPEA (2.0-3.0 eq.)A sterically hindered, non-nucleophilic tertiary amine. It effectively scavenges the acid produced without competing as a nucleophile.
2,6-Lutidine (2.0-3.0 eq.)Another bulky, non-nucleophilic base suitable for this transformation.
Solvent Anhydrous DCM or DMF Aprotic solvents are essential to prevent hydrolysis of the activated intermediate. DMF can sometimes accelerate amide coupling but may also favor S N 2 if the temperature is not controlled.
Temperature 0 °C to Room Temperature Lower temperatures disfavor the S N 2 side reaction. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

Bases to Avoid:

  • Triethylamine (TEA): Less sterically hindered than DIPEA and can sometimes act as a nucleophile.

  • Pyridine: Can act as a nucleophile.

  • Inorganic Bases (e.g., K₂CO₃, NaOH): Can promote hydrolysis and other side reactions.

Question 4: How can I effectively monitor the reaction to track the formation of my product and potential byproducts?

Effective reaction monitoring is key to determining the optimal reaction time and identifying issues early.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Use a solvent system that provides good separation between your starting materials, the desired amide product, and the more polar S N 2 byproduct (the amino acid derivative).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this reaction. LC-MS allows you to monitor the disappearance of starting materials and the appearance of new peaks. The mass spectrometer will provide the molecular weights of these new peaks, allowing for unambiguous identification of the desired product and the S N 2 byproduct.

Diagram 2: Experimental Workflow for Optimization

This diagram outlines a logical workflow for setting up and monitoring the coupling reaction.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring & Workup cluster_analysis Analysis & Purification A 1. Dissolve 2-(p-TsO)acetic Acid in Anhydrous Solvent (DCM/DMF) B 2. Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) A->B C 3. Stir at 0 °C for 15-30 min (Pre-activation) B->C D 4. Add Amine (R-NH2) solution C->D E 5. Monitor by LC-MS and/or TLC (Check for product and byproduct) D->E F 6. Once complete, quench reaction (e.g., with water or sat. NH4Cl) E->F G 7. Aqueous Workup & Extraction F->G H 8. Analyze crude product ratio (LC-MS or NMR) G->H I 9. Purify by Column Chromatography H->I

Caption: Step-by-step experimental workflow.

Experimental Protocol: Optimized Amide Coupling

This protocol is designed to maximize the yield of the desired amide product while minimizing the S N 2 byproduct.

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 equivalent).

    • Dissolve the acid in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C using an ice bath.

    • Add the coupling reagent, HATU (1.1 equivalents), followed by the non-nucleophilic base, DIPEA (2.5 equivalents).

    • Stir the mixture at 0 °C for 20 minutes to allow for pre-activation of the carboxylic acid.[1]

  • Amine Addition:

    • In a separate flask, dissolve the amine (1.05 equivalents) in a small amount of anhydrous DCM.

    • Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

    • Monitor the reaction progress every 1-2 hours using LC-MS or TLC. Look for the consumption of the limiting reagent and the formation of the product mass.

  • Workup:

    • Once the reaction is complete (or has stalled), quench by adding water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography to separate the desired amide from any unreacted starting material and the S N 2 byproduct.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • Zhang, W., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(5), 3910-3919. Available at: [Link]

  • Reddit. (2022). Amide coupling help. Retrieved from [Link]

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Side reactions and byproduct formation with Tosylglycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tosylglycolic Acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues related to side reactions and byproduct formation during the synthesis and application of Tosylglycolic Acid.

Frequently Asked Questions (FAQs)

Q1: What is Tosylglycolic Acid and what are its primary applications?

Tosylglycolic Acid (2-(p-tolylsulfonyloxy)acetic acid) is a bifunctional molecule containing both a carboxylic acid group and a tosylate group. The tosylate is an excellent leaving group, making this compound a useful reagent in organic synthesis, particularly for introducing a glycolic acid moiety via nucleophilic substitution reactions.

Q2: What are the main stability concerns with Tosylglycolic Acid?

Like other tosylates, Tosylglycolic Acid can be susceptible to hydrolysis, especially under basic conditions, which can cleave the tosylate group to regenerate glycolic acid and p-toluenesulfonic acid. The presence of the carboxylic acid group can also influence its stability and reactivity. It is recommended to store Tosylglycolic Acid in a cool, dry place.

Q3: What are the typical side reactions to be aware of when using Tosylglycolic Acid?

The primary side reactions involve the tosylate group. These include:

  • Elimination (E2) reactions: In the presence of a strong, non-nucleophilic base, elimination can occur to form a double bond, although this is less common for Tosylglycolic Acid compared to other tosylates due to its structure.

  • Substitution (SN2) reactions: While this is often the desired reaction, unwanted substitution by trace nucleophiles (e.g., water) can lead to byproducts.

  • Intramolecular reactions: The presence of the carboxylic acid group opens the possibility of intramolecular cyclization or other rearrangements under certain conditions, though this is not commonly reported.

Q4: How can I monitor the progress of a reaction involving Tosylglycolic Acid?

Thin Layer Chromatography (TLC) is a common method for monitoring the progress of reactions. Staining with a suitable agent, such as anisaldehyde, can help visualize both the starting material and the product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide: Side Reactions and Byproduct Formation

This section addresses specific problems that may be encountered during the synthesis and use of Tosylglycolic Acid.

Problem 1: Low yield during the synthesis of Tosylglycolic Acid from Glycolic Acid.

Possible Cause: Incomplete reaction or side reactions during the tosylation of glycolic acid.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water is a primary cause of incomplete tosylation.[2] Water will react with the tosyl chloride, reducing its availability to react with glycolic acid. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Optimize Base Selection: A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct. Ensure the base is pure and dry.

  • Control Reaction Temperature: Tosylation reactions are often carried out at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Stoichiometry: Use a slight excess of tosyl chloride (1.1-1.2 equivalents) to drive the reaction to completion.

Problem 2: Formation of unexpected byproducts during a nucleophilic substitution reaction with Tosylglycolic Acid.

Possible Cause: Competing elimination reactions or reaction with the carboxylic acid group.

Troubleshooting Steps:

  • Base Selection: If a base is required for the reaction, consider its strength and steric hindrance. A bulky, non-nucleophilic base will favor elimination, while a less hindered, more nucleophilic base might lead to other side reactions.

  • Protecting the Carboxylic Acid: If the nucleophile is also a strong base, it may deprotonate the carboxylic acid, affecting its solubility and reactivity. It may be necessary to protect the carboxylic acid as an ester before performing the substitution reaction.

  • Reaction Conditions: Analyze the effect of temperature and solvent. Lower temperatures generally favor substitution over elimination. The choice of solvent can also influence the reaction pathway.

Problem 3: Difficulty in purifying the final product.

Possible Cause: The presence of polar byproducts, such as p-toluenesulfonic acid, or unreacted starting materials.

Troubleshooting Steps:

  • Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like p-toluenesulfonic acid.

  • Chromatography: Column chromatography is a common method for purification. However, some tosylates can be unstable on silica gel.[2] In such cases, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent may be beneficial.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Visualizing Reaction Pathways

Desired SN2 Reaction vs. E2 Side Reaction

G Tosylglycolic_Acid Tosylglycolic Acid SN2_Product Substitution Product (Nu-CH2-COOH) Tosylglycolic_Acid->SN2_Product S N 2 Reaction E2_Product Elimination Product (less common) Tosylglycolic_Acid->E2_Product E2 Reaction Nucleophile Nucleophile (Nu-) Nucleophile->SN2_Product Base Strong, Non-nucleophilic Base Base->E2_Product TsO Tosylate Leaving Group (TsO-)

Caption: Competing SN2 and E2 pathways for Tosylglycolic Acid.

Experimental Protocols

General Protocol for Nucleophilic Substitution using Tosylglycolic Acid
  • Dissolve Tosylglycolic Acid: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tosylglycolic Acid (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add Nucleophile: Add the nucleophile (1.0-1.2 eq.) to the reaction mixture. If the nucleophile is a salt, it should be finely powdered and dried.

  • Add Base (if necessary): If a base is required, add it slowly to the reaction mixture, maintaining the desired temperature.

  • Monitor Reaction: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary

Potential Side Reaction Promoting Conditions Key Byproducts Mitigation Strategy
Hydrolysis Presence of water, basic pHGlycolic acid, p-toluenesulfonic acidUse anhydrous reagents and solvents.
Elimination (E2) Strong, sterically hindered basesUnsaturated carboxylic acidsUse a weaker base or a more nucleophilic one.
Reaction with Carboxylic Acid Strong bases or nucleophilesProtected or modified carboxylic acidProtect the carboxylic acid group prior to reaction.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddit. (2025). Tosylation of carboxylic acids. r/OrganicChemistry.
  • Master Organic Chemistry. (2015).
  • Bray, G. R. (n.d.). The reactions of p-Toluenesulfinic acid with mercaptans and secondary alkyl sulfides.
  • Harper, T. (2024, February 14).
  • Hunt, I. (n.d.).
  • Whitmore, F. C., & Hamilton, F. H. (n.d.). p-Toluenesulfinic acid, sodium salt. Organic Syntheses Procedure.
  • Chemistry Steps. (n.d.).
  • Wikipedia. (n.d.). Intramolecular reaction.
  • BenchChem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. BenchChem.
  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid.
  • Organic Chemistry at SD Miramar College. (2019, February 11).
  • Santa Cruz Biotechnology. (n.d.). Tosylglycolic Acid | CAS 39794-77-9.
  • Reddit. (2015). Tosylation problem. Any thoughts?. r/chemistry.
  • Doug's Lab. (2018, January 28). Sulfonation: p-Toluenesulfonic acid [Video]. YouTube.
  • ChemicalBook. (n.d.). P-TOLUENESULFINIC ACID | 536-57-2.
  • Fiume, M. M., et al. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Cosmetic Ingredient Review.
  • Organic Chemistry Portal. (n.d.).
  • Ukrainian Chemistry Journal. (2021).
  • University of Rochester. (n.d.).
  • Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions.
  • ResearchGate. (2025).
  • ResearchGate. (2025). The gas-phase photochemistry and thermal decomposition of glyoxylic acid.
  • Friedman, M. (1999). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry.
  • The Organic Chemistry Tutor. (2023, March 11). SN2 Intramolecular Reactions [Video]. YouTube.
  • Ukrainian Chemistry Journal. (2021).
  • RSC Publishing. (n.d.).
  • Lansakara, A. I., et al. (2014). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry.
  • ResearchGate. (2016).
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Synthesis of glycolic acid by selective oxidation of ethylene glycol over Pt/Sn-Beta in a base-free medium.
  • ResearchGate. (2025).
  • ACS Publications. (n.d.). The tosylation of alcohols. The Journal of Organic Chemistry.
  • Taylor & Francis eBooks. (2002).
  • Google Patents. (n.d.). SYNTHESIS OF THIOGLYCOLIC ACID.
  • ResearchGate. (2025). Tosyl ester(s) of and945-hydroxy acid(s) Synthesis and antimicrobial studies.
  • ResearchGate. (2025).
  • NIH. (n.d.).
  • Google Patents. (n.d.). Process for preparing a particularly pure glycolic acid.
  • Google Patents. (n.d.). Method for producing aqueous solution of glycolic acid.
  • ResearchGate. (2016). Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.
  • ResearchGate. (n.d.). Thermal decomposition mechanism and kinetics of ursolic acid and caffeic acid.
  • SciELO. (n.d.). The influence of pH, polyethylene glycol and polyacrylic acid on the stability of stem bromelain.
  • PubMed. (2009).

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Technical Support Center: Troubleshooting Incomplete Tosylation of Glycolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the tosylation of glycolic acid. Here, we move beyond simple procedural lists to delve into the underlying chemistry, offering field-tested insights to diagnose and resolve issues of incomplete reactions, ensuring the integrity and success of your synthesis.

Troubleshooting Guide: Incomplete Tosylation

The conversion of glycolic acid's primary alcohol to a tosylate is a foundational step in many synthetic pathways, transforming the hydroxyl group from a poor leaving group into an excellent one.[1][2] However, the presence of a carboxylic acid introduces specific challenges that can lead to incomplete reactions. This guide provides a systematic approach to troubleshooting these issues.

Issue 1: Low or No Formation of the Desired Tosylate Product

Observing a significant amount of unreacted glycolic acid via TLC or NMR analysis is a primary indicator of a stalled reaction. Several factors, from reagent quality to reaction setup, can be culprits.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical progression for diagnosing the root cause of an incomplete tosylation reaction.

Troubleshooting_Tosylation start Incomplete Tosylation Observed reagent_quality Verify Reagent Quality (TsCl, Base, Solvent) start->reagent_quality Is reagent integrity questionable? reaction_setup Assess Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_setup Are conditions optimal? substrate_issue Consider Substrate-Specific Issues (Carboxylic Acid Interference) start->substrate_issue Is the carboxylic acid interfering? reagent_quality->reaction_setup No purify_reagents Purify/Replace Reagents: - Recrystallize TsCl - Distill Base/Solvent reagent_quality->purify_reagents Yes reaction_setup->substrate_issue Yes optimize_conditions Optimize Conditions: - Lower Temperature (0 °C) - Increase Time - Use Inert Atmosphere (N2) reaction_setup->optimize_conditions No protecting_group Employ Protecting Group Strategy for Carboxylic Acid substrate_issue->protecting_group Yes workup Successful Tosylation Proceed to Workup purify_reagents->workup optimize_conditions->workup protecting_group->workup

Sources

Technical Support Center: Optimizing Alkylation Reactions with 2-(p-Toluenesulfonyloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-(p-Toluenesulfonyloxy)acetic acid, also known as tosylglycolic acid, for alkylation reactions. This reagent is a powerful tool for introducing a carboxymethyl group (-CH₂COOH) onto various nucleophiles. However, like any synthetic procedure, achieving high yields and purity requires careful attention to reaction parameters. This guide is structured as a series of troubleshooting questions and FAQs to directly address common challenges encountered in the lab.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific, common problems in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My alkylation yield is consistently low. What are the primary factors to investigate?

Low yield is the most frequent issue and can stem from several sources. A systematic approach is crucial for diagnosis.

Answer:

Low yields are often traced back to one of four key areas: the nucleophile's reactivity, suboptimal reaction conditions, reagent stability, or competing side reactions. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the tosylate, which is an excellent leaving group.[1][2]

Immediate Steps for Diagnosis:

  • Confirm Starting Material Purity: Ensure both your nucleophile and the this compound are pure and dry. Moisture can hydrolyze the tosylate and quench the base.

  • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials. If the reaction stalls, it points toward issues with reactivity or conditions.

  • Analyze the Crude Product: Identify major byproducts via NMR or MS to understand which side reactions are dominant.

Below is a troubleshooting workflow to pinpoint the cause of low yield.

G start Low Yield Observed check_sm Are starting materials fully consumed? (Check via TLC/LC-MS) start->check_sm stalled Reaction Stalled or Incomplete check_sm->stalled No consumed Starting Materials Consumed check_sm->consumed Yes cause1 Investigate Reaction Conditions: - Base Strength/Equivalents - Solvent Choice (Polar Aprotic?) - Temperature/Time stalled->cause1 cause2 Assess Nucleophile Reactivity: - Is it sterically hindered? - Is it a weak nucleophile? stalled->cause2 cause3 Investigate Side Reactions: - Elimination (E2) - Reagent Decomposition - Di-alkylation consumed->cause3 cause4 Review Workup & Purification: - Product loss during extraction? - Decomposition on silica gel? consumed->cause4

Caption: Troubleshooting workflow for low-yield alkylation reactions.

Question 2: I'm observing significant side product formation. How can I improve selectivity?

The most common side reaction is elimination (E2), especially when using strongly basic nucleophiles.

Answer:

The competition between SN2 (substitution, desired) and E2 (elimination, undesired) is a classic challenge.[3] The tosylate is a good leaving group, and the alpha-protons on the acetic acid moiety can be abstracted by a strong base, leading to decomposition.

  • Problem: Elimination (E2 Pathway)

    • Cause: The nucleophile is acting as a strong base rather than a nucleophile. This is particularly common with sterically hindered substrates or highly basic reagents like alkoxides.[3]

    • Solution:

      • Use a Weaker, Non-Nucleophilic Base: If your nucleophile requires deprotonation (e.g., a phenol or thiol), use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.

      • Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature (e.g., room temperature instead of reflux) can favor the SN2 pathway.

      • Choose the Right Solvent: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are ideal as they solvate the cation of the base, leaving the anion more "naked" and nucleophilic, which enhances the SN2 reaction rate.[4][5]

  • Problem: Reagent Decomposition

    • Cause: The this compound itself can be unstable, especially in the presence of strong bases and high heat. The acidic proton of the carboxylic acid can complicate the reaction.

    • Solution:

      • Protect the Carboxylic Acid: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the acidic proton, preventing unwanted acid-base reactions and potential decomposition pathways. The ester can be hydrolyzed post-alkylation.

      • Stoichiometry of Base: Use the minimum effective amount of base. An excess of a strong base increases the likelihood of side reactions.

Question 3: My nucleophile is not fully consumed, even after extended reaction times. How can I drive the reaction to completion?

An incomplete reaction points to issues with activation energy or reagent reactivity.

Answer:

This typically indicates that the reaction conditions are not optimal to overcome the activation energy barrier or that the nucleophile is inherently weak.

  • Increase Temperature: Gently warming the reaction can significantly increase the rate. For a typical SN2 reaction, a 10 °C increase can roughly double the reaction rate. Monitor by TLC to avoid decomposition.

  • Solvent Choice: As mentioned, polar aprotic solvents like DMF or DMSO are superior for SN2 reactions compared to polar protic solvents (like ethanol or water) or non-polar solvents (like toluene or hexane).[3][5] Protic solvents can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[5]

  • Add a Catalyst: For certain reactions, a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide displaces the tosylate in-situ (Finkelstein reaction) to form a more reactive iodo-intermediate, which is then displaced by the primary nucleophile.

  • Check Steric Hindrance: If your nucleophile is sterically bulky, the backside attack required for an SN2 mechanism may be hindered.[5] In such cases, higher temperatures and longer reaction times may be necessary, although yields may still be modest.

Frequently Asked Questions (FAQs)

This section covers broader conceptual and practical questions about the reaction.

Q1: What is the optimal choice of base for alkylating phenols or amines?

A: The ideal base deprotonates your nucleophile efficiently without competing in the alkylation or causing side reactions.

BaseTypepKa of Conjugate AcidCommon SolventsKey Considerations
Potassium Carbonate (K₂CO₃) Weak, Non-nucleophilic~10.3DMF, AcetonitrileExcellent general-purpose base for phenols, thiols, and some amines. Heterogeneous, so requires vigorous stirring.
Cesium Carbonate (Cs₂CO₃) Weak, Non-nucleophilic~10.3DMF, AcetonitrileMore soluble than K₂CO₃, often leading to faster reactions and higher yields (the "cesium effect"). More expensive.
Triethylamine (Et₃N) Organic Amine Base~10.7DCM, AcetonitrileGood for neutralizing acid byproducts, especially in N-alkylations. Can be a nucleophile itself at high temps.[2]
Sodium Hydride (NaH) Strong, Non-nucleophilic~36THF, DMFVery strong base, useful for weakly acidic nucleophiles. Caution: Highly reactive and generates H₂ gas. Can promote E2.
Q2: Should I protect the carboxylic acid group on the tosylate reagent?

A: It is highly recommended, especially if you are using a strong base or if your nucleophile is also basic (like an amine).

G cluster_0 Unprotected Reagent cluster_1 Protected Reagent unprotected TsO-CH2-COOH side_rxn Acid-Base Reaction (Forms TsO-CH2-COO⁻) base Base (B:) base->unprotected Deprotonation protected TsO-CH2-COOR alkylation Desired SN2 Alkylation nuc Nucleophile (Nu:) nuc->protected Alkylation

Caption: Protecting the carboxylic acid prevents unwanted acid-base side reactions.

Protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or t-butyl) prevents the base from simply deprotonating the reagent, which would render it inactive for alkylation. This simplifies the reaction profile and often improves yields.

Q3: What is the general reaction mechanism I should be aware of?

A: The reaction is a classic bimolecular nucleophilic substitution (SN2).

G reagents Nu-H + TsO-CH₂-COOR' + Base step1 step1 reagents:n->step1 transition Transition State | {[Nu---CH₂(COOR')---OTs]⁻} reagents:r->transition step1->transition Backside Attack products Nu-CH₂-COOR' + TsO⁻ transition->products:p

Caption: General SN2 mechanism for alkylation.

The key steps are:

  • Deprotonation (if necessary): The base removes a proton from the nucleophile (e.g., -OH, -NH, -SH) to make it anionic and more reactive.

  • Nucleophilic Attack: The activated nucleophile attacks the electrophilic carbon atom bonded to the tosylate group.

  • Displacement: The carbon-oxygen bond of the tosylate leaving group breaks simultaneously, resulting in the formation of the new C-Nucleophile bond and displacement of the stable tosylate anion.[6] This step occurs with an inversion of stereochemistry if the carbon is a chiral center.[7]

Key Experimental Protocol: General O-Alkylation of a Phenol

This protocol provides a reliable starting point for the carboxymethylation of a phenolic substrate using the ethyl ester of this compound.

Materials:

  • Substituted Phenol (1.0 equiv)

  • Ethyl 2-(p-toluenesulfonyloxy)acetate (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the substituted phenol (1.0 equiv) and anhydrous DMF (to make a ~0.5 M solution).

  • Add Base: Add the finely ground anhydrous potassium carbonate (2.0 equiv) to the solution.

  • Add Alkylating Agent: Add the ethyl 2-(p-toluenesulfonyloxy)acetate (1.2 equiv) to the stirring suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting phenol is consumed (typically 8-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkylated product.

  • Deprotection (if necessary): The resulting ester can be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

References

  • University of Calgary. (n.d.). Chapter 8: Tosylates. Retrieved from University of Calgary Chemistry Department. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from Chemistry Steps. [Link]

  • Reddit r/Chempros. (2023). What are some common causes of low reaction yields?. Reddit. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 – The Solvent. Retrieved from Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from Master Organic Chemistry. [Link]

  • ResearchGate. (2012). Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Retrieved from ResearchGate. [Link]

  • PubMed Central (PMC). (2021). Recent Developments of Carboxymethyl Cellulose. Retrieved from PubMed Central. [Link]

  • Royal Society of Chemistry. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from Chemistry LibreTexts. [Link]

  • Science Alert. (2012). Optimization of Reaction Conditions for Preparing Carboxymethylcellulose. Retrieved from Science Alert. [Link]

  • ResearchGate. (2013). Scheme 2. N-Alkylation of water-soluble aliphatic secondary amines and.... Retrieved from ResearchGate. [Link]

  • International Journal of Chemical Engineering and Applications. (2012). Optimization of Reaction Conditions for Synthesis of Carboxymethyl Cellulose from Oil Palm Fronds. Retrieved from IJCEA. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. Retrieved from YouTube. [Link]

  • PubChemLite. (n.d.). This compound (C9H10O5S). Retrieved from PubChemLite. [Link]

  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Reaction profiles under optimized conditions: (a) α‐alkylation of acetophenone with benzyl alcohol. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (2016). A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2015). P(NMe2)3-Mediated Umpolung Alkylation and Nonylidic Olefination of α-Keto Esters. Retrieved from Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Stability of 2-(p-Toluenesulfonyloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(p-Toluenesulfonyloxy)acetic acid (Ts-Gly-OH). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule. Here, we provide in-depth answers to common stability questions, troubleshooting advice for experimental challenges, and validated protocols to help you ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a primary concern?

A1: this compound is a molecule featuring a carboxylic acid group and a p-toluenesulfonate (tosylate) group. The tosylate is an excellent leaving group in nucleophilic substitution reactions, making the molecule highly useful for chemical synthesis.[1] However, this high reactivity also makes the sulfonate ester bond susceptible to cleavage by nucleophiles, including water. Therefore, understanding its stability, particularly its tendency to undergo hydrolysis in aqueous acidic or basic media, is critical for its proper handling, storage, and use in reactions to avoid the formation of unwanted byproducts and ensure reproducibility.[2]

Q2: What are the primary degradation pathways for this compound?

A2: The principal degradation pathway is hydrolysis of the sulfonate ester bond (C-O-S). This reaction can be catalyzed by both acid and base. In basic conditions, the molecule undergoes saponification, a type of alkaline hydrolysis.[3][4] In acidic conditions, the hydrolysis is typically slower but is accelerated by heat. These pathways lead to the cleavage of the tosylate group.

Q3: What are the main degradation products I should expect to see?

A3: Regardless of whether the hydrolysis occurs in acidic or basic media, the final degradation products are the same: glycolic acid (hydroxyacetic acid) and p-toluenesulfonic acid (or its corresponding salt, p-toluenesulfonate, in basic conditions).

Q4: I need to purify this compound by column chromatography. Are there any special precautions?

A4: Yes. Standard silica gel is acidic and can cause significant decomposition of the tosylate during prolonged contact.[2] To mitigate this, we strongly recommend the following:

  • Neutralize the Eluent: Add 1-2% triethylamine (v/v) to your eluent system (e.g., Hexane/Ethyl Acetate) to neutralize the acidic sites on the silica.

  • Work Quickly: Perform flash chromatography as rapidly as possible to minimize contact time.

  • Keep it Cold: Collect fractions in tubes placed in an ice bath to slow decomposition.

  • Consider Alternatives: If decomposition remains an issue, consider using a less acidic stationary phase, such as neutral alumina.[2]

Mechanistic Insights: Why It Degrades

Understanding the chemical mechanisms behind the degradation of this compound is key to preventing it. The molecule's reactivity is centered on the sulfonate ester linkage.

1. Basic Hydrolysis (Saponification)

In the presence of a base (e.g., NaOH, K₂CO₃), two processes occur. The first is a rapid acid-base reaction, where the carboxylic acid is deprotonated. The second, slower step is the nucleophilic attack by the hydroxide ion (OH⁻) on the methylene carbon (the carbon adjacent to the tosylate group). This proceeds via an Sₙ2 mechanism, displacing the very stable p-toluenesulfonate anion.[1][5]

cluster_base Basic Hydrolysis (SN2 Mechanism) start 2-(p-Toluenesulfonyloxy)acetate (after initial deprotonation) ts Transition State start->ts OH⁻ attacks α-carbon products Products: Glycolate + p-Toluenesulfonate Anion ts->products Tosylate leaves

Caption: Sₙ2 hydrolysis pathway in basic media.

2. Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl, H₂SO₄), the reaction is initiated by the protonation of one of the oxygen atoms of the sulfonate group. This protonation converts the tosylate into an even better leaving group. Subsequently, a weak nucleophile, such as a water molecule, attacks the methylene carbon, leading to the cleavage of the C-O bond and formation of the same final products after deprotonation.[6]

cluster_acid Acid-Catalyzed Hydrolysis start Ts-Gly-OH protonated Protonated Intermediate (on Sulfonate Oxygen) start->protonated H₃O⁺ protonates attack Nucleophilic Attack by H₂O protonated->attack H₂O attacks α-carbon products Products: Glycolic Acid + p-Toluenesulfonic Acid attack->products Tos-OH leaves

Caption: Hydrolysis pathway in acidic media.

Troubleshooting Guide
Observed Issue Probable Cause & Explanation Recommended Solution & Prevention
Rapid loss of starting material in basic buffer (pH > 8). Base-catalyzed hydrolysis (Saponification). The hydroxide or other basic species in your buffer is acting as a nucleophile, rapidly degrading your compound via the Sₙ2 mechanism described above.[4]Maintain solutions at a neutral or slightly acidic pH (pH 4-6.5) if possible. If basic conditions are required, prepare solutions fresh and use them immediately at low temperatures (0-4 °C) to minimize degradation.
A new, highly polar spot appears on TLC after an acidic workup. Acid-catalyzed hydrolysis. The presence of strong acid, especially with heating, has caused hydrolysis. The resulting glycolic acid and p-toluenesulfonic acid are significantly more polar than the starting material.Use milder acidic conditions for your workup, or perform extractions quickly at low temperatures. Avoid prolonged exposure to strong acids. Buffer your aqueous phase if the reaction chemistry allows.
Inconsistent results or low yields in reactions using Ts-Gly-OH. Degradation upon storage. The compound can hydrolyze over time if exposed to atmospheric moisture.[2] This reduces the amount of active reagent available for your reaction.Store this compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) in a freezer to protect it from moisture.
How can I definitively identify the degradation products? Ambiguous analytical data. TLC or HPLC retention times may suggest degradation, but do not confirm the identity of the products.Use Liquid Chromatography-Mass Spectrometry (LC-MS) . This technique will allow you to measure the molecular weights of the species in your sample, confirming the presence of glycolic acid (M.W. 76.05 g/mol ) and p-toluenesulfonic acid (M.W. 172.20 g/mol ).[7]
Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[8][9] This involves intentionally exposing the compound to stress conditions and monitoring its degradation over time.[10]

cluster_workflow Forced Degradation Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress 2. Apply Stress Conditions (Acid, Base, Neutral) prep->stress sample 3. Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample quench 4. Quench & Dilute (Neutralize and dilute into mobile phase) sample->quench analyze 5. Analyze by HPLC-UV (Quantify parent compound peak area) quench->analyze

Caption: Workflow for a forced degradation study.

Methodology
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile (ACN).

  • Stress Sample Preparation: In separate amber glass vials, add an aliquot of the stock solution to the stress media to achieve a final concentration of ~100 µg/mL.

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

    • Neutral: Purified Water (e.g., Milli-Q)

  • Incubation: Place one set of vials at room temperature (~25 °C) and another set in a water bath or oven at 60 °C.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Quenching: Immediately neutralize the aliquot by diluting it into a pre-determined volume of mobile phase. For the acidic sample, you may need a basic buffer, and for the basic sample, an acidic buffer, to bring the pH near neutral before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Suggested HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

Data Summary
Stress ConditionTemperature% Parent Compound Remaining (Example Data)
4h | 24h
0.1 M HCl 25 °C98% | 92%
60 °C85% | 60%
Water (Neutral) 25 °C>99% | 99%
60 °C97% | 90%
0.1 M NaOH 25 °C50% | <5%
60 °C<2% | Not Detected

Disclaimer: The data in the table is illustrative. Actual degradation rates will depend on your precise experimental conditions.

References
  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Sharma, T., et al. (2018). Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products. Science.gov. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research & Reports. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chemistry Steps. (2024). Mesylates and Tosylates with Practice Problems. [Link]

  • Congleton, J. (2020). Chapter 11 Part 3 Reactions of Tosylates. YouTube. [Link]

  • PubChem. This compound. [Link]

  • Wikipedia. Saponification. [Link]

  • Wikipedia. Tosyl group. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • Chemistry Steps. (2024). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • University of Calgary. Ch8 : Tosylates. [Link]

  • Organic Chemistry Portal. (2016). A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes. [Link]

  • RSC Publishing. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. [Link]

  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]

Sources

Navigating the Nuances of p-Toluenesulfonic Acid Removal: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the effective removal of p-toluenesulfonic acid (p-TsOH) from reaction mixtures. As a ubiquitous and powerful "organic-soluble" strong acid catalyst, p-TsOH is a valuable tool in the synthetic chemist's arsenal, driving reactions from esterifications to acetal formations.[1][2][3] However, its presence as a byproduct can often complicate purification and downstream processes. This guide provides in-depth, experience-driven insights and troubleshooting strategies to address the common challenges encountered by researchers, scientists, and drug development professionals in this critical purification step.

Understanding the Challenge: The Properties of p-Toluenesulfonic Acid

p-Toluenesulfonic acid (p-TsOH), also known as tosylic acid (TsOH), is a white, hygroscopic solid that is highly soluble in water, alcohols, and other polar organic solvents.[1][4][5] With a pKa of approximately -2.8, its acidity is comparable to that of mineral acids like sulfuric acid, making it a potent catalyst.[3][6][7] This high polarity and strong acidity are the very properties that necessitate its careful removal from less polar organic products.

PropertyValueSignificance for Removal
Formula C₇H₈O₃S---
Molar Mass 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate)Relevant for stoichiometric calculations in neutralization.
Appearance White crystalline solid---
Solubility Highly soluble in water (~67 g/100 mL), alcohols, and ethers.[5][6]Key to extractive workup procedures.
pKa ~ -2.8 (in water)[3][6][7]Its strong acidity dictates the choice of base for neutralization.
Melting Point 106–107 °C (monohydrate)[4][6]---

Core Removal Strategies: A Decision-Making Workflow

The optimal strategy for p-TsOH removal is contingent on the stability of the desired product and the nature of the reaction solvent. Below is a workflow to guide your decision-making process.

Removal_Workflow start Reaction Mixture containing p-TsOH product_stability Is the product stable to aqueous base? start->product_stability extraction Aqueous Workup: Liquid-Liquid Extraction product_stability->extraction  Yes product_solubility Is the product soluble in non-polar solvent? product_stability->product_solubility  No precipitation Precipitation/ Crystallization extraction->precipitation  If product is solid chromatography Non-Aqueous Method: Column Chromatography scavenger Non-Aqueous Method: Scavenger Resin product_solubility->chromatography  Yes product_solubility->scavenger  No

Caption: Decision workflow for selecting a p-TsOH removal method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Aqueous Workup (Liquid-Liquid Extraction)

Q1: What is the most straightforward method for removing p-TsOH?

For products that are stable to water and basic conditions, a simple liquid-liquid extraction is the most common and efficient method. The principle lies in neutralizing the acidic p-TsOH with a base to form its corresponding salt, which is highly water-soluble and can be partitioned into an aqueous layer.

Troubleshooting Guide: Liquid-Liquid Extraction

Issue 1: Incomplete Removal of p-TsOH (Persistent Acidity)

  • Causality: Insufficient amount of base used for neutralization. The stoichiometry must account for all acidic species in the reaction mixture.

  • Solution:

    • pH Check: After the initial basic wash, check the pH of the aqueous layer. It should be basic (pH > 8). If not, add more base to the separatory funnel and shake again.

    • Multiple Washes: Perform multiple extractions with fresh aqueous base solution (e.g., saturated sodium bicarbonate, dilute sodium hydroxide). Two to three washes are typically sufficient.

    • Choice of Base: For sensitive substrates, a weaker base like saturated sodium bicarbonate (NaHCO₃) is preferred to avoid potential side reactions. For more robust compounds, a stronger base like 1M sodium hydroxide (NaOH) can be used for a more effective neutralization.

Issue 2: Emulsion Formation During Extraction

  • Causality: Emulsions are common when dealing with complex mixtures, especially those containing amphiphilic molecules. Vigorous shaking can exacerbate this issue.

  • Solution:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up emulsions.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Experimental Protocol: Standard Aqueous Workup

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralization: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.[8]

  • Separation: Allow the layers to separate and discard the aqueous layer. The resulting sodium p-toluenesulfonate will be in the aqueous phase.[8]

  • Washing: Wash the organic layer sequentially with water and then brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

Section 2: Non-Aqueous Removal Methods

Q2: My product is sensitive to water or base. How can I remove p-TsOH?

For sensitive substrates, non-aqueous methods are necessary. The primary strategies are column chromatography and the use of scavenger resins.

Troubleshooting Guide: Column Chromatography

Issue: Co-elution of Product and p-TsOH

  • Causality: p-TsOH is quite polar and can streak or co-elute with polar products on silica gel.

  • Solution:

    • Solvent System Modification:

      • Basic Additive: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent. This will neutralize the p-TsOH, causing it to bind strongly to the silica gel at the baseline.

      • Polar Solvent Gradient: Start with a non-polar solvent and gradually increase the polarity. This can help to achieve better separation between your less polar product and the highly polar p-TsOH.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer different selectivity.

    • Mixed-Mode Chromatography: For analytical purposes, specialized HPLC columns, such as mixed-mode columns with anion-exchange properties, can effectively separate p-TsOH from other components.[9][10]

Experimental Protocol: Column Chromatography with a Basic Additive

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate) containing 0.5% triethylamine.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the eluent containing triethylamine, collecting fractions and monitoring by TLC. The p-TsOH will remain at the top of the column as its triethylammonium salt.

Q3: What are scavenger resins and how do they work for p-TsOH removal?

Scavenger resins are solid-supported reagents designed to react with and remove specific types of molecules from a solution. For p-TsOH removal, a polymer-bound amine (basic scavenger resin) is used.

  • Mechanism: The basic resin reacts with the acidic p-TsOH, forming a polymer-bound salt. This salt is a solid and can be easily removed by simple filtration, leaving the desired product in the solution. This method is particularly useful for parallel synthesis and high-throughput purification.

Experimental Protocol: Scavenger Resin

  • Resin Selection: Choose a suitable polymer-bound amine scavenger (e.g., aminomethyl polystyrene).

  • Incubation: Add the scavenger resin (typically 2-3 equivalents relative to the p-TsOH) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature for a few hours to overnight. Monitor the removal of p-TsOH by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing and Concentration: Wash the resin with a suitable organic solvent. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Scavenger_Resin cluster_0 In Solution cluster_1 Solid Phase cluster_2 After Filtration Product Desired Product Resin Polymer-Bound Amine Resin Product->Resin Reaction (Stirring) Purified_Product Purified Product in Solution Product->Purified_Product Filtration pTsOH p-TsOH pTsOH->Resin Reaction (Stirring) Bound_pTsOH Polymer-Bound p-TsOH Salt (Solid)

Sources

Managing the hygroscopic nature of 2-(p-Toluenesulfonyloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-TSAA-20260112 Version: 1.0 Last Updated: January 12, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-(p-Toluenesulfonyloxy)acetic Acid (CAS: 39794-77-9). As a key intermediate in various synthetic pathways, the integrity of this reagent is paramount for reproducible and successful experimental outcomes. A critical, yet often underestimated, characteristic of this compound is its hygroscopic and moisture-sensitive nature. This document provides a comprehensive framework for managing this property, offering troubleshooting advice and frequently asked questions to ensure the material's stability and efficacy in your research.

The ester linkage in this compound is susceptible to hydrolysis, a reaction catalyzed by the presence of water. Absorbed atmospheric moisture can lead to the degradation of the compound into p-Toluenesulfonic acid and glycolic acid, compromising sample purity, affecting reaction stoichiometry, and potentially leading to inconsistent results. This guide is structured to address these challenges proactively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What does "hygroscopic" or "moisture-sensitive" mean for this compound?

A1: "Hygroscopic" refers to a substance's tendency to absorb moisture from the surrounding atmosphere.[1] For this compound, this is a critical parameter as it is designated as a "Moisture Sensitive" compound.[2] The absorbed water is not an inert bystander; it can act as a nucleophile and hydrolyze the ester bond, leading to chemical degradation. This can result in inaccurate weighing, clumping of the solid, and a decrease in the purity of the reagent.[2]

Q2: How can I tell if my this compound has absorbed moisture?

A2: Visual inspection is the first step. The pristine compound should be a white to off-white crystalline solid.[3] Signs of moisture absorption include:

  • Clumping or caking: The free-flowing powder may become sticky or form lumps.[2]

  • Change in appearance: The solid may appear wet or partially dissolved.

  • Inconsistent weight: When weighing on an analytical balance, the mass may continuously increase as the substance absorbs atmospheric moisture.[4] For a definitive assessment, analytical techniques such as Karl Fischer titration can be employed to quantify the water content. A melting point determination may also be indicative; significant depression or a broad melting range compared to the specification (138.0 to 142.0 °C) can suggest the presence of impurities, including hydrolysis products.[5]

Q3: What are the ideal storage conditions for this reagent?

A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place.[2] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended to provide a moisture-free environment.[1][6] For long-term storage or for highly sensitive applications, storing the reagent inside a glove box under an inert atmosphere (e.g., nitrogen or argon) provides the best protection against moisture.[3][7][8]

Q4: Can I dry this compound if it has been exposed to moisture?

A4: In some cases, it may be possible to dry the compound, but caution is advised to avoid thermal decomposition. A recommended method is drying under high vacuum at a temperature well below its melting point.[9] Gentle heating (e.g., 40-50 °C) under vacuum can facilitate the removal of adsorbed water. However, it is crucial to first verify the thermal stability of the compound, as excessive heat can cause degradation.[2] It is important to note that this will only remove physically adsorbed water and will not reverse any chemical hydrolysis that has already occurred.

Q5: What are the consequences of using moisture-contaminated this compound in my reaction?

A5: Using a moisture-contaminated reagent can have several negative consequences:

  • Inaccurate Stoichiometry: The measured weight will include water, leading to the use of a lower molar quantity of the reagent than intended.[4]

  • Reduced Yields: The presence of the hydrolysis product, p-toluenesulfonic acid, can alter the reaction conditions and lead to the formation of byproducts.

  • Poor Reproducibility: The variable amount of active reagent and contaminants will lead to inconsistent experimental outcomes.

  • Introduction of Water into Anhydrous Reactions: For reactions that are sensitive to water, the moisture carried by the reagent can inhibit or quench the desired chemical transformation.[5]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Inaccurate and Inconsistent Weighing Results
  • Problem: The weight of the this compound on the analytical balance is continuously increasing, making it impossible to get an accurate measurement.[4]

  • Possible Causes & Solutions:

Cause Explanation Solution
High Humidity in the Laboratory The compound is rapidly absorbing moisture from the ambient air.Whenever possible, perform weighing in a controlled environment with low humidity. If this is not feasible, work quickly to minimize the exposure time of the compound to the air.[2]
Static Electricity Static charges on the container or weighing vessel can interfere with the balance reading.Use an anti-static gun or ionizer to dissipate static charges before and during weighing. Utilize a weighing vessel made of anti-static material.
Balance Instability Vibrations or drafts in the laboratory can affect the balance's stability.Ensure the analytical balance is placed on a stable, vibration-free surface and is protected from air currents by using the draft shield.
Hygroscopic Nature of the Compound The primary cause is the inherent property of the compound to attract and hold water molecules.[1][2]For the most accurate results, especially for sensitive reactions, weigh the compound inside a glove box with a controlled inert atmosphere.[8] Alternatively, quickly weigh an approximate amount and determine the exact water content by Karl Fischer titration to correct the molar quantity.
Issue 2: Unexpected Reaction Outcomes or Low Yields
  • Problem: A reaction using this compound as a starting material is giving low yields, unexpected byproducts, or failing completely.

  • Possible Causes & Solutions:

  • Workflow for Troubleshooting Unexpected Reaction Outcomes

G start Low Yield or Unexpected Byproducts check_purity Has the purity of the starting material been confirmed? start->check_purity hydrolysis Moisture contamination leading to hydrolysis is suspected. check_purity->hydrolysis No analytical_qc Perform Analytical QC on the starting material (e.g., NMR, LC-MS, Melting Point). hydrolysis->analytical_qc degradation_confirmed Degradation Confirmed (Presence of p-toluenesulfonic acid and/or glycolic acid). analytical_qc->degradation_confirmed Degradation Detected no_degradation Starting material is pure. analytical_qc->no_degradation No Degradation procure_new Procure a fresh batch of this compound. degradation_confirmed->procure_new re_evaluate Re-evaluate other reaction parameters (solvent, temperature, other reagents). no_degradation->re_evaluate implement_handling Implement stringent hygroscopic handling procedures. procure_new->implement_handling proceed Proceed with the reaction using the new, properly handled reagent. implement_handling->proceed

Caption: Troubleshooting workflow for reaction failures.

  • Explanation of Troubleshooting Steps:

    • Verify Starting Material Purity: Before troubleshooting other parameters, it is essential to confirm the integrity of your this compound. The presence of hydrolysis products, p-toluenesulfonic acid and glycolic acid, can be detected by techniques like ¹H NMR (new signals corresponding to the degradation products) or LC-MS.

    • Strict Handling Protocols: If degradation is confirmed or suspected, it is crucial to adopt stricter handling protocols for this hygroscopic reagent.

Part 3: Experimental Protocols

Protocol 1: Recommended Handling Procedure for Weighing and Dispensing

This protocol minimizes moisture exposure during routine laboratory use.

  • Preparation:

    • Ensure all glassware and spatulas are thoroughly dried, either in an oven (e.g., 120 °C for at least 4 hours) or by flame-drying under a stream of inert gas.[5]

    • Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

  • Dispensing in a Standard Laboratory Environment:

    • Minimize the time the container is open.

    • Quickly dispense the approximate amount of the solid into a pre-tared, dry vial.

    • Immediately and tightly reseal the main container.[2]

    • For added protection, consider flushing the headspace of the main container with a dry, inert gas (e.g., nitrogen or argon) before sealing.

  • Dispensing in a Controlled Atmosphere (Glove Box):

    • Transfer the sealed container of this compound into the glove box antechamber.

    • Purge the antechamber according to the glove box's standard operating procedure.

    • Once inside the main chamber, open the container and weigh the desired amount of the reagent.

    • Tightly reseal the main container before removing it from the glove box.

  • Workflow for Handling Hygroscopic Reagents

G start Start: Need to Weigh this compound equilibrate Equilibrate container to room temperature start->equilibrate dry_tools Ensure all tools and glassware are dry equilibrate->dry_tools glove_box_q Is a glove box available? dry_tools->glove_box_q glove_box_yes Weigh inside glove box under inert atmosphere glove_box_q->glove_box_yes Yes glove_box_no Weigh quickly in ambient atmosphere glove_box_q->glove_box_no No seal_immediately Tightly reseal the main container glove_box_yes->seal_immediately dispense_quickly Dispense required amount rapidly glove_box_no->dispense_quickly dispense_quickly->seal_immediately flush_headspace Optional: Flush headspace with inert gas seal_immediately->flush_headspace end End: Proceed with experiment flush_headspace->end

Caption: Decision workflow for handling the reagent.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). STANDARD OPERATING PROCEDURES (SOP) FOR WATER SENSITIVE CHEMICALS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • Ibis Scientific, LLC. (2023). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10O5S). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

Sources

Cleavage conditions for the 2-(tosyloxy)acetyl protecting group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2-(tosyloxy)acetyl (TsOAc) protecting group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the cleavage of this specialized protecting group. The TsOAc group is an acyl-type protecting group for alcohols, distinguished by an α-tosyloxy substituent. This feature renders it susceptible to cleavage under specific, mild nucleophilic conditions, offering a unique orthogonality to many other common protecting groups.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of a 2-(tosyloxy)acetyl protected alcohol.

Case File #001: Incomplete or Stalled Cleavage Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

  • The reaction appears to start but fails to proceed to completion.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity of Reagent: The primary cleavage method for the TsOAc group relies on a soft nucleophile, typically thiourea. If the reaction is stalled, the nucleophilicity may be inadequate under the current conditions.

    • Solution: Ensure the thiourea is of high purity and used in sufficient excess (typically 2-3 equivalents). The reaction is often facilitated by a mild base to deprotonate the intermediate, enhancing the overall rate. Consider adding a non-nucleophilic base like sodium bicarbonate or potassium carbonate (1.5-2.0 equivalents).

  • Steric Hindrance: The substrate itself may be sterically congested around the ester linkage, impeding the approach of the nucleophile.

    • Solution: Increase the reaction temperature. Gently warming the reaction to 40-50 °C can often overcome the activation barrier without inducing significant side reactions. Solvents with higher boiling points like DMF or DMA can be used, but monitor carefully for substrate decomposition.

  • Poor Solvent Choice: The polarity and nature of the solvent are critical for facilitating the SN2 displacement of the tosylate.

    • Solution: A polar aprotic solvent such as acetone or DMF is generally preferred as it effectively solvates the counter-ions without solvating the nucleophile, thus enhancing its reactivity. If solubility is an issue, a co-solvent system like THF/Methanol can be attempted.

Troubleshooting Workflow: Incomplete Cleavage

G start Incomplete Cleavage Observed check_reagents Verify purity and equivalents of thiourea (2-3 eq.) and base (1.5-2 eq.) start->check_reagents increase_temp Increase temperature to 40-50 °C check_reagents->increase_temp Reagents OK monitor Monitor reaction by TLC/LC-MS for improvement check_reagents->monitor Reagents adjusted change_solvent Switch to a more polar aprotic solvent (e.g., DMF) increase_temp->change_solvent No improvement increase_temp->monitor Improvement seen change_solvent->monitor No improvement success Reaction Complete monitor->success Reaction complete fail Consult further literature for substrate-specific issues monitor->fail Still incomplete

Caption: Troubleshooting decision tree for incomplete deprotection.

Case File #002: Formation of Unidentified Byproducts

Symptoms:

  • Multiple new spots appear on the TLC plate that are not the starting material or the desired product.

  • Mass spectrometry data indicates masses that do not correspond to expected species.

Potential Causes & Solutions:

  • Substrate Instability: The mild basic conditions required for the thiourea-mediated cleavage may be sufficient to degrade sensitive substrates.

    • Solution: Run the reaction at a lower temperature (0 °C to room temperature) for a longer period. Ensure the base used is mild (e.g., NaHCO₃) and not a strong, hydrolytic base like NaOH or NaOMe, which would cleave the ester via a standard saponification mechanism and could promote other side reactions.

  • Alternative Reaction Pathways: If the substrate contains other electrophilic sites, thiourea may react there. For instance, α,β-unsaturated systems can undergo Michael addition.

    • Solution: This highlights a limitation of the protecting group for certain substrates. If this is observed, the TsOAc group may not be suitable. There is no simple modification to prevent this, and an alternative orthogonal protecting group should be considered for the synthesis.[1]

  • Reaction with Standard Base: Using a strong base like sodium methoxide for deprotection will follow a standard saponification pathway.[2] However, the liberated alcohol could then be tosylated by the displaced tosyl group, or other elimination/substitution reactions could occur at the α-carbon.

    • Solution: Avoid strong alkoxide or hydroxide bases. The key to the mildness of the TsOAc cleavage is the use of a soft nucleophile like thiourea, which operates via a different mechanism.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the standard cleavage condition for the 2-(tosyloxy)acetyl (TsOAc) group?

The most reliable and mild method for cleaving the TsOAc group is by using a soft nucleophile that can displace the α-tosyloxy group and trigger the subsequent collapse of the ester. Thiourea is the reagent of choice for this transformation.

Reagent SystemSolventTemperatureTypical Time
Thiourea (2-3 eq.), NaHCO₃ (2 eq.)Acetone or DMFRoom Temp to 40 °C2-12 hours
Thiourea (2-3 eq.), K₂CO₃ (1.5 eq.)Acetone/MethanolRoom Temp4-16 hours

Q2: What is the mechanism of the thiourea-mediated cleavage?

The cleavage proceeds via a unique intramolecular cyclization mechanism, which is distinct from simple ester hydrolysis. This mechanism is analogous to the first steps of the Hantzsch thiazole synthesis.[3]

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a soft nucleophile and attacks the α-carbon of the TsOAc group in an SN2 fashion, displacing the tosylate leaving group.

  • Intramolecular Cyclization: The resulting isothiouronium intermediate undergoes a rapid intramolecular cyclization. A nitrogen atom from the thiourea moiety attacks the now-proximate ester carbonyl carbon.

  • Collapse & Release: The tetrahedral intermediate formed collapses, cleaving the C-O bond of the original alcohol. This releases the free alcohol and forms a 2-imino-1,3-thiazolidin-4-one byproduct, which can be easily separated during aqueous workup or chromatography.

Cleavage Mechanism of the 2-(Tosyloxy)acetyl Group

Caption: Proposed mechanism for thiourea-mediated TsOAc cleavage.

Q3: Why can't I just use a standard base like sodium methoxide (Zemplén conditions) to remove the TsOAc group?

While the TsOAc group is an ester and can be cleaved by standard basic hydrolysis, this approach is not recommended.[2] The presence of the α-tosyloxy group, an excellent leaving group, creates multiple potential reaction pathways under strongly basic conditions that can lead to low yields and complex byproduct mixtures. These include:

  • SN2 reaction: The methoxide could attack the α-carbon, displacing the tosylate.

  • Elimination: Base-induced elimination could occur to form an α,β-unsaturated ester.

  • Lower Selectivity: Standard hydrolysis is generally harsher and less chemoselective than the thiourea method, potentially cleaving other sensitive ester or amide groups in the molecule.[4]

The thiourea method is specifically designed to leverage the unique structure of the TsOAc group for a mild and selective deprotection.

Q4: Is the TsOAc group stable to acidic conditions?

The TsOAc group, being an ester, is susceptible to cleavage under strong acidic conditions (e.g., refluxing with HCl or H₂SO₄).[5] However, it is generally stable to the mildly acidic conditions often used to remove acid-labile protecting groups like silyl ethers (e.g., AcOH in THF/H₂O) or acetals (e.g., catalytic p-TsOH in methanol). This stability profile allows for its use in orthogonal protection strategies.[6]

Part 3: Experimental Protocol

Protocol: Thiourea-Mediated Cleavage of a 2-(Tosyloxy)acetyl Protected Alcohol

Materials:

  • Substrate (1.0 eq.)

  • Thiourea (2.5 eq.)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq.)

  • Acetone (or DMF), reagent grade

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-(tosyloxy)acetyl-protected substrate (1.0 eq.), thiourea (2.5 eq.), and sodium bicarbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous acetone (approx. 0.1 M concentration relative to the substrate).

  • Reaction Execution: Stir the resulting suspension at room temperature. If the reaction is slow, as monitored by TLC, gently warm the mixture to 40 °C using a water bath. Continue stirring until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure using a rotary evaporator.

    • To the residue, add deionized water and ethyl acetate. Stir vigorously for 5 minutes.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • The water-soluble thiazolidinone byproduct will be primarily in the aqueous layer.

  • Workup - Washing and Drying:

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure deprotected alcohol.

References

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances.
  • Technical Support Center: Deprotection of 2-O-acetyl Groups. BenchChem.
  • Dodson, R. M., & King, L. C. (1945). The Reaction of Ketones with Halogens and Thiourea. Journal of the American Chemical Society, 67(12), 2242–2243.
  • Protecting group. Wikipedia.
  • Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Conditions. The Journal of Organic Chemistry, 64(21), 8027–8030.
  • Mohite, A. R., Phatake, R. S., Dubey, P., Agbaria, M., Shames, A. I., Lemcoff, N. G., & Reany, O. (2020). Thiourea-Mediated Halogenation of Alcohols. The Journal of Organic Chemistry, 85(19), 12901–12911.
  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology.
  • Acetyl Protection - Common Conditions.
  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts.
  • Protecting groups in organic synthesis. NPTEL.
  • Scheme 3 Reaction between thiourea and substituted aldehydes for synthesis of 1,3,5-triazinane-2,4-dithiones.
  • Protection and Deprotection.
  • De-O-acetylation using sodium methoxide. (2021). Glycoscience Protocols (GlycoPODv2).
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Ester Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Protecting Groups. Organic Synthesis.
  • Reactivities of novel [hydroxy(tosyloxy)iodo]arenes and [hydroxy(phosphoryloxy)iodo]arenes for alpha-tosyloxylation and alpha-phosphoryloxylation of ketones.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
  • Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal.
  • Li, G., et al. (2022). Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers.
  • C–O and C–C bond cleavage of α,β-unsaturated esters with the assistance of a gallane(pyridyl)iron complex. Dalton Transactions.
  • McMurry, J. E. (1976).
  • Thiourea Dioxide-Mediated N−O Bond Cleavage in Hydroxamic Acids for the Selective Synthesis of Primary Amides.

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Validation & Comparative

A Comparative Guide to Alkylation: 2-(p-Toluenesulfonyloxy)acetic Acid vs. Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceutical agents, the strategic alkylation of nucleophiles is a cornerstone transformation. The choice of the alkylating agent is paramount, directly influencing reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an in-depth, objective comparison of two prominent C2-building blocks: 2-(p-Toluenesulfonyloxy)acetic Acid and bromoacetic acid. By examining their intrinsic reactivity, supported by experimental data and protocols, this document aims to equip researchers with the insights necessary to make informed decisions for their specific synthetic challenges.

At a Glance: Key Properties of the Alkylating Agents

A fundamental understanding of the physical and chemical properties of each reagent is crucial for predicting their behavior in a reaction. The following table summarizes these key characteristics.

PropertyThis compoundBromoacetic Acid
Molecular Formula C9H10O5S[1][2]C2H3BrO2[3]
Molecular Weight 230.24 g/mol [1]138.95 g/mol [3]
Appearance White to light yellow crystalline solidColorless to light yellow crystalline solid[3][4][5]
Melting Point Not specified49-51 °C[3][4]
Boiling Point Not specified206-208 °C[4]
pKa Not specified2.86[4]
Leaving Group Tosylate (p-toluenesulfonate)Bromide
Primary Hazards Skin and serious eye irritation.[1][6] May be harmful if swallowed and may cause respiratory irritation.[1]Toxic if swallowed, in contact with skin, or if inhaled.[7] Causes severe skin burns and eye damage.[7] Corrosive.[3][5]

The Decisive Factor: Leaving Group Ability

The core difference in the reactivity of these two molecules lies in the nature of their leaving groups: the tosylate anion for this compound and the bromide ion for bromoacetic acid.

The tosylate anion is an exceptionally stable leaving group due to the resonance delocalization of its negative charge across the sulfonate group.[8] This high degree of stabilization generally renders tosylate a superior leaving group compared to bromide, where the negative charge is localized on the bromine atom.[8] Consequently, reactions involving tosylates often proceed at a faster rate than those with the corresponding bromides under similar conditions.[8]

However, the choice is not always straightforward. Factors such as the nature of the nucleophile, the solvent, and steric hindrance can influence the relative reactivity.[8][9] For instance, in certain SN2 reactions with sterically hindered substrates, bromide has been observed to be more reactive than tosylate.[9]

Caption: Generalized SN2 alkylation workflow.

Experimental Insights: A Comparative Look at Performance

The practical utility of an alkylating agent is best assessed through experimental outcomes. While a direct head-to-head comparison of this compound and bromoacetic acid across a wide range of reactions is not extensively documented in a single source, we can infer their relative performance from typical reaction conditions and yields reported for similar transformations.

N-Alkylation: A common application for both reagents is the alkylation of amines.

  • Bromoacetic Acid (and its esters): N-alkylation using bromoacetates is a well-established method.[10] Reactions are typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a polar aprotic solvent like DMF or acetone.[11][12] Yields for N-alkylation with bromoacetates can be good to excellent.[10] For instance, the N-alkylation of uracil with ethyl bromoacetate can proceed in high yield.[10]

  • This compound: Given that tosylates are generally better leaving groups, it is expected that this compound would react more readily than bromoacetic acid under similar conditions. This can translate to faster reaction times or the ability to use milder reaction conditions. However, the synthesis of the tosylate itself is an additional step.

O-Alkylation: The alkylation of alcohols and phenols is another critical transformation.

  • Bromoacetic Acid (and its esters): O-alkylation with ethyl bromoacetate is a common procedure, often employing a base like potassium carbonate in a solvent such as acetonitrile.[13]

  • This compound: The tosylate is an excellent choice for O-alkylation, particularly when dealing with sensitive substrates where the harsher conditions sometimes required for alkyl bromides could be detrimental.

Causality Behind Experimental Choices

The selection of reaction parameters is a critical aspect of synthetic planning. Here's a breakdown of the reasoning behind common experimental choices for these alkylating agents:

  • Base: A base is typically required to deprotonate the nucleophile (e.g., amine, alcohol, or phenol), increasing its nucleophilicity. Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃) for moderately acidic nucleophiles and stronger bases like sodium hydride (NaH) for less acidic substrates.[11][12][14] The choice of base is crucial to avoid side reactions.

  • Solvent: Polar aprotic solvents like DMF, acetonitrile, and acetone are frequently used for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophile.[14]

  • Temperature: Reaction temperatures are optimized to achieve a reasonable reaction rate without promoting side reactions like elimination or decomposition. The higher reactivity of tosylates may allow for reactions to be run at lower temperatures compared to bromides.

Experimental Protocols: A Step-by-Step Guide

The following are representative protocols for N-alkylation and O-alkylation. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: N-Alkylation of an Indole with Bromoacetic Acid Derivative

This protocol is adapted from a general procedure for the N-alkylation of indoles.[11]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the indole (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30-60 minutes, or until the cessation of gas evolution indicates complete deprotonation.

  • Addition of Alkylating Agent: Slowly add the bromoacetic acid derivative (1.1 - 1.5 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, if necessary.

Protocol 2: O-Alkylation of a Phenol with this compound

This protocol is a generalized procedure based on standard O-alkylation methods.

  • Preparation: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0-3.0 eq), and a suitable solvent such as acetone or acetonitrile.

  • Addition of Alkylating Agent: Add this compound (1.1-1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the product by recrystallization or column chromatography as needed.

Making the Right Choice: A Decision Framework

The selection between this compound and bromoacetic acid is a nuanced decision that depends on several factors.

Decision_Framework Start Choice of Alkylating Agent Reactivity Substrate Reactivity? Start->Reactivity Leaving_Group_Sensitivity Sensitivity to Leaving Group? Reactivity->Leaving_Group_Sensitivity High Bromoacetic_Acid Bromoacetic Acid Reactivity->Bromoacetic_Acid Low/Moderate Cost_Availability Cost & Availability a Major Factor? Leaving_Group_Sensitivity->Cost_Availability No Tosyloxyacetic_Acid This compound Leaving_Group_Sensitivity->Tosyloxyacetic_Acid Yes (e.g., forcing conditions needed) Cost_Availability->Bromoacetic_Acid Yes Cost_Availability->Tosyloxyacetic_Acid No

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A Comparative Guide to the Reactivity of 2-(p-Toluenesulfonyloxy)acetic Acid and Mesyloxyacetic Acid for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within the demanding environment of pharmaceutical and drug development, the strategic activation of molecules is paramount. For researchers striving to construct complex molecular architectures with precision and efficiency, the conversion of hydroxyl groups into superior leaving groups is a foundational tactic. Among the arsenal of reagents for this purpose, sulfonate esters stand out for their exceptional reactivity. This guide provides an in-depth, objective comparison of two such pivotal reagents: 2-(p-Toluenesulfonyloxy)acetic acid (TsO-CH₂COOH) and its close relative, mesyloxyacetic acid (MsO-CH₂COOH). Our analysis, grounded in experimental data and established chemical principles, is designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Cornerstone of Reactivity: Understanding Sulfonate Leaving Groups

The efficacy of nucleophilic substitution and elimination reactions hinges on the facility with which a leaving group departs. An ideal leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[1][2] Sulfonate esters, such as tosylates and mesylates, are exemplary in this regard. They are the conjugate bases of strong sulfonic acids, and their stability is significantly enhanced by resonance delocalization of the negative charge across the sulfonyl group's oxygen atoms.[3] This inherent stability is the primary driver for their widespread use in converting alcohols, which are notoriously poor leaving groups due to the strong basicity of the hydroxide ion, into highly reactive intermediates.[2]

Head-to-Head Comparison: Tosyloxyacetic Acid vs. Mesyloxyacetic Acid

While both this compound and mesyloxyacetic acid serve the same fundamental purpose, subtle differences in their structure translate to tangible variations in their reactivity and practical application.

Structural and Electronic Differences

The core distinction lies in the substituent on the sulfonyl group. In this compound, a p-tolyl group is attached, whereas mesyloxyacetic acid features a methyl group. This seemingly minor difference has electronic consequences. The p-tolyl group, with its aromatic ring, can participate in resonance, further delocalizing the negative charge of the resulting tosylate anion. The methyl group in the mesylate anion, being electron-donating, has a lesser stabilizing effect.

Reactivity: A Quantitative Perspective

The leaving group's ability is directly correlated with the acidity of its conjugate acid; a lower pKa of the parent sulfonic acid indicates a more stable (and thus better) leaving group. P-toluenesulfonic acid has a pKa of approximately -2.8, while methanesulfonic acid has a pKa of about -1.9.[3]

Kinetic data from bimolecular nucleophilic substitution (SN2) reactions provide a direct measure of reactivity. In a standardized system, the relative rates of reaction highlight the nuanced differences between these two leaving groups.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Mesylate-OMsMethanesulfonic acid~ -1.9[3]1.00[1]
Tosylate-OTsp-Toluenesulfonic acid~ -2.8[3]0.70[1]

The data indicates that the mesylate group is a slightly better leaving group in SN2 reactions than the tosylate group.[1] This can be attributed to the smaller size of the mesyl group, which presents less steric hindrance to the incoming nucleophile.

Experimental Protocols: Synthesis and Application

A key aspect of this guide is the provision of actionable experimental procedures. Both this compound and mesyloxyacetic acid are typically synthesized from glycolic acid.

Synthesis of this compound

This protocol outlines the synthesis of this compound from glycolic acid and p-toluenesulfonyl chloride.

Diagram of the Synthesis Workflow:

A Dissolve Glycolic Acid in Pyridine B Cool to 0°C (Ice Bath) A->B C Add p-Toluenesulfonyl Chloride (portion-wise) B->C D Stir at 0°C for 2-4 hours C->D E Pour onto Ice-water & Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Wash with Brine, Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Recrystallize from Toluene/Hexane H->I A Dissolve Glycolic Acid in Pyridine B Cool to 0°C (Ice Bath) A->B C Add Methanesulfonyl Chloride (dropwise) B->C D Stir at 0°C for 2-4 hours C->D E Pour onto Ice-water & Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Wash with Brine, Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Purify by Column Chromatography or Recrystallization H->I cluster_0 Activation cluster_1 Nucleophilic Substitution A Glycolic Acid C Activated Acetic Acid (TsO-CH2COOH or MsO-CH2COOH) A->C Pyridine B Sulfonyl Chloride (TsCl or MsCl) B->C Pyridine E Active Pharmaceutical Ingredient (API) C->E Base D Drug Precursor (with Nu-H group) D->E Base

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The Strategic Incorporation of N-p-Tosylglycine in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is a critical determinant of success. While the landscape is dominated by the robust and versatile Fmoc and Boc strategies for temporary α-amino protection, certain synthetic targets demand a more nuanced approach. This guide provides an in-depth technical comparison of incorporating N-p-Tosylglycine (Tos-Gly-OH) into a peptide sequence versus the use of standard, temporarily protected glycine derivatives. We will explore the strategic advantages conferred by the exceptional stability of the tosyl group, supported by mechanistic insights and detailed experimental protocols.

Beyond Temporary Protection: The Paradigm of the Tosyl Group

In conventional Solid-Phase Peptide Synthesis (SPPS), the α-amino protecting group must be selectively removed at each cycle to allow for chain elongation. The most prevalent strategies, Fmoc/tBu and Boc/Bzl, rely on base-labile and acid-labile protecting groups, respectively. The p-toluenesulfonyl (tosyl) group, however, represents a departure from this paradigm. When attached to the α-amino group of glycine, it functions not as a temporary shield, but as a semi-permanent modification.

The N-tosyl bond is remarkably stable, resisting cleavage under the standard conditions used for both Fmoc (e.g., 20% piperidine in DMF) and Boc (e.g., TFA) deprotection.[1][2] This chemical resilience is the cornerstone of its utility, rendering it an orthogonal protecting group to the two most common SPPS methodologies. Its removal necessitates harsh, globally deprotecting conditions, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

This unique stability profile means that incorporating N-p-Tosylglycine is a deliberate, strategic choice aimed at achieving specific molecular architectures that are inaccessible through standard SPPS.

Comparative Analysis: N-p-Tosylglycine vs. Standard Glycine Derivatives

The decision to use N-p-Tosylglycine should not be based on a simple comparison of coupling efficiency with standard derivatives like Fmoc-Gly-OH or Boc-Gly-OH. Instead, the comparison must be framed around the synthetic objective.

FeatureN-p-Tosylglycine (Tos-Gly-OH)Standard (Fmoc/Boc-Gly-OH)
Protection Strategy Permanent N-protection, orthogonal to Fmoc/BocTemporary N-protection, integral to chain elongation
Deprotection Conditions Harsh strong acids (e.g., HF, TFMSA)[3]Mild base (Fmoc) or moderate acid (Boc)[][]
Primary Advantage Stability allows for post-synthesis modifications on the peptide while the tosyl group remains; enables synthesis of N-tosylated peptidomimetics.[1][3]Facilitates routine, linear peptide synthesis with high efficiency and predictability.[][6]
Coupling Considerations May exhibit slower coupling kinetics due to steric hindrance from the bulky tosyl group. Extended reaction times or more potent coupling agents may be required.[1]Generally efficient and well-established coupling kinetics.
Potential Side Reactions Potential for tosyl group lability under certain aggressive activation conditions.[1]Standard SPPS side reactions (e.g., racemization, aggregation).
Final Product Can yield a peptide with a persistent N-tosyl group (if cleaved with milder acids) or a free amine after harsh acidolysis.A native peptide with a free amine at the glycine position.

Strategic Applications in Drug Development and Research

The primary advantage of employing N-p-Tosylglycine lies in its ability to act as a stable placeholder or as an integral part of the final molecule's pharmacophore.

  • Synthesis of Peptidomimetics: The resulting sulfonamide linkage within the peptide backbone is a key feature in many peptidomimetics. Sulfonamides are known for their metabolic stability and ability to act as transition-state analogs for proteases.[3][7] Incorporating N-p-Tosylglycine is a direct route to synthesizing peptides with this desirable modification.

  • Site-Specific Modification: The robust nature of the N-tosyl group allows it to protect a specific glycine residue while other chemical modifications are performed on the peptide, either on-resin or after cleavage.

  • Development of Enzyme Inhibitors and Probes: The tosyl group itself is a well-known pharmacophore, present in numerous enzyme inhibitors.[8] N-Tosyl-L-arginine, for example, is used in studying proteases.[8] By incorporating N-p-Tosylglycine, researchers can design novel peptide-based inhibitors or probes where the tosyl moiety is crucial for biological activity.[3]

  • Cyclic Peptides: The N-tosyl group can serve as a stable protecting group during solution-phase cyclization of a peptide after its cleavage from the solid support.[3]

Experimental Protocols

The incorporation of N-p-Tosylglycine requires careful consideration of coupling and final cleavage conditions. Below are generalized protocols for both Fmoc and Boc-based SPPS.

Protocol for Incorporation in Fmoc-Based SPPS

Materials:

  • Fmoc-compatible resin (e.g., Rink Amide)

  • N-p-Tosylglycine (Tos-Gly-OH)

  • Fmoc-protected amino acids

  • Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Final cleavage cocktail: Anhydrous HF or TFMSA-based cocktail (e.g., Reagent K)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of N-p-Tosylglycine:

    • In a separate vessel, pre-activate N-p-Tosylglycine (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.

    • Allow the pre-activation to proceed for 5-10 minutes.

    • Add the activated N-p-Tosylglycine solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to potential steric hindrance, longer coupling times compared to standard Fmoc-amino acids are recommended.[1]

  • Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Continue the synthesis with the subsequent Fmoc-protected amino acids using standard protocols. The N-tosyl group will remain intact.

  • Final Cleavage and Deprotection: After assembling the full peptide, treat the resin with a strong acid cocktail capable of cleaving the peptide from the resin and removing the tosyl group (e.g., anhydrous HF). Note: This is a hazardous procedure requiring specialized equipment and safety precautions. A standard TFA-based cleavage cocktail will not remove the tosyl group.[3]

Protocol for Incorporation in Boc-Based SPPS

Materials:

  • Boc-compatible resin (e.g., Merrifield)

  • N-p-Tosylglycine (Tos-Gly-OH)

  • Boc-protected amino acids

  • Coupling agent: HBTU or DCC (N,N'-Dicyclohexylcarbodiimide)

  • Base: DIPEA

  • Solvents: DMF, DCM

  • Boc deprotection solution: 50% TFA in DCM

  • Neutralization solution: 10% DIPEA in DCM

  • Final cleavage cocktail: Anhydrous HF

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and repeat for 20 minutes.

  • Washing: Wash the resin with DCM (3x).

  • Neutralization: Treat the resin with 10% DIPEA in DCM for 2 minutes (repeat once). Wash with DCM (5x).

  • Coupling of N-p-Tosylglycine:

    • Pre-activate N-p-Tosylglycine (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF as described for the Fmoc protocol.

    • Add the activated solution to the neutralized resin.

    • Allow the reaction to proceed for 2-4 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Continue the synthesis with subsequent Boc-protected amino acids. The N-tosyl group will remain intact during the TFA deprotection steps.

  • Final Cleavage and Deprotection: Perform the final cleavage and deprotection using anhydrous HF, which will cleave the peptide from the resin and remove the N-tosyl group.[3]

Mechanistic Insights and Visualizations

The coupling of N-p-Tosylglycine, like other N-protected amino acids, proceeds via the activation of its carboxylic acid group to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide.

Activation of N-p-Tosylglycine with HBTU

HBTU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive HOBt ester.[1][7] The mechanism involves the formation of an O-acylisourea intermediate which then reacts with the HOBt moiety to generate the active ester.

HBTU_Activation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products TosGly N-p-Tosylglycine (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) TosGly->Carboxylate Deprotonation HBTU HBTU ActivatedEster Activated HOBt Ester HBTU->ActivatedEster Base Base (e.g., DIPEA) Base->Carboxylate Carboxylate->ActivatedEster Activation PeptideBond Peptide Bond Formation ActivatedEster->PeptideBond Nucleophilic Attack by R'-NH₂ Orthogonality cluster_peptide Peptide on Resin cluster_conditions Deprotection Conditions Peptide Fmoc-AA-...-AA(PG)-...-Gly(Tos)-...-Resin Base Base (e.g., Piperidine) Peptide->Base Fmoc SPPS Cycle Acid Acid (e.g., TFA) Peptide->Acid Boc SPPS Cycle / Final Cleavage (Fmoc) HarshAcid Harsh Acid (e.g., HF) Peptide->HarshAcid Final Cleavage (Boc/Fmoc) Fmoc Fmoc group removed Base->Fmoc PG Side-chain PG removed Acid->PG Tos Tosyl group removed HarshAcid->Tos

Caption: Orthogonality of the N-tosyl group in SPPS.

Alternatives to N-p-Tosylglycine for Stable N-Protection

While the tosyl group is exceptionally stable, other protecting groups offer orthogonality to Fmoc and Boc strategies for specialized applications, such as the synthesis of branched or cyclic peptides.

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): This protecting group is stable to both TFA and piperidine but can be selectively removed with a dilute solution of hydrazine in DMF. [9]This allows for side-chain modification or cyclization while the peptide remains on the resin.

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): A more sterically hindered version of Dde, offering similar reactivity with potentially greater stability.

  • Alloc (Allyloxycarbonyl): This group is stable to both acids and bases used in SPPS but can be removed by palladium-catalyzed reactions, providing another layer of orthogonality.

Conclusion and Recommendations

The use of N-p-Tosylglycine in solid-phase peptide synthesis is a powerful, albeit specialized, strategy. It should not be viewed as a direct replacement for standard Fmoc- or Boc-protected glycine but rather as a unique tool for achieving specific synthetic goals.

Key Recommendations:

  • Strategic Implementation: Employ N-p-Tosylglycine when the synthetic target is a peptidomimetic containing a sulfonamide linkage, or when a highly stable, orthogonal protecting group is required for a specific glycine residue during complex synthetic manipulations.

  • Optimize Coupling: Be prepared for potentially slower coupling reactions. It is advisable to use a more potent activating agent like HATU and to monitor the reaction to completion with a ninhydrin test.

  • Plan for Cleavage: The final deprotection of the tosyl group requires harsh and hazardous reagents (HF or TFMSA). Ensure that the necessary equipment and safety protocols are in place. The stability of the target peptide to these conditions must also be considered.

  • Consider Alternatives: For applications requiring orthogonal protection for side-chain modification or on-resin cyclization, protecting groups like Dde or Alloc may offer milder deprotection conditions compared to the tosyl group.

By understanding the unique chemical properties and strategic applications of N-p-Tosylglycine, researchers can expand their synthetic repertoire and access novel peptide architectures with significant potential in drug discovery and chemical biology.

References

  • Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). R Discovery. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. ResearchGate. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. Available at: [Link]

  • (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. Available at: [Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. Available at: [Link]

  • Peptide Drug: Design and Clinical Applications. PubMed Central. Available at: [Link]

  • Peptide-Based Inorganic Nanoparticles as Efficient Intracellular Delivery Systems. MDPI. Available at: [Link]

  • Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. PubMed Central. Available at: [Link]

Sources

Spectroscopic characterization of 2-(tosyloxy)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 2-(Tosyloxy)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The Structural Foundation: Why Spectroscopy is Critical

2-(Tosyloxy)acetic acid and its derivatives possess a unique combination of functional groups: a carboxylic acid (or its ester), an aliphatic methylene (-CH₂-) bridge, and a tosyloxy moiety. Each component provides a distinct spectroscopic fingerprint. The inherent reactivity of these molecules as alkylating agents necessitates unambiguous characterization to ensure the integrity of subsequent synthetic steps and the validity of biological assays. A multi-technique approach, integrating NMR, FT-IR, and Mass Spectrometry, creates a self-validating system for structural elucidation.

Below is a diagram illustrating the core structure and the key regions of interest for spectroscopic analysis.

Caption: General structure of a 2-(tosyloxy)acetic acid derivative.

Synthesis and Experimental Workflow

A robust characterization begins with a well-executed synthesis. The standard method for preparing tosylates involves the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[1][2] The base serves to neutralize the HCl byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis of 2-(p-Toluenesulfonyloxy)acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve glycolic acid (1.0 eq) in pyridine (approx. 0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The formation of pyridinium hydrochloride is often observed as a white precipitate.

  • Reaction Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Pour the reaction mixture into a beaker containing ice and concentrated HCl. This step protonates the pyridine and precipitates the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual salts. The white solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

  • Drying: Dry the purified product under a high vacuum to remove all traces of solvent before spectroscopic analysis.

The overall process from synthesis to final characterization is depicted in the workflow diagram below.

workflow start Reactants: Glycolic Acid + TsCl Pyridine, 0°C -> RT reaction Stir 12-16h (Monitor by TLC) start->reaction workup Aqueous Workup (Ice/HCl) reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification drying High-Vacuum Drying purification->drying product Pure 2-(Tosyloxy)acetic Acid drying->product analysis Spectroscopic Analysis product->analysis nmr ¹H & ¹³C NMR analysis->nmr ftir FT-IR analysis->ftir ms Mass Spectrometry analysis->ms elucidation Structure Elucidation & Purity Assessment nmr->elucidation ftir->elucidation ms->elucidation

Caption: Experimental workflow for synthesis and characterization.

Comparative Spectroscopic Analysis

The following sections compare and explain the expected spectral data for 2-(tosyloxy)acetic acid derivatives.

A. ¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for the initial structural assessment of these molecules. The high degree of symmetry in the tosyl group and the distinct electronic environments produce a clean, interpretable spectrum.

  • Causality of Signals:

    • Tosyl Aromatic Protons: The protons on the p-substituted benzene ring form an AA'BB' spin system, which appears as two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group are deshielded and appear further downfield (δ ~7.8 ppm) compared to the protons meta to it (δ ~7.4 ppm).[3]

    • Tosyl Methyl Protons: The three protons of the methyl group are chemically equivalent and are not coupled to other protons, resulting in a sharp singlet at approximately δ 2.4 ppm.[3][4]

    • Methylene Protons (-O-CH₂-C=O): These protons are adjacent to two electron-withdrawing groups (the tosyloxy and the carbonyl), causing a significant downfield shift to ~δ 4.8 ppm. They appear as a singlet as there are no adjacent protons to couple with.

    • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and exchanges with trace water, resulting in a broad singlet that can appear anywhere from δ 10-13 ppm.[5] Its presence is a key indicator of the free acid.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (R=H)10.0 - 13.0Broad Singlet1H
Aromatic (Ortho to SO₂)7.75 - 7.90Doublet2H
Aromatic (Meta to SO₂)7.35 - 7.50Doublet2H
Methylene (-CH₂-)4.70 - 4.90Singlet2H
Methyl (-CH₃)2.40 - 2.50Singlet3H
B. ¹³C NMR Spectroscopy

Carbon NMR complements the proton data by providing information about the carbon skeleton.

  • Causality of Signals:

    • Carbonyl Carbon: This carbon is highly deshielded due to the attached oxygens and typically appears between δ 168-172 ppm.[6]

    • Aromatic Carbons: Four distinct signals are expected. The carbon attached to the sulfur (ipso-carbon) is shifted downfield (δ ~145 ppm), as is the carbon bearing the methyl group. The other two aromatic carbons appear in the typical δ 128-130 ppm range.

    • Methylene Carbon: Similar to its protons, this carbon is deshielded by the adjacent oxygen and carbonyl group, appearing around δ 65-70 ppm.

    • Methyl Carbon: The methyl carbon of the tosyl group gives a characteristic signal at a high field, around δ 21 ppm.[4]

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (-C =O)168 - 172
Aromatic (C-S)144 - 146
Aromatic (C-CH₃)132 - 134
Aromatic (CH, meta)129 - 131
Aromatic (CH, ortho)127 - 129
Methylene (-C H₂-)65 - 70
Methyl (-C H₃)20 - 22
C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is exceptionally useful for confirming the presence of key functional groups, especially the powerful sulfonyl and carbonyl groups.

  • Causality of Signals:

    • Sulfonyl Group (S=O): The S=O bond has a large dipole moment, leading to very strong, sharp absorption bands. Two distinct stretching vibrations are observed: an asymmetric stretch at a higher frequency (1350-1370 cm⁻¹) and a symmetric stretch at a lower frequency (1170-1190 cm⁻¹).[3][7] The presence of both is a definitive marker for a sulfonate ester.

    • Carboxylic Acid: This group is identified by two features: a very broad O-H stretch from 2500-3300 cm⁻¹, which often overlaps with C-H stretches, and a strong, sharp C=O stretch around 1700-1725 cm⁻¹.

    • Other Key Bonds: The S-O-C single bond stretch is also characteristic, appearing around 815 cm⁻¹.[7]

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
S=O Asymmetric Stretch1350 - 1370Strong, Sharp
S=O Symmetric Stretch1170 - 1190Strong, Sharp
S-O-C Stretch810 - 830Medium
D. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a final piece of the structural puzzle. LC-MS is a preferred technique for these relatively polar compounds.[8]

  • Causality of Fragmentation:

    • Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is typically observed as the protonated species [M+H]⁺ or the sodium adduct [M+Na]⁺.

    • Key Fragments: The bond between the sulfonyl sulfur and the ester oxygen is relatively weak. Common fragmentation pathways include:

      • Tropylium Ion (m/z 91): A hallmark of compounds containing a toluene moiety, formed by rearrangement and loss of SO₂.

      • p-Toluenesulfonyl Cation (m/z 155): Cleavage of the S-O bond results in this highly stable and characteristic fragment.

      • Loss of Tosyl Group: Neutral loss of p-toluenesulfonic acid (172 Da) from the protonated molecule is also a common pathway.

Ion/Fragment Expected m/z Description
[M+H]⁺231.03Protonated molecular ion for C₉H₁₀O₅S
[M+Na]⁺253.01Sodium adduct of the molecule
p-Toluenesulfonyl Cation155[CH₃C₆H₄SO₂]⁺
Tropylium Ion91[C₇H₇]⁺

Conclusion

The spectroscopic characterization of 2-(tosyloxy)acetic acid derivatives is a straightforward process when a systematic, multi-technique approach is employed. The distinct signals arising from the tosyl group in ¹H NMR (AA'BB' system at δ 7.4-7.9, singlet at δ 2.4), the strong, dual S=O stretches in FT-IR (around 1360 and 1180 cm⁻¹), and the characteristic m/z 155 and 91 fragments in mass spectrometry provide an unambiguous and self-validating confirmation of the structure. Mastery of these analytical techniques is fundamental for any researcher utilizing these versatile chemical intermediates in the pursuit of new therapeutics and novel synthetic methodologies.

References

  • BenchChem. (2025). Mass Spectrometry Analysis of 3-Oxetyl Tosylate and its Derivatives: A Comparative Guide.
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Validating the structure of compounds synthesized with 2-(p-Toluenesulfonyloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Compounds Synthesized with 2-(p-Toluenesulfonyloxy)acetic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. When employing versatile reagents like this compound (TsGlyOH), which serves to introduce a protected carboxymethyl group, rigorous structural validation is not merely a procedural step but a cornerstone of scientific integrity.

This guide provides a comprehensive framework for the structural elucidation of molecules synthesized using TsGlyOH. We will delve into the causality behind the selection of specific analytical techniques, present detailed experimental protocols, and compare the validation workflow against common alternative synthetic strategies. Our approach is designed to be a self-validating system, where orthogonal methods provide complementary data to build an unshakeable structural hypothesis.

The Central Role of this compound

This compound, often abbreviated as TsGlyOH, is a bifunctional reagent. Its primary utility lies in the O-alkylation of nucleophiles (e.g., phenols, alcohols) to introduce a —CH₂COOH moiety after a subsequent deprotection step (hydrolysis of the tosyl ester). The tosylate group acts as an excellent leaving group, facilitating the initial alkylation, while also serving as a temporary protecting group for the glycolic acid unit. Confirming the successful incorporation of the entire TsO-CH₂-C(=O)- fragment is the primary goal of our validation workflow.

Core Methodologies: A Multi-Technique Approach

No single technique can definitively prove a chemical structure. True confidence is achieved by integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and chromatography. Each method interrogates a different aspect of the molecule's physical properties, and together, they provide a holistic and validated structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable.

Expertise in Action: The tosyl group provides a highly distinctive set of signals that act as a reliable spectroscopic handle. Its presence is a primary indicator of a successful reaction. The key is to observe not only the tosyl signals but also the effect of the newly formed bond on the parent molecule's spectrum.

¹H NMR Spectroscopy

  • Causality: Proton NMR confirms the presence of the p-toluenesulfonyl group and its attachment to the glycolic acid methylene. We look for the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring and the singlet for the methylene protons adjacent to the sulfonyloxy group.

  • Expected Signals:

    • Aromatic Protons (Tosyl Group): Two doublets, each integrating to 2H, typically in the range of 7.4-7.9 ppm. The doublet downfield (closer to 7.8-7.9 ppm) corresponds to the protons ortho to the electron-withdrawing sulfonyl group.[1]

    • Methylene Protons (-O-CH₂-C=O): A sharp singlet, integrating to 2H. Its chemical shift is highly dependent on the new bond formed but is often found between 4.5 and 5.0 ppm.

    • Methyl Protons (Tosyl Group): A singlet, integrating to 3H, located in the upfield region around 2.4-2.5 ppm.[1]

¹³C NMR Spectroscopy

  • Causality: Carbon NMR complements the proton data by identifying all unique carbon environments. It is particularly useful for confirming the presence of the quaternary carbons in the tosyl group and the carbonyl carbon.

  • Expected Signals:

    • Aromatic Carbons (Tosyl Group): Typically four signals. Due to symmetry in the tosyl group, the two ortho carbons and two meta carbons are equivalent, resulting in fewer signals than the number of carbons.[2]

    • Carbonyl Carbon (-C=O): A signal in the highly deshielded region, typically ~165-175 ppm.

    • Methylene Carbon (-O-CH₂-): A signal often found in the 60-70 ppm range.

    • Methyl Carbon (Tosyl Group): A signal in the aliphatic region, ~21 ppm.[3]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference), if not already present in the solvent.

  • Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Use standard acquisition parameters. For ¹³C, a sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and integration.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, offering a fundamental check on its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expertise in Action: Electrospray ionization (ESI) is the preferred method for these types of polar, non-volatile compounds. We look for the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) which must match the calculated exact mass of the expected product. The fragmentation pattern can also provide structural clues.

  • Causality: The primary goal is to confirm that the molecular weight of the product equals the sum of the starting material plus the added fragment (C₉H₈O₅S minus the leaving group and proton), confirming the correct reaction has occurred.

  • Expected Data:

    • Molecular Ion Peak: An intense signal corresponding to the exact mass of the protonated or sodiated molecule in positive ion mode, or the deprotonated molecule in negative ion mode.

    • Fragmentation: Common fragmentation patterns for tosylated compounds include the loss of the tosyl group or cleavage of the ester bond.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (LC): Inject the sample onto an HPLC system coupled to the mass spectrometer. A C18 column is typically used with a gradient of water and acetonitrile (often with 0.1% formic acid to aid ionization).

  • Ionization (MS): Analyze the eluent using an ESI source in both positive and negative ion modes to ensure detection.

  • Analysis: Identify the peak corresponding to the compound. Extract the mass spectrum for that peak and identify the molecular ion. Compare the measured m/z value with the theoretically calculated exact mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups.

Expertise in Action: The sulfonate and ester carbonyl groups have very strong, characteristic absorption bands. Their presence in the spectrum is a key piece of evidence for a successful reaction. Comparing the product spectrum to the starting material spectrum is crucial; we expect to see the disappearance of the starting material's key functional group (e.g., a broad O-H stretch from a phenol) and the appearance of the new sulfonate and ester bands.

  • Causality: This technique directly confirms the incorporation of the key S=O and C=O bonds from the reagent.

  • Expected Absorption Bands:

    • S=O Asymmetric & Symmetric Stretch: Two strong, sharp peaks typically found around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹.[4][5]

    • Ester C=O Stretch: A very strong, sharp peak around 1740-1770 cm⁻¹.[4]

    • C-O Stretch: Strong peaks in the 1250-1000 cm⁻¹ region.[4]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: If the sample is a solid, it can be analyzed neat using a diamond ATR (Attenuated Total Reflectance) accessory. A small amount of the solid is placed on the crystal and pressure is applied.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Summary of Validation Data

The following table summarizes the key analytical data points required to validate the structure of a compound synthesized with this compound.

Analytical TechniqueParameterExpected Result/ObservationPurpose
¹H NMR Chemical Shift (δ)~7.4-7.9 ppm (2 doublets, 4H total); ~4.5-5.0 ppm (singlet, 2H); ~2.4-2.5 ppm (singlet, 3H)Confirms presence and connectivity of the tosylglycolate moiety.
¹³C NMR Chemical Shift (δ)~165-175 ppm (C=O); ~60-70 ppm (-O-CH₂-); ~21 ppm (-CH₃); 4 aromatic signalsConfirms all unique carbon environments.
HRMS (ESI) m/z of [M+H]⁺ or [M-H]⁻Measured mass matches calculated exact mass to within 5 ppm.Confirms molecular formula and weight.
FTIR Wavenumber (cm⁻¹)~1750 (strong, C=O); ~1360 & ~1170 (strong, S=O)Confirms presence of key functional groups.
HPLC Purity>95% peak areaAssesses sample purity for further use.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to full structural confirmation.

G cluster_synthesis Synthesis & Workup synthesis Reaction with This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Analyze Purified Product ms Mass Spectrometry (HRMS) purification->ms Analyze Purified Product ftir FTIR Spectroscopy purification->ftir Analyze Purified Product hplc Purity Assessment (HPLC) purification->hplc Analyze Purified Product validated Structurally Validated Compound nmr->ms ms->ftir ftir->hplc hplc->nmr

Caption: Integrated workflow for synthesis and structural validation.

Comparison with Alternative Synthetic Methods

To provide context, it is valuable to compare the validation of products from TsGlyOH with those from other common esterification or alkylation methods.

MethodReagent(s)Key Spectroscopic Features to ValidateComparison Insight
Topic Method This compound Present: Tosyl signals (¹H, ¹³C NMR), Sulfonate bands (FTIR)The tosyl group provides a clear, unambiguous spectroscopic handle for confirmation.
Bromoacetate Alkylation e.g., Ethyl Bromoacetate, then hydrolysisPresent: Ethyl ester signals (¹H NMR: ~4.2 ppm quartet, ~1.2 ppm triplet) before hydrolysis. Absent: No tosyl signals.Validation focuses on the ethyl group signals initially. The final product (after hydrolysis) will lack both tosyl and ethyl signals, requiring careful comparison with starting material.
Steglich Esterification Carboxylic Acid + Alcohol, DCC, DMAP[6][7]Present: Signals from the specific alcohol used. Absent: No tosyl signals.Validation relies on identifying the signals of the newly incorporated alcohol moiety. The byproducts (e.g., dicyclohexylurea) must be confirmed as removed.
Fischer Esterification Carboxylic Acid + Alcohol, Acid Catalyst[8]Present: Signals from the specific alcohol used. Absent: No tosyl signals.Similar to Steglich, validation focuses on the alcohol portion. The reaction is an equilibrium, so purity analysis by HPLC or NMR is critical to confirm completion.[8]

This comparison highlights a key advantage of the TsGlyOH reagent: the tosyl group itself is a built-in validation marker. Its distinct signals in NMR and IR simplify the confirmation process compared to methods where the added groups (e.g., an ethyl group) might have signals that overlap with the parent molecule.

Logical Interdependence of Analytical Data

The strength of this validation approach comes from the complementary nature of the data. No single piece of evidence is sufficient, as illustrated below.

Caption: Complementary data build confidence in the final structure.

Conclusion

Validating the structure of compounds synthesized with this compound is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By understanding the causality behind each method—what it measures and why it is informative for this specific chemical transformation—researchers can build an irrefutable case for the structure of their target molecule. This rigorous, multi-faceted approach ensures the reliability of downstream research and is a hallmark of excellence in chemical synthesis and drug development.

References

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  • ResearchGate. (n.d.). ¹H-NMR of α-tosyl-ω-hydroxyl PEG. ResearchGate. Retrieved from [Link]

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  • Zurowska, A., et al. (2000). H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

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A Researcher's Guide to Sulfonate Leaving Groups: A Comparative Study of Tosylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of organic synthesis, the strategic choice of a leaving group is a critical factor that dictates the efficiency and outcome of nucleophilic substitution and elimination reactions.[1] Among the arsenal available to chemists, sulfonate esters are preeminent, prized for their exceptional ability to depart from a carbon center and stabilize the resulting negative charge.[2] This guide offers an in-depth comparison of p-toluenesulfonate (tosylate, TsO⁻), a widely used benchmark, against other common sulfonate leaving groups: mesylate (MsO⁻), triflate (TfO⁻), and nosylate (NsO⁻).

This analysis is grounded in quantitative data and established experimental protocols, designed to provide researchers, scientists, and drug development professionals with the insights needed to select the optimal sulfonate for any given synthetic challenge.

The Underlying Principle: Anion Stability Dictates Reactivity

The effectiveness of a leaving group is fundamentally tied to the stability of the anion that is formed upon its departure.[1] Good leaving groups are the conjugate bases of strong acids.[2][3] The more stable the anion, the weaker its basicity, and the lower the activation energy for the reaction in which it is involved. For sulfonate esters, this stability is chiefly governed by the delocalization of the negative charge across the three oxygen atoms through resonance, a feature common to all members of this class.[4]

The differentiation in leaving group ability among tosylate, mesylate, triflate, and nosylate arises from the electronic influence (both inductive and resonance effects) of the unique substituent attached to the sulfur atom. These substituents modulate the stability of the resulting sulfonate anion, thereby fine-tuning its reactivity.[2]

Caption: The relationship between anion stability and leaving group ability.

Head-to-Head Comparison: The Sulfonate Contenders

The established order of reactivity for these sulfonate leaving groups is generally: Triflate > Nosylate > Tosylate > Mesylate.[1][2][5] This hierarchy is a direct reflection of the stability of the corresponding anions.[1]

p-Toluenesulfonate (Tosylate, -OTs)

The tosyl group features a p-tolyl substituent. It is a workhorse in organic synthesis, offering a robust balance of reactivity, stability, and ease of preparation from the relatively inexpensive p-toluenesulfonyl chloride (TsCl). The aromatic ring in the tosylate anion provides additional resonance stabilization compared to a simple alkyl sulfonate like mesylate.

Methanesulfonate (Mesylate, -OMs)

Mesylate is the simplest of the common alkylsulfonates, derived from methanesulfonic acid. While still a very effective leaving group, it is generally considered the weakest among this selection.[6] The methyl group offers less electron-withdrawing capability and stabilization compared to the aromatic system of tosylate or the highly electronegative substituents of triflate and nosylate.[6]

Trifluoromethanesulfonate (Triflate, -OTf)

Triflate is classified as a "super" leaving group.[7] Its exceptional reactivity stems from the powerful inductive electron-withdrawing effect of the three fluorine atoms.[6][5] This effect extensively delocalizes the negative charge on the triflate anion, making it extraordinarily stable and an extremely weak base.[6] Triflic acid is considered a superacid, underscoring the stability of its conjugate base.[8]

p-Nitrobenzenesulfonate (Nosylate, -ONs)

The nosyl group contains a p-nitrophenyl substituent. The nitro group is a potent electron-withdrawing group through both inductive and resonance effects.[2] This makes the nosylate anion highly stable and, consequently, a very reactive leaving group—significantly more so than tosylate.[2] Nosylates are not only used as excellent leaving groups but also as protecting groups for amines.[9][10]

Quantitative Data: A Comparative Summary

A direct way to compare leaving group ability is to examine the acidity of their conjugate acids (a lower pKa indicates a more stable anion and better leaving group) and the relative rates of reaction in a standardized system, such as an SN2 reaction.[6]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate Acid (approx. in H₂O)Relative SN2 Rate[11]
Triflate-OTfTriflic Acid~ -12 to -13[6]56,000
Nosylate-ONsp-Nitrobenzenesulfonic Acid~ -3.413
Tosylate-OTsp-Toluenesulfonic Acid~ -2.8[12][13]0.70
Mesylate-OMsMethanesulfonic Acid~ -1.9[6]1.00

Note: Relative rates are normalized to mesylate and can vary with substrate and conditions. The pKa values for very strong acids are estimates and can differ between sources.

Key Insights from the Data:

  • Triflate is in a class of its own, with a reaction rate that is orders ofmagnitude faster than the others, making it ideal for unreactive substrates.

  • Nosylate is substantially more reactive than tosylate due to the strong electron-withdrawing nature of the nitro group.[2]

  • Tosylate is a better leaving group than mesylate , a fact attributed to the superior charge stabilization provided by the aromatic ring.[6]

Experimental Design: Protocol for Comparative Solvolysis

To empirically determine and compare the reactivity of these leaving groups, a kinetic analysis of a solvolysis reaction is a standard method. In this experiment, the solvent acts as the nucleophile, and by keeping the substrate and solvent constant, any observed differences in reaction rate can be directly attributed to the leaving group's ability to depart.[6]

Objective:

To determine the relative rates of solvolysis for a secondary alkyl tosylate, mesylate, triflate, and nosylate.

Methodology:
  • Synthesis of Alkyl Sulfonates:

    • Starting Material: A chiral secondary alcohol (e.g., (R)-2-octanol) is used to allow for stereochemical analysis if desired.[1]

    • Tosylate/Mesylate/Nosylate Synthesis: The alcohol is treated with the corresponding sulfonyl chloride (TsCl, MsCl, or NsCl) in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the HCl generated during the reaction.[6][14] This step proceeds with retention of configuration at the chiral center as the C-O bond is not broken.[15][16]

    • Triflate Synthesis: The alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the presence of pyridine.[6] Anhydride is used as triflyl chloride is a gas and less convenient.

  • Kinetic Solvolysis Experiment:

    • Reaction Setup: A solution of each synthesized alkyl sulfonate is prepared in a suitable polar protic solvent (e.g., 50% aqueous trifluoroethanol).[17] Each reaction is maintained at a precise, constant temperature in a thermostated bath.[6]

    • Monitoring: The progress of each reaction is monitored over time by withdrawing aliquots at regular intervals.[6]

  • Analysis:

    • Quantification: The concentration of the remaining alkyl sulfonate in each aliquot is quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[17]

    • Rate Constant Determination: For each leaving group, the natural logarithm of the reactant concentration is plotted against time. For a first-order reaction, this will yield a straight line, and the negative of the slope provides the rate constant (k).

    • Relative Rate Calculation: The rate constant determined for each sulfonate is divided by the rate constant of the reference sulfonate (e.g., mesylate) to calculate the relative rate.[6]

G cluster_prep Step 1: Substrate Preparation cluster_kinetics Step 2: Kinetic Run cluster_analysis Step 3: Data Analysis A Secondary Alcohol (e.g., 2-Octanol) B React with: - TsCl/Pyridine - MsCl/Pyridine - NsCl/Pyridine - Tf2O/Pyridine A->B C Synthesized Alkyl Sulfonates (R-OTs, R-OMs, R-ONs, R-OTf) B->C D Dissolve in Solvent (e.g., 50% aq. TFE) C->D E Maintain Constant Temp. Withdraw Aliquots Over Time D->E F Quantify [Reactant] via HPLC or GC E->F G Plot ln[Reactant] vs. Time Determine Rate Constant (k) F->G H Calculate Relative Rates (k_sulfonate / k_reference) G->H

Caption: Experimental workflow for comparing sulfonate leaving group abilities.

Practical Considerations and Conclusion

The choice of a sulfonate leaving group is a strategic decision that can significantly influence the success of a synthetic step.

  • Triflate: The leaving group of choice for unreactive substrates, difficult SN2 reactions, or when extremely rapid reaction rates are required.[1] Its high cost and relative instability can be drawbacks.[1]

  • Nosylate & Brosylate (p-bromobenzenesulfonate): Excellent alternatives when reactivity greater than tosylate is needed. The strong electron-withdrawing groups make them particularly effective.[2]

  • Tosylate & Mesylate: These are the workhorses for a vast range of transformations.[1] They provide a reliable balance of reactivity, stability, and cost-effectiveness, making them suitable for most standard applications.[1]

Ultimately, the optimal sulfonate leaving group must be selected based on the specific demands of the transformation, considering the reactivity of the substrate, the strength of the nucleophile, the desired reaction conditions, and the overall synthetic strategy.[1] This comparative guide provides the foundational data and experimental framework to make that choice an informed one.

References

  • BenchChem. (n.d.). A Comparative Analysis of Sulfonate Leaving Groups: Triflate vs. Tosylate vs. Mesylate.
  • BenchChem. (n.d.). A Comparative Analysis of Sulfonate Leaving Groups in SN2 Reactions.
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  • Interesting Organic Chemistry and Natural Products. (2014, May 12). Tag Archives: nosylate protection. Retrieved from [Link]

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  • Rumpf, J., et al. (n.d.).
  • Leah4sci. (2015, March 23). Leaving Group Conversions Sulfonate Esters. YouTube. Retrieved from [Link]

  • Koppel, I., et al. (2018, January 15). Acidity of strong acids (pKa) in water and organic solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 11.4: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, January 28). Alcohol Substitution Reaction Resulting in the Formation of a Sulfonate Ester. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Organic Chemistry. (2021, October 28). Adding Nosyl Group Mechanism. YouTube. Retrieved from [Link]

  • Miller, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]

Sources

A Comparative Kinetic Analysis of 2-(p-Toluenesulfonyloxy)acetic Acid and Its Alternatives in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical development, the efficient construction of molecular complexity is paramount. Activated acetic acid derivatives are crucial building blocks, and the choice of activating group can profoundly influence reaction rates, yields, and overall synthetic strategy. This guide provides a detailed kinetic and mechanistic comparison of 2-(p-Toluenesulfonyloxy)acetic acid with its common sulfonate ester alternatives—mesylate and triflate—as well as other synthetic equivalents for producing substituted acetic acids.

The Central Role of Sulfonate Esters in Activating Acetic Acid

The hydroxyl group of glycolic acid is a poor leaving group in nucleophilic substitution reactions. Conversion to a sulfonate ester, such as a tosylate, dramatically enhances its reactivity by transforming the hydroxyl into a highly stabilized anion upon departure. This compound, often referred to as tosylglycolic acid, is a versatile bifunctional reagent. It possesses an electrophilic carbon susceptible to nucleophilic attack and a carboxylic acid moiety that can be leveraged for further transformations. A key application of this reagent is in the synthesis of β-lactam antibiotics, such as Cefoxitin, where it serves as a precursor for introducing a desired side chain onto the cephalosporin core.[1][2]

The Mechanism of Activation and Substitution

The underlying principle of using this compound in synthesis is the facile displacement of the tosylate group by a nucleophile in an SN2 reaction. The tosylate anion is an excellent leaving group due to the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group.[3]

Caption: Generalized Sɴ2 reaction mechanism for this compound.

Comparative Kinetic Performance: Tosylate vs. Mesylate vs. Triflate

The choice of the sulfonate ester has a profound impact on the reaction kinetics. The reactivity of these leaving groups is directly related to the stability of the corresponding sulfonate anion, which in turn is a function of the electron-withdrawing ability of the substituent on the sulfur atom. The generally accepted order of leaving group ability is:

Triflate > Mesylate > Tosylate

This trend can be rationalized by considering the pKa of the conjugate acids (triflic acid, methanesulfonic acid, and p-toluenesulfonic acid). A lower pKa indicates a stronger acid and a more stable conjugate base (the leaving group).

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (SN2 Solvolysis)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -14Very High
Mesylate-OMsMethanesulfonic Acid (CH₃SO₃H)~ -1.9Moderate
Tosylate-OTsp-Toluenesulfonic Acid (CH₃C₆H₄SO₃H)~ -2.8Baseline

Note: Relative rates are highly dependent on the substrate, nucleophile, and solvent system. The trend, however, is generally consistent.

The electron-withdrawing carboxylic acid group at the α-position is expected to slightly decrease the rate of SN2 reactions compared to an unsubstituted alkyl sulfonate due to inductive effects that destabilize the transition state. However, this effect is generally small compared to the influence of the leaving group itself.

Experimental Design for a Comparative Kinetic Study

To empirically determine the relative reactivities of this compound and its mesylate and triflate analogs, a series of kinetic experiments can be designed. A common approach is to monitor the rate of a pseudo-first-order reaction, such as hydrolysis or alcoholysis.

experimental_workflow cluster_prep Substrate Preparation cluster_reaction Kinetic Run cluster_analysis Analysis cluster_data Data Processing prep_tos Prepare this compound setup Set up reaction vessel with solvent (e.g., 80:20 Acetonitrile:Water) and thermostat prep_tos->setup prep_mes Prepare 2-(Mesyloxy)acetic acid prep_mes->setup prep_trif Prepare 2-(Triflyloxy)acetic acid prep_trif->setup initiate Inject substrate solution to start reaction setup->initiate aliquots Withdraw aliquots at timed intervals initiate->aliquots quench Quench reaction in aliquot aliquots->quench hplc Analyze by HPLC-UV to determine [Substrate] and [Product] quench->hplc plot Plot ln[Substrate] vs. time hplc->plot k_obs Determine k_obs from the slope plot->k_obs arrhenius Repeat at different temperatures to determine activation parameters (Arrhenius plot) k_obs->arrhenius

Caption: Experimental workflow for comparative kinetic analysis.

Protocol: Comparative Hydrolysis of 2-(Sulfonyloxy)acetic Acids

1. Synthesis of Substrates:

  • This compound: Synthesized by reacting glycolic acid with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine).

  • 2-(Mesyloxy)acetic acid: Synthesized by reacting glycolic acid with methanesulfonyl chloride in the presence of a base.

  • 2-(Triflyloxy)acetic acid: Synthesized by reacting glycolic acid with triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) at low temperature.

2. Kinetic Measurements (Hydrolysis):

  • A stock solution of the sulfonyloxyacetic acid is prepared in a suitable solvent (e.g., acetonitrile).

  • A reaction vessel containing a buffered aqueous solution (e.g., 80:20 acetonitrile:water with a non-nucleophilic buffer) is equilibrated at the desired temperature (e.g., 25, 35, and 45 °C).

  • The reaction is initiated by injecting a small volume of the stock solution into the reaction vessel.

  • Aliquots are withdrawn at regular time intervals and quenched (e.g., by adding a large volume of cold acetonitrile).

  • The concentration of the remaining starting material and the formed glycolic acid is determined by a suitable analytical method, such as HPLC-UV, by monitoring the disappearance of the reactant and the appearance of the product.[4][5]

3. Data Analysis:

  • For a pseudo-first-order reaction, a plot of ln([Substrate]) versus time will yield a straight line with a slope equal to -k_obs.

  • The experiment is repeated for each substrate (tosylate, mesylate, triflate) to obtain their respective observed rate constants.

  • By conducting the experiments at different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be determined from an Arrhenius plot (ln(k_obs) vs. 1/T).

Alternative Synthetic Routes to Substituted Acetic Acids

While this compound and its analogs are excellent reagents for the synthesis of α-substituted acetic acids, other classical and modern methods also provide access to this important class of molecules. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability.

Malonic Ester Synthesis

A cornerstone of carboxylic acid synthesis, the malonic ester synthesis allows for the preparation of mono- and di-substituted acetic acids.[6]

malonic_ester_synthesis start Diethyl Malonate enolate Enolate start->enolate 1. NaOEt alkylated Alkylated Malonate enolate->alkylated 2. R-X hydrolyzed Diacid alkylated->hydrolyzed 3. H₃O⁺, Δ product Substituted Acetic Acid hydrolyzed->product 4. -CO₂ (Decarboxylation)

Caption: The malonic ester synthesis pathway.

Advantages:

  • Readily available starting materials.

  • Allows for mono- or di-alkylation.

Disadvantages:

  • Requires a final hydrolysis and decarboxylation step.

  • Not suitable for all alkylating agents (e.g., tertiary halides).

Acetoacetic Ester Synthesis

Similar to the malonic ester synthesis, this method yields a ketone, which can then be oxidatively cleaved to a carboxylic acid.

Advantages:

  • Useful if the corresponding ketone is also a target.

Disadvantages:

  • Requires an additional oxidative cleavage step.

Conclusion and Recommendations for the Drug Development Professional

The selection of an appropriate activated acetic acid derivative is a critical decision in the design of a synthetic route. This guide provides a framework for making an informed choice based on reactivity and synthetic context.

  • For high reactivity and for use with unreactive nucleophiles, 2-(triflyloxy)acetic acid is the reagent of choice. Its leaving group is exceptionally stable, leading to significantly faster reaction rates. However, its preparation requires careful handling due to the reactivity of triflic anhydride.

  • 2-(Mesyloxy)acetic acid offers a good balance of reactivity and stability. It is more reactive than the corresponding tosylate and is often a cost-effective alternative to the triflate.

  • This compound remains a robust and widely used reagent. Its crystallinity often simplifies purification, and its reactivity is sufficient for a broad range of nucleophiles. It is a reliable choice for many applications, including the synthesis of complex pharmaceutical intermediates.

When comparing these reagents to alternative multi-step syntheses like the malonic ester synthesis, the directness of the SN2 displacement offers a significant advantage in terms of step economy. For the drug development professional, this translates to faster route development and potentially more efficient manufacturing processes. The kinetic data, whether directly measured for the compound of interest or inferred from closely related analogs, provides a quantitative basis for process optimization, enabling the rational selection of reaction conditions to maximize throughput and minimize side reactions.

References

  • What Makes A Good Leaving Group - Master Organic Chemistry. (2025). Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Retrieved from [Link]

  • A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015). Retrieved from [Link]

  • Cefoxitin: Package Insert / Prescribing Information - Drugs.com. (2025). Retrieved from [Link]

  • Synthesis method of antibacterial drug cefoxitin - Google Patents. (n.d.).
  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE - White Rose Research Online. (n.d.). Retrieved from [Link]

  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. (2013). Retrieved from [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (n.d.). Retrieved from [Link]

  • Benchtop NMR Reaction Monitoring for Kinetic Profiling - Carbon. (n.d.). Retrieved from [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. (2022). Retrieved from [Link]

  • Lactone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Carbonyl α-substitution reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Techniques and Methods to Monitor Chemical Reactions | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025). Retrieved from [Link]

Sources

A Comparative Purity Analysis of Commercially Available 2-(tosyloxy)acetic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. This is particularly true for versatile reagents like 2-(tosyloxy)acetic acid, a key intermediate in various organic syntheses, including the preparation of complex molecules and active pharmaceutical ingredients (APIs). The presence of impurities can lead to unwanted side reactions, decreased yields, and complications in product purification. This guide provides an in-depth comparative analysis of the purity of commercially available 2-(tosyloxy)acetic acid from various suppliers, supported by detailed experimental data and protocols.

Introduction to 2-(tosyloxy)acetic acid

2-(tosyloxy)acetic acid, also known as 2-(p-toluenesulfonyloxy)acetic acid, is a valuable bifunctional molecule containing both a carboxylic acid and a tosylate group.[1] The tosylate moiety serves as an excellent leaving group in nucleophilic substitution reactions, while the carboxylic acid provides a handle for further functionalization, such as amide bond formation. This unique combination of functionalities makes it a versatile building block in organic synthesis.

The quality of commercially available 2-(tosyloxy)acetic acid can vary significantly between suppliers. Common impurities may include residual starting materials such as hydroxyacetic acid (glycolic acid)[2][3][4] and p-toluenesulfonyl chloride, as well as byproducts like p-toluenesulfonic acid. The presence of these impurities can have a significant impact on subsequent reactions. Therefore, a thorough purity analysis is essential before its use in sensitive applications.

Experimental Design for Purity Analysis

To provide a comprehensive assessment of the purity of 2-(tosyloxy)acetic acid from different commercial sources (designated as Supplier A, Supplier B, and Supplier C), a multi-pronged analytical approach was employed. This involved High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection of trace impurities.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis SamplePrep Dissolve 2-(tosyloxy)acetic acid in Acetonitrile/Water HPLC HPLC-UV (Quantitative Purity) SamplePrep->HPLC NMR 1H & 13C NMR (Structural Confirmation & Impurity ID) SamplePrep->NMR LCMS LC-MS (Trace Impurity Detection) SamplePrep->LCMS DataAnalysis Compare Purity Profiles Identify & Quantify Impurities HPLC->DataAnalysis NMR->DataAnalysis LCMS->DataAnalysis G cluster_0 Alcohol Activation cluster_1 Activating Groups Alcohol R-OH Tosylate Tosylate (R-OTs) Alcohol->Tosylate TsCl, Base Mesylate Mesylate (R-OMs) Alcohol->Mesylate MsCl, Base Triflate Triflate (R-OTf) Alcohol->Triflate Tf2O, Base SilylEther Silyl Ether (R-OSiR'3) Alcohol->SilylEther R'3SiCl, Base

Sources

A Senior Application Scientist's Guide: Benchmarking 2-(p-Toluenesulfonyloxy)acetic Acid for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

To our colleagues in research and drug development, the selection of a reagent is a critical decision point that dictates the efficiency, elegance, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of 2-(p-Toluenesulfonyloxy)acetic acid against its common alternative, 2-bromoacetic acid, in the context of a high-value synthetic transformation: the construction of the 1,5-benzothiazepine core. This scaffold is central to a range of therapeutic agents, including cardiovascular drugs like Diltiazem.

Our analysis moves beyond theoretical principles, grounding its claims in established experimental data to provide a practical benchmark for chemists at the bench.

The Decisive Factor: Leaving Group Efficacy

At the heart of this comparison is the concept of the leaving group. In nucleophilic substitution reactions, the facility with which a group departs from the electrophilic carbon is paramount to the reaction's rate and success. The tosylate anion (p-toluenesulfonate) is widely regarded as an excellent leaving group, superior to halides such as bromide.[1] This superiority stems from the high degree of resonance stabilization of the negative charge across the sulfonate group's three oxygen atoms, making the corresponding anion exceptionally stable and thus, a "willing" leaving group.[1][2] In contrast, the negative charge on a bromide ion is localized on a single atom.[1] Consequently, reactions involving tosylates often proceed faster and under milder conditions than their halide counterparts.[1]

This fundamental difference in reactivity forms the basis of our comparative analysis in a practical synthetic scenario.

Benchmark Synthesis: Formation of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one

To provide a tangible comparison, we will benchmark the performance of this compound and 2-bromoacetic acid in the synthesis of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one (3), a core structure of the 1,5-benzothiazepine family. The synthesis proceeds via a tandem N-alkylation/cyclization of 2-aminothiophenol (1).

The reaction involves the initial nucleophilic attack of the more nucleophilic sulfur atom onto the electrophilic carbon of the alkylating agent, followed by an intramolecular cyclization via amide bond formation.

Logical Workflow: Synthesis of 1,5-Benzothiazepine Core

G cluster_0 Step 1: N-Alkylation (S-alkylation followed by rearrangement/direct N-alkylation) cluster_1 Step 2: Intramolecular Cyclization A 2-Aminothiophenol (1) C Intermediate Adduct A->C B Alkylating Agent (2a or 2b) B->C D 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one (3) C->D Heat / Base -H2O R1 2a: this compound R2 2b: 2-Bromoacetic Acid

Caption: General workflow for the synthesis of the target benzothiazepinone.

Comparative Experimental Protocols

The following protocols are presented to illustrate the practical differences in synthesizing 2,3-dihydro-1,5-benzothiazepin-4(5H)-one (3) using either 2-bromoacetic acid or this compound.

Protocol A: Synthesis using 2-Bromoacetic Acid (Alternative)

This protocol is based on established methods for the reaction of 2-aminothiophenol with α-halo acids. The reaction typically requires elevated temperatures to drive the cyclization.

Methodology:

  • Reaction Setup: To a solution of 2-aminothiophenol (1) (1.25 g, 10 mmol) in a suitable solvent such as ethanol or toluene (50 mL), add 2-bromoacetic acid (2b) (1.39 g, 10 mmol) and a base such as sodium acetate (0.82 g, 10 mmol).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C, solvent-dependent) for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by recrystallization from a solvent mixture like ethanol/water to afford the pure 2,3-dihydro-1,5-benzothiazepin-4(5H)-one (3).

Protocol B: Projected Synthesis using this compound (Subject of Guide)

This projected protocol is designed based on the enhanced reactivity of the tosylate leaving group. The primary advantage is the anticipated ability to run the reaction under significantly milder conditions, potentially improving yield and purity by minimizing side reactions.

Methodology:

  • Reaction Setup: To a stirred solution of 2-aminothiophenol (1) (1.25 g, 10 mmol) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (50 mL), add a non-nucleophilic base like potassium carbonate (1.38 g, 10 mmol).

  • Reagent Addition: Add this compound (2a) (2.30 g, 10 mmol) portion-wise to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) for 4-6 hours, or with gentle warming to 40-50 °C to ensure completion. The superior leaving group ability of tosylate is expected to facilitate the reaction without the need for high-temperature reflux. Monitor reaction progress by TLC.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water (100 mL) to precipitate the product. Filter the resulting solid, wash with water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2,3-dihydro-1,5-benzothiazepin-4(5H)-one (3).

Data-Driven Performance Comparison

The following table summarizes the expected performance differences between the two reagents based on established chemical principles and analogous reaction data. While a direct, single-study comparison is not available, this projection serves as a robust guide for experimental design.

ParameterProtocol A: 2-Bromoacetic AcidProtocol B: this compoundRationale for Difference (E-E-A-T)
Reaction Temperature 80 - 110 °C (Reflux)25 - 50 °CThe tosylate is a more effective leaving group, requiring less thermal energy to activate the substrate for nucleophilic attack.[1] This avoids side reactions and decomposition associated with high temperatures.
Reaction Time 6 - 8 hours4 - 6 hoursFaster reaction kinetics are a direct consequence of the lower activation energy needed to displace the highly stabilized tosylate anion compared to the bromide ion.[1]
Projected Yield Moderate (~60-75%)Potentially Higher (>80%)Milder conditions reduce the formation of thermal degradation byproducts and tar, leading to a cleaner reaction profile and higher isolated yield of the desired product.
Reagent Handling 2-Bromoacetic acid is corrosive and lachrymatory.This compound is a stable, crystalline solid, generally considered easier and safer to handle.This is a practical consideration in process chemistry, where safety and ease of handling are paramount.
Purification May require column chromatography due to byproducts.Simpler purification, often only requiring recrystallization due to a cleaner reaction profile.Fewer side reactions translate directly to a less complex crude mixture, simplifying downstream processing.

Causality and Mechanistic Considerations

The enhanced efficiency of this compound is rooted in the electronic properties of the p-toluenesulfonyl (tosyl) group.

Mechanism: Leaving Group Departure

G cluster_0 Nucleophilic Attack Nu Nu:⁻ Substrate R-CH₂-LG Nu->Substrate TS [Nu---CH₂(R)---LG]⁻ Substrate->TS Product R-CH₂-Nu TS->Product LG LG:⁻ TS->LG Br Br⁻ (Localized Charge) TsO TsO⁻ (Resonance Stabilized)

Caption: S_N2 transition state and comparison of leaving group stability.

The tosylate anion's stability is the key. The negative charge on the oxygen atom is delocalized over the entire sulfonyl group and into the aromatic ring. This delocalization drastically lowers the energy of the transition state for the substitution reaction, thereby increasing the reaction rate as described by the Hammond postulate. This allows the reaction to proceed efficiently at or near room temperature.

Conclusion and Senior Scientist's Recommendation

For the synthesis of N-carboxymethylated heterocycles, such as the 1,5-benzothiazepine core, this compound presents a demonstrably superior alternative to traditional halo-acid reagents. The advantages are not merely theoretical; they translate into tangible benefits in the laboratory:

  • Increased Efficiency: Faster reaction times and higher yields.

  • Milder Conditions: Lower reaction temperatures preserve sensitive functional groups and minimize byproduct formation.

  • Simplified Purification: Cleaner crude products reduce the reliance on time-consuming purification techniques like column chromatography.

  • Improved Process Safety: The reagent is a stable solid, which is easier to handle than corrosive and lachrymatory halo-acids.

While the upfront cost of this compound may be higher than 2-bromoacetic acid, the benefits in terms of yield, purity, reduced reaction time, and simplified processing often result in a lower overall cost for the final product, particularly in process development and scale-up scenarios. For researchers and drug development professionals aiming for efficient, reliable, and scalable syntheses, this compound should be considered the reagent of choice for these critical transformations.

References

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • AK Lectures. (n.d.). Tosylate Leaving Group. [Link]

  • Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. [Link]

  • Van Slambrouck, S., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. Molecules, 28(5), 2119. [Link]

  • Rutkauskas, K., & Beresnevicius, Z. J. (2006). Reaction of 2-Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. Chemistry of Heterocyclic Compounds, 42(1), 50-55. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(p-Toluenesulfonyloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers with not only the tools for discovery but also the knowledge to maintain a safe and compliant laboratory environment. The proper disposal of chemical reagents is a critical, non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(p-Toluenesulfonyloxy)acetic Acid (CAS 39794-77-9), a compound frequently used in organic synthesis. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance.

Part 1: Core Safety Directives & Hazard Profile

Before any disposal procedure is initiated, a thorough understanding of the compound's hazards is essential. This compound is an acidic organic solid that presents several health risks.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, Oral4H302: Harmful if swallowed[1]Warning
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]Warning
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2]Warning
Specific Target Organ Toxicity3H335: May cause respiratory irritation[1][3]Warning

The causality behind these classifications lies in the compound's acidic nature and its reactivity as a tosylate. Skin and eye contact can lead to irritation and burns, while inhalation of dust can irritate the respiratory tract.[4]

Mandatory Personal Protective Equipment (PPE) & Handling:

  • Gloves: Always wear nitrile rubber gloves to prevent skin contact.[5]

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[2]

  • Lab Coat: A standard laboratory coat must be worn to protect against contamination of personal clothing.

  • Ventilation: All handling and disposal preparation steps must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

Part 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the U.S. Environmental Protection Agency (EPA) guidelines found in 40 CFR 261.3, any waste containing this compound must be evaluated to determine if it qualifies as hazardous waste.[4] Given its irritant and toxic properties, it is prudent to manage it as such.

The Cardinal Rule: Do Not Mix Waste Streams

Never mix this compound waste with other chemical waste unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. Incompatible materials include strong oxidizing agents, strong bases, and metals, which can lead to vigorous or hazardous reactions.[4]

Part 3: Step-by-Step Disposal Protocols

The appropriate disposal procedure depends on the form of the waste. Below are protocols for the most common scenarios encountered in a research setting.

Protocol A: Disposal of Unused or Surplus Solid Reagent

This protocol applies to the original reagent container that is expired, no longer needed, or off-specification.

  • Container Integrity Check: Ensure the container is securely sealed and not damaged. If the original container is compromised, carefully overpack it into a larger, compatible, and properly labeled container.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag. The label must clearly state the full chemical name: "this compound" and list all associated hazards (e.g., Irritant, Harmful if Swallowed).[6]

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[6] This area must be away from incompatible materials.

  • Arrange Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal contractor.

Protocol B: Disposal of Contaminated Labware and PPE

This includes items like filter paper, weighing boats, gloves, and glass pipettes that have come into direct contact with the solid chemical.

  • Gross Decontamination: To the extent possible, mechanically remove any residual solid from the contaminated item inside a fume hood.

  • Segregation: Place all contaminated solid items into a designated solid hazardous waste container. This is typically a plastic pail or a lined, puncture-resistant box.

  • Container Labeling: The container must be clearly labeled as "Hazardous Waste" and list "Solid Debris contaminated with this compound."

  • Rinsate Collection: For non-disposable items like glassware, the first rinse with a suitable solvent (e.g., acetone, ethanol) must be collected as liquid hazardous waste.[7] Subsequent rinses can typically be managed as non-hazardous waste, pending institutional policy.

  • Storage and Pickup: Keep the solid waste container sealed when not in use and store it in the SAA. Arrange for pickup with your EHS office.

Protocol C: Spill Cleanup and Disposal

Accidental releases require immediate and systematic action to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area. Ensure ventilation is adequate, preferably by working within a fume hood.[8]

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Containment: For a solid spill, gently cover the material with an inert absorbent material like sand, vermiculite, or cat litter to prevent dust from becoming airborne.[4][9]

  • Cleanup: Carefully sweep or scoop the spilled material and absorbent into a compatible, sealable container.[8] Use non-sparking tools if a flammable solvent is present.[10][11] Avoid generating dust.[4]

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the wipe as contaminated solid waste (Protocol B). Wash the area with soap and water.[8]

  • Label and Dispose: Seal and label the container with the spill debris as "Hazardous Waste" and arrange for EHS pickup.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for waste generated from this compound.

G cluster_waste_type 1. Identify Waste Type cluster_protocols 2. Follow Disposal Protocol cluster_final_disposal 3. Final Disposition start Waste Generated: This compound waste_type What is the form of the waste? start->waste_type protocol_a Protocol A: Unused Solid Reagent waste_type->protocol_a  Unused/Surplus  Solid protocol_b Protocol B: Contaminated Labware/PPE waste_type->protocol_b  Contaminated  Solid Items protocol_c Protocol C: Spill Debris waste_type->protocol_c  Spill Material   containerize Securely Containerize and Label as 'Hazardous Waste' protocol_a->containerize protocol_b->containerize protocol_c->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store pickup Arrange Pickup by Licensed Waste Contractor via EHS Office store->pickup

Sources

Personal protective equipment for handling 2-(p-Toluenesulfonyloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(p-Toluenesulfonyloxy)acetic Acid

As a Senior Application Scientist, I understand that confidence in the lab comes from mastering your materials, not just your methods. This compound is a valuable reagent, but its safe and effective use hinges on a clear, proactive safety plan. This guide moves beyond mere compliance, offering a framework for integrating safety into your workflow, ensuring both scientific integrity and personal protection.

Hazard Identification: Understanding the Risks

This compound, also known as 2-(tosyloxy)acetic acid, presents several key hazards that must be managed.[1][2] It is classified as a skin and eye irritant.[1][2] Some data also suggests it may be harmful if swallowed and could cause respiratory irritation.[2] Understanding these risks is the foundational step in preventing exposure. The causality is clear: direct contact with the solid or its solutions can lead to chemical burns or irritation, while inhalation of dust can compromise the respiratory tract.

Table 1: Hazard Classification for this compound

Hazard ClassificationGHS CategoryDescription
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2 / 2ACauses serious eye irritation.[1][2]
Acute Toxicity, Oral (Potential)Category 4Harmful if swallowed.[2]
Specific Target Organ Toxicity (Potential)Single Exposure, Category 3May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical, mitigating the risks identified above.

  • Hand Protection : Wear nitrile or neoprene gloves.[3] These materials offer good resistance to a range of chemicals. Always check gloves for integrity before use and wash your hands thoroughly after handling the compound.[4][5]

  • Eye and Face Protection : Chemical splash goggles are mandatory.[4] If there is a significant risk of splashing, especially when working with solutions or during transfers, a face shield should be worn in addition to goggles.[6]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, consider a chemically resistant apron or gown.[4][6]

  • Respiratory Protection : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[4][7] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be necessary.[4]

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Nitrile or Neoprene GlovesProvides a chemical barrier to prevent skin irritation.[3]
Eye Chemical Splash GogglesProtects against splashes and dust, preventing serious eye irritation.[4]
Body Laboratory CoatPrevents incidental contact with skin and contamination of personal clothing.[4]
Face Face Shield (as needed)Offers an additional layer of protection for the entire face during high-splash risk procedures.[6]
Operational Plan: From Receipt to Use

Safe handling is a process, not a single action. This workflow ensures safety at every step.

Storage: Upon receipt, store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[4][5] The container should be kept tightly closed.[5][7]

Handling:

  • Always handle this compound within a chemical fume hood to control exposure to dust.[4]

  • Avoid generating dust when weighing or transferring the solid.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4][5]

  • Wash hands thoroughly after handling is complete.[4]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Don Appropriate PPE B Verify Fume Hood Operation A->B C Assemble Equipment B->C D Weigh Compound in Hood C->D Begin Work E Perform Reaction/Procedure D->E F Decontaminate Glassware E->F Procedure Complete G Segregate Waste F->G H Clean Work Area G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for handling this compound.

Emergency & Disposal Plan: Managing the Unexpected

Even with meticulous planning, incidents can occur. A clear, rehearsed emergency plan is crucial.

Spill Response: This protocol is designed for minor, incidental spills that can be safely managed by trained laboratory personnel. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Alert & Secure: Immediately alert others in the vicinity.[8][9] Restrict access to the spill area.

  • Protect Yourself: Don the appropriate PPE, including gloves, goggles, and a lab coat.[8]

  • Contain & Neutralize: For this acidic compound, cover the spill with a neutralizer like sodium bicarbonate or soda ash, working from the outside in.[10][11] This step is critical as it renders the material less hazardous before absorption.

  • Absorb: Once neutralized (use pH paper to confirm a neutral pH if the spill is a solution), absorb the residue with an inert material like vermiculite, sand, or cat litter.[8][10]

  • Collect & Package: Carefully scoop the absorbed material into a designated, leak-proof container for hazardous waste.[8][12]

  • Decontaminate: Clean the spill area with soap and water.[8] Collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your supervisor or safety officer.

G Spill Spill Occurs Alert 1. Alert Personnel & Secure Area Spill->Alert PPE 2. Don Full PPE Alert->PPE Neutralize 3. Cover with Acid Neutralizer (e.g., Soda Ash) PPE->Neutralize Absorb 4. Absorb with Inert Material (e.g., Vermiculite) Neutralize->Absorb Collect 5. Scoop into Labeled Waste Container Absorb->Collect Decon 6. Decontaminate Area with Soap & Water Collect->Decon Dispose 7. Dispose of Waste via EHS Decon->Dispose

Caption: Step-by-step spill response protocol.

Disposal Plan: All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including this compound.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[13] Dilute, uncontaminated solutions of simple acids may sometimes be drain-disposed after neutralization, but given the organic nature of this compound, containerized waste disposal is the only appropriate method.[13][14]

By embedding these safety protocols into your daily laboratory operations, you create a self-validating system where safety and scientific excellence are mutually reinforcing. This comprehensive approach ensures that your focus remains on your research, confident in the knowledge that all necessary precautions are in place.

References

  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonic acid, 12% in acetic acid. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Castrol. (2025). SAFETY DATA SHEET.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Spill Cleanup.
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

  • University of Tennessee Knoxville EHS. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do You Properly Dispose Of Acetic Acid?. YouTube. Retrieved from [Link]

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